(2S,3R)-2,3,4-Trihydroxybutanal-13C-2
説明
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Structure
3D Structure
特性
分子式 |
C4H8O4 |
|---|---|
分子量 |
121.10 g/mol |
IUPAC名 |
(2S,3R)-2,3,4-trihydroxy(413C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i2+1 |
InChIキー |
YTBSYETUWUMLBZ-NKJBUKNRSA-N |
異性体SMILES |
[13CH2]([C@H]([C@@H](C=O)O)O)O |
正規SMILES |
C(C(C(C=O)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2, a stable isotope-labeled form of the naturally occurring monosaccharide D-Threose. This document is intended to be a valuable resource for researchers in the fields of metabolic analysis, drug development, and biochemistry, offering detailed information on the compound's characteristics, experimental protocols for its use, and its role in biological pathways.
Chemical and Physical Properties
This compound is a tetrose sugar in which one of the carbon atoms has been replaced with its stable isotope, carbon-13. This isotopic labeling makes it an invaluable tool for tracing metabolic pathways and as an internal standard in quantitative analytical studies.[1] The physical properties of the labeled compound are expected to be nearly identical to its unlabeled counterpart, D-Threose.
Table 1: General and Physical Properties of this compound and D-Threose
| Property | Value for this compound | Value for D-Threose (unlabeled) |
| IUPAC Name | (2S,3R)-2,3,4-Trihydroxy[2-13C]butanal | (2S,3R)-2,3,4-Trihydroxybutanal[2] |
| Synonyms | D-Threose-13C-2 | D-(-)-Threose, D-Threo-tetrose[2][3] |
| CAS Number | 90913-09-0 | 95-43-2[2][3][4] |
| Molecular Formula | C₃¹³CH₈O₄ | C₄H₈O₄[2][3][4] |
| Molecular Weight | ~121.10 g/mol | 120.10 g/mol [2][3][4] |
| Appearance | Colorless to light yellow liquid/syrup[3] | Syrup[3][5] |
| Melting Point | Not available | 130 °C[3] |
| Boiling Point | Not available | 144.07 °C (rough estimate)[3] |
| Density | Not available | 1.0500 g/cm³ (rough estimate)[3] |
| Solubility | Water: 50 mg/mL (with ultrasonic and warming) | Very soluble in water; slightly soluble in alcohol[4] |
| Optical Rotation | Not available | [α]D²⁰ -12.3° (c=4 in water)[4][6] |
| Storage | -20°C, protect from light, stored under nitrogen[1] | 2-8°C[3] |
Experimental Protocols
The primary application of this compound is in metabolic flux analysis and as an internal standard for quantification.[1] Below are generalized experimental protocols for its synthesis and analysis, which can be adapted based on specific research needs.
Synthesis of 13C-Labeled Monosaccharides
The synthesis of isotopically labeled sugars can be a complex process. A general approach involves starting with a commercially available, simpler 13C-labeled precursor and building the desired carbohydrate scaffold through a series of chemical reactions. For instance, a multi-step synthesis could start from a 13C-labeled mannose derivative to create more complex oligosaccharides.[7] A plausible synthetic route for a 13C-labeled tetrose like this compound would involve the protection of hydroxyl groups, chain shortening of a larger 13C-labeled hexose, and subsequent deprotection steps.
General Synthetic Workflow:
Analysis by Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of 13C-labeled sugars.[1][8] This method typically involves derivatization of the sugar to make it volatile, followed by separation and detection to determine the isotopic enrichment.
Methodology:
-
Sample Preparation: Extract the metabolites, including the 13C-labeled threose, from the biological sample.
-
Derivatization: The hydroxyl groups of the sugar are derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase volatility.[1][8]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection in a mass spectrometer. The mass spectrum will show a shift in the molecular ion peak and fragment peaks corresponding to the incorporation of the 13C isotope.
-
Data Analysis: The relative abundance of the isotopologues is used to calculate the isotopic enrichment and metabolic flux.
Experimental Workflow for GC-MS Analysis:
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for analyzing the structure and isotopic labeling of carbohydrates.[9][10] 1H and 13C NMR can provide detailed information about the position of the 13C label within the molecule.
Methodology:
-
Sample Preparation: The labeled sugar is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: 1H and 13C NMR spectra are acquired. Specific NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton and carbon signals.
-
Spectral Analysis: The chemical shifts and coupling constants in the 13C spectrum will be altered by the presence of the 13C isotope, allowing for its precise localization. The integration of signals can be used for quantification.
Biological Context: The Pentose Phosphate Pathway
(2S,3R)-2,3,4-Trihydroxybutanal, or D-Threose, as a tetrose sugar, is an intermediate in carbohydrate metabolism. While not a central component of glycolysis, its phosphorylated form can be an intermediate in the Pentose Phosphate Pathway (PPP).[11][12][13] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for producing NADPH and the precursors for nucleotide biosynthesis.[11][12][13] The interconversion of sugars with different carbon numbers is a key feature of the non-oxidative phase of the PPP.
Diagram of the Pentose Phosphate Pathway (Non-Oxidative Phase):
Erythrose-4-phosphate, a diastereomer of threose-4-phosphate, is a key intermediate in the PPP.[14] It is conceivable that threose, after phosphorylation, could enter this pathway. By using this compound as a tracer, researchers can follow the fate of the 13C label as it is incorporated into other sugars in the pathway, providing valuable insights into the dynamics of carbohydrate metabolism.
Conclusion
This compound is a powerful tool for researchers investigating metabolic pathways and developing new therapeutic agents. Its well-defined chemical properties, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, allow for precise tracking and quantification of metabolic processes. This guide provides a foundational understanding of this isotopically labeled compound, offering a starting point for its application in cutting-edge scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. D-Threose | C4H8O4 | CID 439665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 95-43-2,D-(-)-THREOSE | lookchem [lookchem.com]
- 4. D-Threose [drugfuture.com]
- 5. Threose - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. A chemical synthesis of a multiply 13C-labeled hexasaccharide: A high-mannose N-glycan fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cigs.unimo.it [cigs.unimo.it]
- 11. microbenotes.com [microbenotes.com]
- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. Erythrose - Wikipedia [en.wikipedia.org]
Synthesis of ¹³C-Labeled D-Threose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled D-threose, a crucial isotopically labeled carbohydrate for various research applications, including metabolic studies and as a building block in the synthesis of complex molecules. The primary synthetic route detailed herein is the Kiliani-Fischer chain extension, a classical and reliable method in carbohydrate chemistry.
Introduction
D-Threose is a four-carbon aldose (a tetrose) that plays a role in various biological processes. The introduction of a stable isotope, such as carbon-13 (¹³C), into the D-threose molecule allows researchers to trace its metabolic fate and understand its incorporation into larger biomolecules without the complications of radioactive tracers. This guide focuses on the chemical synthesis of D-threose labeled at the C1 position, starting from the readily available three-carbon precursor, D-glyceraldehyde.
Synthetic Pathway: The Kiliani-Fischer Synthesis
The most direct and well-established method for synthesizing D-[1-¹³C]-threose is through the Kiliani-Fischer synthesis. This reaction sequence extends the carbon chain of an aldose by one carbon, proceeding through a cyanohydrin intermediate. The use of a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN), ensures the incorporation of the isotope at the newly formed C1 position of the resulting sugars.
The Kiliani-Fischer synthesis starting from D-glyceraldehyde produces a mixture of two epimeric tetroses: D-[1-¹³C]-threose and D-[1-¹³C]-erythrose. These epimers differ only in the stereochemistry at the C2 position and must be separated in a subsequent purification step.
Logical Workflow of the Kiliani-Fischer Synthesis
Caption: Workflow of the Kiliani-Fischer synthesis for ¹³C-labeled D-threose.
Experimental Protocols
Step 1: Cyanohydrin Formation
-
Starting Material: Begin with a solution of D-glyceraldehyde in water.
-
Reaction: Add a solution of potassium cyanide-¹³C (K¹³CN) or sodium cyanide-¹³C (Na¹³CN) to the D-glyceraldehyde solution at a controlled temperature (typically around 0-5 °C) and slightly basic pH.
-
Mechanism: The ¹³C-cyanide ion acts as a nucleophile, attacking the carbonyl carbon of D-glyceraldehyde to form a mixture of two diastereomeric cyanohydrins.[1][2][3]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Hydrolysis and Lactonization
-
Hydrolysis: The mixture of cyanohydrins is then hydrolyzed, typically by heating in the presence of an acid or base. This converts the nitrile group into a carboxylic acid, forming a mixture of D-[1-¹³C]-threonic acid and D-[1-¹³C]-erythronic acid.
-
Lactonization: Upon acidification, these aldonic acids will spontaneously form the more stable five-membered (gamma) lactones: D-[1-¹³C]-threonolactone and D-[1-¹³C]-erythronolactone.[4][5]
Step 3: Separation of Diastereomeric Lactones
-
Chromatography: The separation of the diastereomeric D-[1-¹³C]-threonolactone and D-[1-¹³C]-erythronolactone is the most critical step and can be achieved by column chromatography on silica gel or by fractional crystallization.[4] The different spatial arrangements of the hydroxyl groups in the two diastereomers lead to different polarities, allowing for their separation.
Step 4: Reduction to ¹³C-Labeled D-Threose
-
Reduction: The purified D-[1-¹³C]-threonolactone is then reduced to D-[1-¹³C]-threose. A common reducing agent for this transformation is sodium borohydride (NaBH₄) or a sodium amalgam.[4] The reduction should be carried out at a controlled pH to prevent side reactions.
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the desired D-[1-¹³C]-threose is purified from the reaction mixture, typically by ion-exchange chromatography to remove salts, followed by crystallization or lyophilization.
Quantitative Data
Quantitative data for the synthesis of ¹³C-labeled D-threose is not extensively reported. However, based on the known yields of the Kiliani-Fischer synthesis for other carbohydrates, the following estimates can be made.
| Step | Product | Estimated Yield | Isotopic Enrichment |
| Cyanohydrin Formation & Hydrolysis | Mixture of D-[1-¹³C]-threonic and D-[1-¹³C]-erythronic acids | 60-70% | >99% (dependent on K¹³CN purity) |
| Separation | Purified D-[1-¹³C]-threonolactone | 40-50% (of the mixture) | >99% |
| Reduction | D-[1-¹³C]-threose | 70-80% | >99% |
| Overall | D-[1-¹³C]-threose | ~20-30% | >99% |
Note: Yields are highly dependent on the specific reaction conditions and the efficiency of the separation of diastereomers. The isotopic enrichment of the final product is primarily determined by the enrichment of the starting ¹³C-labeled cyanide. Commercially available D-[1-¹³C]-threose is typically offered with an isotopic purity of 99%.[6][7]
Characterization of ¹³C-Labeled D-Threose
The primary method for confirming the successful synthesis and isotopic labeling of D-[1-¹³C]-threose is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹³C NMR: The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon due to the isotopic enrichment. The chemical shift of the C1 carbon in D-threose can be used for confirmation.[8]
-
¹H NMR: The ¹H NMR spectrum can be used to confirm the overall structure of the D-threose molecule.
-
Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of the labeled compound, which will be one mass unit higher than the unlabeled D-threose.
Signaling Pathways and Experimental Workflows
While there are no specific signaling pathways for the synthesis of D-threose, the experimental workflow can be visualized to guide the laboratory process.
Caption: Experimental workflow for the synthesis and analysis of D-[1-¹³C]-threose.
Conclusion
The synthesis of ¹³C-labeled D-threose via the Kiliani-Fischer synthesis is a feasible, albeit multi-step, process that provides access to this valuable research tool. Careful execution of the reaction steps, particularly the separation of the diastereomeric intermediates, is crucial for obtaining a pure product. The detailed workflow and proposed experimental guidelines in this document serve as a valuable resource for researchers embarking on the synthesis of isotopically labeled carbohydrates. The availability of ¹³C-labeled D-threose will continue to support advancements in metabolic research and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 3. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 5. Kiliani-Fischer_synthesis [chemeurope.com]
- 6. D-Threose (1-¹³C, 99%) 1.8% in HâO - Cambridge Isotope Laboratories, CLM-1139-0 [isotope.com]
- 7. D-THREOSE | Eurisotop [eurisotop.com]
- 8. researchgate.net [researchgate.net]
Structural Elucidation of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2, the isotopically labeled form of D-Threose. This document details the analytical techniques, experimental protocols, and metabolic significance of this compound, serving as a comprehensive resource for its application in metabolic research and drug development.
Introduction
(2S,3R)-2,3,4-Trihydroxybutanal, commonly known as D-Threose, is a four-carbon monosaccharide, an aldotetrose. The specific labeling of this molecule with a carbon-13 isotope at the C-2 position, creating this compound, provides a powerful tool for tracing its metabolic fate. Such stable isotope-labeled compounds are instrumental in metabolic flux analysis (MFA), enabling researchers to quantitatively track the flow of atoms through metabolic pathways. This guide focuses on the analytical methodologies required to confirm the structure and purity of this labeled sugar, a critical step before its use in complex biological experiments.[1][2][3][4][5][6][7][8]
Physicochemical Properties
The fundamental properties of the unlabeled parent compound, D-Threose, are summarized below. The introduction of a 13C isotope at the C-2 position results in a slight increase in molecular weight.
| Property | Value | Reference |
| IUPAC Name | (2S,3R)-2,3,4-trihydroxybutanal | [9] |
| Molecular Formula | C4H8O4 | [9] |
| Molecular Weight (unlabeled) | 120.10 g/mol | [9] |
| Monoisotopic Mass (unlabeled) | 120.04225873 Da | [9] |
| Molecular Weight (13C-2 labeled) | 121.10 g/mol | [10] |
| Appearance | Syrup | [11] |
| Solubility | Very soluble in water | [11] |
Structural Elucidation Methodologies
The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the non-destructive analysis of carbohydrate structures in solution.[12] For a 13C-labeled compound, both 1H and 13C NMR are essential.
Predicted 1H and 13C NMR Data for D-Threose (Unlabeled)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 (CHO) | ~9.7 (aldehyde) | ~205 (aldehyde) |
| C2 (CHOH) | ~4.2 | ~72 |
| C3 (CHOH) | ~3.8 | ~71 |
| C4 (CH2OH) | ~3.7 | ~63 |
For This compound , the following changes in the 13C NMR spectrum are expected:
-
The signal for C-2 will be a singlet (in a proton-decoupled spectrum) and its chemical shift will be similar to the unlabeled compound.
-
In a proton-coupled 13C spectrum, the C-2 signal will appear as a doublet due to one-bond coupling with the directly attached proton (¹J C-H).
-
The presence of the 13C label at C-2 will introduce smaller two-bond (²J C-C) and three-bond (³J C-C) couplings to C-1, C-3, and C-4, which may be observable in high-resolution spectra or through specialized 2D NMR experiments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 13C-labeled compounds, MS confirms the incorporation of the heavy isotope.
Expected Mass Spectrum Fragmentation:
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its increased molecular weight. The fragmentation of underivatized sugars in mass spectrometry often involves a series of dehydration events and cleavage of the carbon-carbon bonds.[13][14]
| Ion | m/z (unlabeled) | m/z (13C-2 labeled) | Putative Fragment Structure |
| [M+H]+ | 121.05 | 122.05 | Protonated molecule |
| [M-H2O+H]+ | 103.04 | 104.04 | Loss of one water molecule |
| [M-2H2O+H]+ | 85.03 | 86.03 | Loss of two water molecules |
| C1-C2 fragment | - | - | Cleavage between C2 and C3 |
| C3-C4 fragment | - | - | Cleavage between C2 and C3 |
Note: The specific fragmentation pattern can be influenced by the ionization technique used (e.g., ESI, CI). The table presents a general prediction.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality data for structural elucidation.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, typically Deuterium Oxide (D2O), in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift referencing.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is particularly important for carbohydrates where proton signals are often crowded.[15]
-
1D 1H NMR: Acquire a standard 1D proton spectrum to observe the overall proton environment. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.
-
1D 13C NMR: Acquire a proton-decoupled 13C spectrum. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification if needed.[12]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the carbon skeleton and the position of the 13C label.
-
Mass Spectrometry Protocol (GC-MS)
For volatile analysis, derivatization of the sugar is typically required.[16][17][18]
Sample Derivatization (Methoximation and Silylation):
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add a solution of methoxylamine hydrochloride in pyridine and heat to form the methoxime derivative of the aldehyde group.[17]
-
After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[17]
-
The resulting volatile derivative is then ready for GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is typically used for separating sugar derivatives.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Temperature Program: A temperature gradient is used to elute the derivatized sugar.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is commonly used, which will cause extensive fragmentation, providing a characteristic fingerprint of the molecule. Chemical Ionization (CI) can also be used to obtain a more prominent molecular ion peak.
-
Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).
-
Metabolic Significance and Application
This compound serves as a tracer to study the metabolic fate of D-threose. While not a major dietary carbohydrate, D-threose can be metabolized. Its phosphorylated form, erythrose-4-phosphate (formed from its diastereomer, D-erythrose), is a key intermediate in the Pentose Phosphate Pathway (PPP) .[19][20][21]
The PPP is a crucial metabolic pathway with two main functions:
-
Production of NADPH, which is essential for reductive biosynthesis and for protecting cells from oxidative stress.
-
Production of ribose-5-phosphate, a precursor for the synthesis of nucleotides and nucleic acids.[3][22][23]
By using this compound and analyzing the distribution of the 13C label in downstream metabolites of the PPP (such as other sugars, nucleotides, and amino acids), researchers can quantify the flux through this pathway under various physiological or pathological conditions.[9][24][25] This is particularly relevant in cancer research, where metabolic reprogramming, including alterations in the PPP, is a hallmark of cancer cells.
Visualizations
Experimental Workflow
Metabolic Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMPDB [smpdb.ca]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. O-methylhydroxylamine;(2S,3R)-2,3,4-trihydroxybutanal | C5H13NO5 | CID 87280030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D-Threose | C4H8O4 | CID 439665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. D-Threose (1-¹³C, 99%) 1.8% in HâO - Cambridge Isotope Laboratories, CLM-1139-0 [isotope.com]
- 11. Threose - Wikipedia [en.wikipedia.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]
- 17. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General Concepts Related to Monosaccharide Analysis. - Glycopedia [glycopedia.eu]
- 19. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 22. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. massbank.eu [massbank.eu]
- 25. Human Metabolome Database: Showing metabocard for D-Erythrose (HMDB0250746) [hmdb.ca]
D-Threose and its Isotopologues: A Technical Guide to their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threose, a four-carbon monosaccharide, and its isotopically labeled analogues are emerging as significant molecules in biomedical research. While not a primary metabolite in central carbon metabolism, D-threose plays a crucial role in the formation of advanced glycation end-products (AGEs), exhibits potential as a therapeutic agent in oncology and neurodegenerative diseases, and serves as a key structural component of threose nucleic acid (TNA), a synthetic xeno-nucleic acid with implications for the origin of life and synthetic biology. This technical guide provides an in-depth overview of the biological significance of D-threose, with a focus on its involvement in cellular signaling, its applications in metabolic research through the use of its isotopologues, and detailed experimental protocols for its study.
Introduction
D-threose (C₄H₈O₄) is an aldotetrose, a simple sugar with four carbon atoms and an aldehyde functional group. Its biological significance extends beyond its role as a simple carbohydrate. It is a precursor in the synthesis of various biologically important molecules and has been implicated in both pathological and potentially therapeutic processes. The unique stereochemistry of D-threose distinguishes it from its epimer, D-erythrose, leading to distinct biological activities. The availability of isotopically labeled D-threose (isotopologues) has further enabled researchers to trace its metabolic fate and understand its role in complex biological systems.
Biological Significance of D-Threose
Role in Advanced Glycation End-products (AGEs) Formation
D-threose is a potent precursor of Advanced Glycation End-products (AGEs), which are harmful compounds that accumulate in the body and are implicated in aging and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. The reactivity of D-threose in glycation reactions is significantly higher than that of glucose.
Quantitative Data on Threose-mediated Glycation:
| Parameter | Value | Biological System | Reference |
| Threitol Level | 3.4 ± 0.8 µ g/lens | Human Lens | [1] |
Potential Therapeutic Applications
Preliminary studies suggest that D-threose and its derivatives may have therapeutic potential in several disease areas.
-
Neuroprotection: While direct evidence for D-threose is limited, related sugars like trehalose have shown neuroprotective effects, primarily through the induction of autophagy.[1][2][3] This provides a rationale for investigating similar mechanisms for D-threose.
-
Cancer Therapy: The epimer of D-threose, D-allose, has been shown to exhibit anti-cancer properties by modulating signaling pathways such as p38 MAPK and PI3K/AKT.[4][5] Given the structural similarity, D-threose is a candidate for similar investigations into its anti-proliferative effects. D-arabinose, another related sugar, has been shown to induce cell cycle arrest and autophagy in breast cancer cells via the p38 MAPK signaling pathway.[4]
Threose Nucleic Acid (TNA)
D-threose is the sugar backbone of Threose Nucleic Acid (TNA), a synthetic genetic polymer. TNA can form stable Watson-Crick base pairs with itself, DNA, and RNA, suggesting it could have been a progenitor to RNA in the early stages of life. TNA is also being explored for applications in synthetic biology and as a molecular tool.
D-Threose Isotopologues in Metabolic Research
Isotopically labeled D-threose is an invaluable tool for tracing its metabolic fate and quantifying its contribution to various metabolic pathways. Stable isotopes such as ¹³C and ²H (deuterium) are commonly used.
Applications of D-threose Isotopologues:
-
Metabolic Flux Analysis (MFA): By introducing ¹³C-labeled D-threose into a biological system, the distribution of the ¹³C label in downstream metabolites can be measured by mass spectrometry or NMR. This data can then be used in computational models to quantify the flux through various metabolic pathways.[6][7]
-
Tracing Glycation Pathways: Isotopically labeled D-threose can be used to track the formation of specific AGEs and to understand the kinetics and mechanisms of their formation in vitro and in vivo.
Signaling Pathways Modulated by D-Threose (and related sugars)
While direct evidence for D-threose modulating specific signaling pathways is still emerging, studies on its epimer, D-allose, and other related sugars provide strong indications of potential mechanisms of action.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. D-arabinose has been shown to induce autophagy and cell cycle arrest in breast cancer cells through the activation of this pathway.[4]
TLR4/PI3K/AKT Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key regulator of the innate immune response and has been implicated in neuroinflammation. D-allose has been shown to inhibit this pathway, leading to neuroprotective effects.[8]
Experimental Protocols
Synthesis of [U-¹³C₄]D-threose (Adapted from general labeling protocols)
This protocol is an adapted conceptual workflow for the synthesis of uniformly ¹³C-labeled D-threose, starting from a commercially available labeled precursor.
Methodology:
-
Starting Material: [U-¹³C₆]D-Glucose.
-
Oxidative Cleavage: Perform oxidative cleavage of the C1-C2 bond of [U-¹³C₆]D-glucose using an oxidizing agent such as lead tetraacetate. This reaction yields [U-¹³C₄]D-erythrose.
-
Epimerization: Subject the resulting [U-¹³C₄]D-erythrose to base-catalyzed epimerization to convert it to a mixture of [U-¹³C₄]D-erythrose and [U-¹³C₄]D-threose.
-
Purification: Separate [U-¹³C₄]D-threose from the reaction mixture using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.
In Vitro Protein Glycation with D-Threose (Adapted from general protocols)
This protocol outlines a method for the in vitro glycation of a model protein, such as bovine serum albumin (BSA), with D-threose.[9][10]
Materials:
-
Bovine Serum Albumin (BSA)
-
D-threose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide (as a preservative)
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer or fluorometer
-
SDS-PAGE equipment
Procedure:
-
Preparation of Glycation Solution: Prepare a solution of 10 mg/mL BSA and 50 mM D-threose in PBS (pH 7.4) containing 0.02% sodium azide.
-
Incubation: Incubate the solution at 37°C for a period of 1 to 4 weeks in a sterile environment. A control sample containing only BSA in PBS should be incubated under the same conditions.
-
Termination of Reaction: After the incubation period, dialyze the samples extensively against PBS at 4°C to remove unreacted D-threose.
-
Analysis of Glycation:
-
Fluorescence Spectroscopy: Measure the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm).
-
SDS-PAGE: Analyze the protein samples by SDS-PAGE to observe any cross-linking and changes in molecular weight.
-
Mass Spectrometry: For a more detailed analysis, the glycated protein can be digested and analyzed by LC-MS/MS to identify specific glycation sites.
-
Metabolic Tracing with [U-¹³C₄]D-threose in Cell Culture (Adapted from general protocols)
This protocol describes a general workflow for tracing the metabolism of ¹³C-labeled D-threose in cultured cells.[11][12]
Procedure:
-
Cell Culture: Culture the cells of interest to the desired confluency.
-
Labeling: Replace the normal culture medium with a medium containing [U-¹³C₄]D-threose at a known concentration. Incubate the cells for a specific period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled substrate.
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold PBS.
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Separate the soluble metabolites from the protein pellet by centrifugation.
-
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of various metabolites.
-
Data Analysis: Determine the mass isotopologue distribution (MID) for each metabolite of interest. This data reflects the incorporation of ¹³C from D-threose. The MIDs can then be used for metabolic flux analysis.
Conclusion and Future Perspectives
D-threose is a multifaceted molecule with significant implications for both disease pathogenesis and therapeutic intervention. Its role as a potent glycating agent underscores its importance in the study of age-related and diabetic complications. The potential for D-threose and its derivatives to modulate key signaling pathways in cancer and neurodegenerative diseases opens up new avenues for drug discovery. Furthermore, the use of D-threose isotopologues in metabolic research is crucial for a deeper understanding of cellular metabolism and the mechanism of action of novel therapeutics. Future research should focus on elucidating the specific enzymatic pathways that metabolize D-threose, identifying its protein targets, and further exploring its therapeutic potential in preclinical and clinical studies. The development of more accessible and cost-effective methods for the synthesis of D-threose isotopologues will be critical to advancing research in this exciting field.
References
- 1. Trehalose Neuroprotective Effects on the Substantia Nigra Dopaminergic Cells by Activating Autophagy and Non-canonical Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of neuroprotection by trehalose: controversy surrounding autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. D-arabinose induces cell cycle arrest by promoting autophagy via p38 MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring cancer metabolism through isotopic tracing and metabolic flux analysis [dspace.mit.edu]
- 8. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
A Technical Guide to (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2, an isotopically labeled form of D-Threose. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, key chemical data, and its application as an internal standard in analytical methodologies.
Introduction
(2S,3R)-2,3,4-Trihydroxybutanal, also known as D-Threose, is a four-carbon aldose monosaccharide. The ¹³C-2 designation indicates the specific incorporation of a stable carbon-13 isotope at the second carbon position. This isotopic labeling renders it an invaluable tool in metabolic research and quantitative analytical studies, particularly in mass spectrometry-based methods, by allowing it to be distinguished from its naturally abundant ¹²C counterpart. Its primary application is as an internal standard for the accurate quantification of unlabeled D-Threose in various biological matrices.
Commercial Availability and Physicochemical Properties
(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 and its isotopologues are available from a select number of specialized chemical suppliers. Due to its niche application, it may also be available through custom synthesis services from companies specializing in isotopically labeled compounds.
Below is a summary of the available quantitative data from identified commercial suppliers.
| Property | MedChemExpress | Lab-Chemicals.com (for ¹³C-4) | Custom Synthesis Providers (Representative) |
| Product Name | (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 | (2S,3R)-2,3,4-Trihydroxybutanal-4-¹³C | Custom specified |
| CAS Number | 90913-09-0 | 90913-09-0 | Varies based on labeled position |
| Molecular Formula | C₃¹³CH₈O₄ | C₃H₈O₄¹³C | C₃¹³CH₈O₄ or other specified |
| Molecular Weight | 121.10 g/mol | 121.10 g/mol | ~121.10 g/mol |
| Purity | Not specified | ≥98% | Typically ≥98% |
| Isotopic Enrichment | Not specified | >98 atom % ¹³C | Custom specified |
| Appearance | Colorless to light yellow liquid | Not specified | Varies |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | Not specified | Typically -20°C or below |
| Solubility | H₂O: 50 mg/mL (412.88 mM; requires ultrasonic and warming) | Not specified | Varies |
Note: Custom synthesis suppliers such as Omicron Biochemicals, Inc., Creative Biolabs, and BOC Sciences can produce (2S,3R)-2,3,4-Trihydroxybutanal with ¹³C labels at various positions and with specified isotopic enrichment levels upon request.[1][2][][4][][6]
Experimental Protocols: Application as an Internal Standard in LC-MS/MS
The primary application of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 is as an internal standard for the accurate quantification of D-Threose in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed, representative methodology adapted from established protocols for the analysis of other carbohydrates in biological matrices.[7][8][9]
Objective: To quantify the concentration of D-Threose in a biological sample (e.g., plasma, cell lysate) using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 as an internal standard.
1. Materials and Reagents:
-
(2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 (Internal Standard, IS)
-
Unlabeled (2S,3R)-2,3,4-Trihydroxybutanal (Analytical Standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate (or other suitable mobile phase modifier)
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation agent (e.g., cold acetonitrile or methanol)
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 in water at a concentration of 1 mg/mL.
-
Analytical Standard Stock Solution (AS Stock): Prepare a stock solution of unlabeled (2S,3R)-2,3,4-Trihydroxybutanal in water at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the AS Stock into the same biological matrix as the samples. The concentration range should bracket the expected concentration of the analyte in the samples. Add a constant, known amount of the IS Stock to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
3. Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of each sample, calibration standard, and QC sample, add a fixed volume of the IS Stock solution.
-
Add 3 volumes of cold acetonitrile (or other suitable protein precipitation agent) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 80:20 acetonitrile:water).
-
Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like sugars.
-
Mobile Phase A: Water with a suitable modifier (e.g., 2 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of acetonitrile and gradually increasing the aqueous phase to elute the polar analytes.
-
Flow Rate: A typical flow rate for a standard analytical HILIC column is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for carbohydrates.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
Analyte (D-Threose): Determine the optimal precursor and product ions for unlabeled D-Threose. For example, the precursor ion could be the deprotonated molecule [M-H]⁻, and the product ion would be a characteristic fragment ion generated by collision-induced dissociation (CID).
-
Internal Standard (¹³C-2-D-Threose): Determine the corresponding precursor and product ions for the ¹³C-labeled internal standard. The precursor ion will have a mass shift corresponding to the number of ¹³C labels. The fragment ion may or may not have a mass shift depending on whether the labeled carbon is part of the fragment.
-
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for each SRM transition to maximize signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in all samples, calibration standards, and QCs.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analytical standard in the calibration standards.
-
Determine the concentration of D-Threose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2.
Caption: Experimental workflow for quantitative analysis using a labeled internal standard.
Caption: Principle of isotopic dilution mass spectrometry for accurate quantification.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. Custom Monosaccharide Synthesis Services - Creative Biolabs [creative-biolabs.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. omicronbio.com [omicronbio.com]
- 7. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability and Storage of 13C-Labeled Carbohydrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage of 13C-labeled carbohydrates, essential molecules in metabolic research, drug development, and clinical diagnostics. Understanding the factors that influence the stability of these isotopically labeled compounds is paramount for ensuring the accuracy, reproducibility, and validity of experimental data. This document outlines the intrinsic stability of 13C-labeled carbohydrates, their primary degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Introduction to the Stability of 13C-Labeled Carbohydrates
Stable isotope-labeled compounds, including 13C-labeled carbohydrates, are chemically identical to their unlabeled counterparts in terms of their physical and chemical properties. The substitution of a 12C atom with a 13C atom does not significantly alter the molecule's inherent stability under typical storage and experimental conditions. However, like their unlabeled analogs, 13C-labeled carbohydrates are susceptible to degradation over time, influenced by environmental factors such as temperature, pH, and light. Proper handling and storage are therefore crucial to maintain their chemical and isotopic purity.
Primary Degradation Pathways
The principal degradation pathways for 13C-labeled carbohydrates mirror those of their unlabeled forms. These reactions can lead to the formation of impurities that may interfere with experimental results.
2.1. Thermal Degradation: Exposure to elevated temperatures can induce complex degradation reactions. In the solid state, this can lead to caramelization, a process involving the removal of water and the formation of various furan compounds and colored polymers. In the presence of amino acids, the Maillard reaction can occur, resulting in the formation of a complex mixture of products.
2.2. pH-Mediated Degradation: The stability of carbohydrates is significantly influenced by the pH of their solution.
-
Acidic Conditions: In acidic environments, 13C-labeled carbohydrates can undergo hydrolysis of glycosidic bonds (in the case of di- and polysaccharides) and acid-catalyzed dehydration, which can lead to the formation of 5-hydroxymethylfurfural (5-HMF) and other degradation products.[1]
-
Alkaline Conditions: In alkaline solutions, carbohydrates can undergo isomerization (e.g., glucose to fructose and mannose), enolization, and subsequent oxidation, fragmentation, and polymerization reactions.[2]
2.3. Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of carbohydrates. This can lead to the formation of various oxidation products. Therefore, it is crucial to protect 13C-labeled carbohydrates from light during storage and handling.
A conceptual overview of the degradation pathways is presented below.
Recommended Storage Conditions
To ensure the long-term stability and purity of 13C-labeled carbohydrates, the following storage guidelines are recommended. These are based on general knowledge of carbohydrate stability and information from commercial suppliers.
Table 1: Recommended Storage Conditions for 13C-Labeled Carbohydrates
| Form | Storage Temperature | Conditions | Recommended Duration |
| Solid (Lyophilized Powder) | Room Temperature (15-25°C) | Store in a tightly sealed, opaque container, protected from moisture. | Up to 5 years (periodic re-qualification recommended) |
| 2-8°C | For enhanced long-term stability. | Indefinite (with periodic re-qualification) | |
| -20°C | For optimal long-term preservation. | Indefinite (with periodic re-qualification) | |
| Aqueous Solution | 2-8°C | Sterile-filtered, stored in a tightly sealed, sterile, opaque container. | Short-term (days to weeks); prone to microbial growth. |
| -20°C | Aliquoted in single-use volumes to avoid repeated freeze-thaw cycles. | Up to 1 month.[3] | |
| -80°C | Aliquoted in single-use volumes to avoid repeated freeze-thaw cycles. | Up to 6 months.[3] |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the shelf-life of 13C-labeled carbohydrates and to identify potential degradation products. The following protocols are based on established principles of stability testing.
4.1. Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves subjecting the 13C-labeled carbohydrate to conditions more severe than those used for accelerated stability testing.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
References
A Technical Guide to Natural Abundance Correction for ¹³C-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling, particularly with ¹³C, is a cornerstone technique in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux. However, the naturally occurring abundance of heavy isotopes, primarily ¹³C, can significantly interfere with the interpretation of labeling patterns. This guide provides an in-depth overview of the principles and methods for correcting for natural isotopic abundance in ¹³C-labeling experiments, ensuring accurate and reliable data for applications in basic research and drug development.
The inherent presence of approximately 1.1% ¹³C in nature means that even in unlabeled compounds, a detectable fraction of molecules will contain one or more ¹³C atoms.[1][2] This natural isotopic distribution can obscure the true extent of labeling from an experimentally introduced ¹³C-tracer, leading to an overestimation of isotopic enrichment and inaccurate metabolic flux calculations. Therefore, a robust correction for this natural abundance is a critical step in the analysis of all stable isotope tracing experiments.
Principles of Natural Abundance Correction
The core principle of natural abundance correction is to mathematically distinguish between the isotopes incorporated from a labeled tracer and those already present in the molecules. This is typically achieved by using a correction matrix approach, which leverages the known natural isotopic distributions of all elements within a molecule of interest.
Natural Isotopic Abundance of Common Elements
The accurate correction for natural abundance relies on the precise knowledge of the isotopic distribution of each element in the analyte. The following table summarizes the natural abundances of the major stable isotopes for elements commonly found in biological molecules and derivatizing agents.
| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 | |
| Silicon | ²⁸Si | 27.976927 | 92.2297 |
| ²⁹Si | 28.976495 | 4.6832 | |
| ³⁰Si | 29.973770 | 3.0872 |
Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.[3]
The Correction Matrix Method
The most common and robust method for natural abundance correction utilizes a correction matrix.[1][4][5] This method employs linear algebra to deconvolve the measured mass isotopomer distribution (MID) into the corrected MID, which represents the true incorporation of the ¹³C tracer.
The fundamental equation for this correction is:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the observed relative intensities of the mass isotopomers.
-
C is the correction matrix.
-
M_corrected is the vector of the corrected relative intensities of the mass isotopomers, representing the true labeling state.
To find the corrected intensities, the equation is rearranged to:
M_corrected = C⁻¹ * M_measured
Where C⁻¹ is the inverse of the correction matrix.
Constructing the Correction Matrix (C)
The correction matrix (C) is constructed based on the elemental formula of the analyte and the natural isotopic abundances of its constituent elements. Each column of the matrix represents the theoretical MID of a specific isotopologue (e.g., M+0, M+1, M+2, etc.) considering the contribution of naturally abundant heavy isotopes from all elements in the molecule.
For a molecule containing carbon, hydrogen, oxygen, and nitrogen, the correction matrix is the product of the individual elemental matrices:
C = C_C * C_H * C_O * C_N [1]
The individual elemental matrices are constructed based on the number of atoms of that element in the molecule and the natural abundances of its isotopes.
Experimental Protocols
A typical ¹³C labeling experiment followed by mass spectrometry analysis involves several key steps, from cell culture to data analysis.
Cell Culture and Isotope Labeling
-
Media Preparation : Prepare a labeling medium by supplementing a base medium, often deficient in the nutrient to be labeled (e.g., glucose-free DMEM), with the desired concentration of the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) and other necessary components like dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled nutrients.
-
Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency.
-
Labeling : Remove the growth medium, wash the cells with phosphate-buffered saline (PBS), and introduce the pre-warmed labeling medium. The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state.
Metabolite Extraction
-
Metabolism Quenching : To halt enzymatic activity and preserve the metabolic state, rapidly quench the cells. This is typically done by placing the culture plates on ice and aspirating the labeling medium.
-
Washing : Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Extraction : Add a pre-chilled extraction solvent, commonly 80% methanol, to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation : Centrifuge the cell lysate to pellet proteins and cell debris. The supernatant containing the metabolites is then collected and dried, typically using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.[6]
LC-MS/MS Analysis
-
Sample Reconstitution : Prior to analysis, reconstitute the dried metabolite extracts in a suitable solvent, often the initial mobile phase of the liquid chromatography (LC) method.
-
Chromatography : Separate the metabolites using an appropriate LC method. For polar metabolites, such as those in central carbon metabolism, Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used.
-
Mass Spectrometry : Analyze the eluted metabolites using a mass spectrometer. A high-resolution mass spectrometer is advantageous for resolving isotopologues with small mass differences.[7] Data is typically acquired in full scan mode to capture the entire mass isotopomer distribution of the target analytes.
Data Analysis Workflow
The raw data from the mass spectrometer requires several processing steps to obtain the final, corrected mass isotopomer distributions.
Logical Flow of Natural Abundance Correction
The algorithm for natural abundance correction involves a series of defined steps to transform the measured data into a corrected format that accurately reflects the experimental labeling.
Conclusion
Accurate correction for the natural abundance of stable isotopes is a non-negotiable step in metabolomics studies that utilize ¹³C-labeled tracers. The methodologies outlined in this guide, particularly the correction matrix approach, provide a robust framework for obtaining reliable data on isotopic enrichment. By carefully implementing these experimental and computational workflows, researchers can confidently interpret their labeling data to gain deeper insights into metabolic pathways, which is crucial for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unraveling Cellular Metabolism: An In-depth Technical Guide to Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling has emerged as an indispensable tool in metabolic research, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By tracing the fate of atoms through metabolic pathways, researchers can gain profound insights into cellular physiology, identify novel drug targets, and elucidate the mechanisms of disease. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies essential for leveraging the power of isotopic labeling in metabolic research and drug development.
Core Principles of Isotopic Labeling
At its heart, isotopic labeling involves the use of molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope.[1] Common isotopes employed in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1] These heavier isotopes are chemically identical to their more abundant counterparts (e.g., ¹²C, ¹⁴N, and ¹H), allowing them to be processed by cellular machinery without significantly altering biological processes.[1]
The fundamental concept is to introduce these labeled compounds, or "tracers," into a biological system—be it cultured cells, tissues, or whole organisms—and monitor their incorporation into downstream metabolites.[2][3] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the labeled molecules.[2][3] The resulting data on isotopic enrichment and the distribution of labeled atoms (isotopologues) provide a dynamic readout of metabolic pathway activity, or "flux."[2]
Key Methodologies in Isotopic Labeling
Two predominant techniques that utilize stable isotopes for quantitative analysis of metabolic processes are ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[4] The workflow typically involves feeding cells a ¹³C-labeled substrate, such as [U-¹³C]-glucose, and then measuring the isotopic enrichment in downstream metabolites, often the proteinogenic amino acids.[4] Mathematical models are then employed to deduce the fluxes through various pathways that best explain the observed labeling patterns.[4]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method for quantitative proteomics that can also provide insights into metabolic processes.[5] In a typical SILAC experiment, two populations of cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) forms of essential amino acids, such as arginine and lysine.[5] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[5] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control), combined, and analyzed by mass spectrometry. The relative abundance of proteins between the two conditions can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs.[5]
Data Presentation: Quantitative Insights into Metabolic Reprogramming
The quantitative data generated from isotopic labeling experiments are crucial for understanding metabolic phenotypes. The following tables summarize representative data from studies investigating metabolic alterations in cancer and the effects of drug treatment.
Table 1: Comparative Metabolic Fluxes in Cancer vs. Normal Cells
This table presents a simplified summary of relative metabolic fluxes determined by ¹³C-MFA, comparing cancer cells to their normal counterparts. Fluxes are normalized to the glucose uptake rate.
| Metabolic Pathway | Reaction | Relative Flux (Cancer Cells) | Relative Flux (Normal Cells) | Fold Change |
| Glycolysis | Glucose -> Pyruvate | 1.8 | 1.0 | 1.8x Increase |
| Pyruvate -> Lactate | 1.5 | 0.5 | 3.0x Increase | |
| TCA Cycle | Pyruvate -> Acetyl-CoA (PDH) | 0.3 | 0.5 | 0.6x Decrease |
| Glutamine -> α-Ketoglutarate | 1.2 | 0.8 | 1.5x Increase | |
| Pentose Phosphate Pathway | G6P -> Ribose-5P | 0.4 | 0.2 | 2.0x Increase |
| Fatty Acid Synthesis | Acetyl-CoA -> Palmitate | 0.6 | 0.3 | 2.0x Increase |
Data are representative and compiled from multiple sources for illustrative purposes.[6][7]
Table 2: Quantitative Proteomics of Drug-Treated Cells using SILAC
This table illustrates the type of quantitative data obtained from a SILAC experiment comparing protein abundance in drug-treated cells versus a vehicle control.
| Protein | Gene | Cellular Function | Log2 (Drug/Vehicle Ratio) | Regulation |
| Hexokinase 2 | HK2 | Glycolysis | 1.58 | Upregulated |
| Pyruvate Kinase M2 | PKM2 | Glycolysis | 1.25 | Upregulated |
| Lactate Dehydrogenase A | LDHA | Lactate Production | 1.70 | Upregulated |
| ATP citrate lyase | ACLY | Fatty Acid Synthesis | -1.32 | Downregulated |
| Fatty Acid Synthase | FASN | Fatty Acid Synthesis | -1.58 | Downregulated |
| Caspase-3 | CASP3 | Apoptosis | 2.05 | Upregulated |
Data are representative and compiled from multiple sources for illustrative purposes.[8]
Experimental Protocols
Detailed and meticulous experimental protocols are paramount for the success of isotopic labeling studies. Below are summarized methodologies for key experiments.
Protocol 1: ¹³C-Glucose Tracing in Mammalian Cells
-
Cell Culture: Plate mammalian cells and grow to the desired confluency in standard culture medium.
-
Isotope Labeling: Replace the standard medium with a medium containing [U-¹³C]-glucose and culture for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
Metabolite Extraction: Aspirate the labeling medium and rapidly quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the polar metabolites. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distribution of key metabolites.
-
Data Analysis: Correct the raw MS data for natural isotope abundance and calculate the fractional contribution of the tracer to each metabolite pool. Use this data for metabolic flux analysis.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural abundance lysine and arginine), and the other in "heavy" SILAC medium (containing ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) for at least five cell doublings to ensure complete incorporation.
-
Experimental Treatment: Treat the "heavy" labeled cells with the experimental condition (e.g., drug) and the "light" labeled cells with the control condition (e.g., vehicle).
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations. Determine the protein concentration for each lysate.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, typically trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
Mandatory Visualizations: Pathways and Workflows
Visualizing complex biological systems and experimental procedures is crucial for comprehension and communication. The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.
References
- 1. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A graph-based approach to analyze flux-balanced pathways in metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Metabolic Flux Profiling of Melanoma Cell Lines: BEYOND THE WARBURG EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of D-Threose in Central Carbon Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
D-Threose is a four-carbon aldose monosaccharide (a tetrose) that is not considered a primary substrate within central carbon metabolism.[1][2] Unlike glucose or fructose, there are no well-defined, high-flux pathways for its catabolism to yield energy or biosynthetic precursors. However, D-threose and its derivatives interact with metabolic processes in several significant, albeit indirect, ways. Its primary relevance to researchers lies in its role as a precursor to Advanced Glycation End-products (AGEs), its interaction with specific metabolic enzymes as a substrate or inhibitor, and its use as a building block for synthetic nucleic acids. This guide provides a comprehensive overview of the known enzymatic interactions of threose, its role in non-enzymatic glycation, and detailed experimental protocols for its study.
Introduction: D-Threose in a Metabolic Context
D-threose (C₄H₈O₄) is a stereoisomer of D-erythrose.[3] While its epimer, D-erythrose-4-phosphate, is a key intermediate in the Pentose Phosphate Pathway (PPP), D-threose does not appear to have a comparable role.[4][5] The literature suggests that the metabolic impact of threose, particularly its L-isomer which arises from ascorbic acid degradation, is more closely linked to pathological processes like protein glycation rather than serving as a direct fuel source.[6] Research applications utilize D-threose as a tool to investigate specific enzyme functions and in the development of novel therapeutic strategies and materials.[7] It is also a foundational component of Threose Nucleic Acid (TNA), an artificial genetic polymer, highlighting its importance in synthetic biology.[8]
Enzymatic Interactions with Metabolic Pathways
While a dedicated catabolic pathway for D-threose is not established, its derivatives are known to interact with key enzymes in central metabolism. These interactions are primarily reductive or inhibitory.
Reduction by Aldose Reductase
L-threose, a significant degradation product of ascorbic acid, is a substrate for aldose reductase (EC 1.1.1.21).[6] This enzyme, part of the polyol pathway, typically reduces glucose to sorbitol. In the lens and other tissues, aldose reductase can detoxify L-threose by reducing its aldehyde group to a hydroxyl group, forming L-threitol.[2][6] This reaction is considered a detoxification pathway, preventing the highly reactive L-threose from glycating proteins.[2]
Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)
A phosphorylated derivative, D-threose 2,4-diphosphate, has been identified as an inhibitor of D-glyceraldehyde 3-phosphate dehydrogenase (GAPDH, EC 1.2.1.12), a critical enzyme in the glycolytic pathway.[9][10] By inhibiting GAPDH, this threose derivative can disrupt the flow of carbon through glycolysis, affecting cellular energy production.[5]
Isomerization Reactions
In some organisms, D-threose can be enzymatically interconverted with other tetroses. For instance, an isomerase (EC 5.1.3) from the bacterium Thermotoga maritima can catalyze the reversible reaction between D-threose and D-erythrulose.[11] Additionally, D-arabinose isomerase has been used to produce D-threose from an erythrulose mixture, demonstrating enzymatic pathways for its synthesis.[12]
Data Presentation: Quantitative Analysis of Enzymatic Interactions
Quantitative data on D-threose metabolism is scarce. The most well-characterized interaction is the reduction of its L-isomer by aldose reductase.
Table 1: Kinetic Parameters for L-Threose with Aldose Reductase
| Substrate | Enzyme | Organism | Kₘ (mM) | Vₘₐₓ | Assay Conditions | Reference |
|---|
| L-Threose | Aldose Reductase (purified) | Rat (Lens) | 0.71 | Not Reported | Not Specified |[2] |
Table 2: Other Known Enzymatic Interactions of Threose and Its Derivatives
| Compound | Enzyme | Interaction Type | Pathway Affected | Note | Reference(s) |
|---|---|---|---|---|---|
| D-Threose 2,4-diphosphate | Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Inhibition | Glycolysis | A potent inhibitor of a key glycolytic enzyme. Quantitative Ki value not available in abstract. | [9][10] |
| D-Threose | Isomerase (EC 5.1.3) | Substrate | Tetrose Metabolism | Reversibly converted to D-erythrulose. | [11] |
| D,L-Erythrulose | D-Arabinose Isomerase | Product | Tetrose Metabolism | D-threose is produced from the substrate mixture. |[12] |
Signaling Pathways and Logical Relationships
The interactions of threose derivatives can be visualized as interventions in established metabolic pathways.
References
- 1. bmrservice.com [bmrservice.com]
- 2. Studies on L-threose as substrate for aldose reductase: a possible role in preventing protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 5. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nucleic acid - Wikipedia [en.wikipedia.org]
- 9. D-Threose 2,4-diphosphate inhibiton of D-glyceraldehyde 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A liquid chromatography-tandem mass spectrometry assay for the detection and quantification of trehalose in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction Details [sabiork.h-its.org]
- 12. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic and Metabolic Analysis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and biological significance of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2. This isotopically labeled monosaccharide, a derivative of D-Erythrose, serves as a powerful tracer for metabolic flux analysis and related research in drug development. While specific raw spectroscopic data for this exact isotopologue is not widely published, this guide synthesizes expected data based on known principles of carbohydrate spectroscopy and provides detailed experimental protocols for its characterization.
Physicochemical Properties
This compound is a stable, non-radioactive isotopologue of the four-carbon aldose, D-Erythrose. The incorporation of a carbon-13 isotope at the C-2 position allows for its distinction from its unlabeled counterpart in mass spectrometry and imparts unique characteristics in NMR spectroscopy.
| Property | Value |
| Systematic Name | This compound |
| Common Name | D-Erythrose-2-13C |
| Molecular Formula | C₃¹³CH₈O₄ |
| Molecular Weight | 121.10 g/mol |
| Appearance | Colorless to light yellow liquid or syrup |
| Solubility | Highly soluble in water |
| Primary Application | Tracer for metabolic pathway analysis |
Spectroscopic Data
The primary techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. For this compound, both ¹H and ¹³C NMR are critical. The presence of the ¹³C label at the C-2 position will result in characteristic ¹³C-¹³C and ¹³C-¹H coupling constants, providing unambiguous confirmation of the label's position.
Expected ¹³C NMR Chemical Shifts (in D₂O):
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C-1 (Aldehyde) | ~95-98 | The chemical shift can vary depending on the hydration state (gem-diol formation). |
| C-2 | ~72-75 | ¹³C-labeled center. Will exhibit a strong, distinct signal and show coupling to adjacent ¹³C and ¹H atoms. |
| C-3 | ~70-73 | Will show a J-coupling interaction with the labeled C-2. |
| C-4 | ~62-65 | The primary alcohol carbon. |
Expected ¹H NMR Chemical Shifts (in D₂O):
| Proton | Expected Chemical Shift (ppm) | Notes |
| H-1 | ~5.1-5.3 | The aldehyde proton signal may be broad or absent due to hydration and exchange. |
| H-2 | ~3.9-4.1 | Will show a large one-bond ¹³C-¹H coupling constant (¹JC-H ≈ 140-150 Hz) due to the adjacent ¹³C label. |
| H-3 | ~3.7-3.9 | |
| H-4, H-4' | ~3.6-3.8 | Protons on the primary alcohol carbon. |
Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact mass.
Expected Mass Spectrometric Data:
| Ionization Mode | Expected m/z | Notes |
| Electrospray (ESI+) | [M+Na]⁺: ~144.04 | In positive ion mode, monosaccharides readily form adducts with sodium. The exact mass will confirm the incorporation of a single ¹³C atom. |
| Electrospray (ESI-) | [M-H]⁻: ~120.04 | In negative ion mode, the deprotonated molecule can be observed. |
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 (broad) | O-H stretch | Characteristic of the multiple hydroxyl groups. |
| ~2900 | C-H stretch | Aliphatic C-H bonds. |
| ~1730 | C=O stretch | Aldehyde carbonyl group. |
| ~1050-1150 | C-O stretch | Alcohol C-O bonds. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data for isotopically labeled compounds.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters (for a 500 MHz spectrometer):
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-gated decoupling for quantitative analysis if needed, otherwise zgdc for standard acquisition).
-
Spectral Width: 200 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on concentration.
-
Temperature: 298 K.
-
-
¹H NMR:
-
Pulse Program: zgesgp (for water suppression).
-
Spectral Width: 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16 to 64.
-
Temperature: 298 K.
-
Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer at 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.
Instrumentation and Parameters:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar monosaccharides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 90%) and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Range: m/z 50-300.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Data Acquisition: Full scan mode for confirmation of mass and selected ion monitoring (SIM) for targeted quantification.
-
Signaling Pathways and Experimental Workflows
(2S,3R)-2,3,4-Trihydroxybutanal is the unlabeled form of D-Erythrose. In biological systems, its phosphorylated form, D-Erythrose-4-phosphate, is a key intermediate in the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway. The ¹³C-labeled version of this molecule is invaluable for tracing the flux of carbon through these critical metabolic routes.
The Pentose Phosphate Pathway is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.
Caption: The role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway.
The use of this compound in metabolic studies follows a structured workflow to track its incorporation into various metabolites.
Caption: Workflow for a stable isotope tracer experiment.
This guide provides a foundational understanding of the spectroscopic properties and analytical methods for this compound. Researchers can adapt the provided protocols to their specific instrumentation and experimental needs to leverage this powerful tool in metabolic research and drug development.
Methodological & Application
Application Notes and Protocols: (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled compounds, is central to MFA, enabling the elucidation of metabolic pathway activities and the impact of genetic or environmental perturbations. (2S,3R)-2,3,4-Trihydroxybutanal, also known as D-Erythrose, is a key intermediate in central carbon metabolism. Its phosphorylated form, Erythrose-4-phosphate (E4P), is a crucial precursor for the pentose phosphate pathway (PPP) and the shikimate pathway, which leads to the biosynthesis of aromatic amino acids.
This document provides detailed application notes and protocols for the use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 as a tracer in metabolic flux analysis studies. The labeling at the C-2 position allows for precise tracking of the carbon backbone of erythrose as it is metabolized through various pathways.
Principle of the Method
Upon entering the cell and subsequent phosphorylation to Erythrose-4-phosphate-¹³C-2, the labeled carbon atom can be traced into downstream metabolites. The primary pathways of interest for this tracer are the non-oxidative pentose phosphate pathway and the shikimate pathway. By analyzing the mass isotopomer distribution (MID) of key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through these pathways can be determined.[1][2][3]
The ¹³C label from Erythrose-4-phosphate-¹³C-2 will be incorporated into intermediates of the PPP, such as sedoheptulose-7-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. In organisms with an active shikimate pathway (plants, bacteria, fungi), the label will also be found in chorismate and subsequently in the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[4][5][6]
Applications
-
Quantification of Pentose Phosphate Pathway Flux: Elucidating the activity of the non-oxidative PPP, which is crucial for nucleotide synthesis and NADPH production.[7][8]
-
Investigation of Aromatic Amino Acid Biosynthesis: Tracing the carbon flow through the shikimate pathway to understand the regulation of aromatic amino acid production.[5][6]
-
Drug Discovery and Development: Assessing the impact of drug candidates on central carbon metabolism and specific biosynthetic pathways.
-
Metabolic Engineering: Identifying bottlenecks and optimizing metabolic pathways for the production of valuable compounds derived from the shikimate pathway.
Data Presentation
Table 1: Theoretical Mass Isotopomer Distribution in Key Metabolites
| Metabolite | Abbreviation | Key Pathway | Expected ¹³C Labeling Pattern from (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 |
| Sedoheptulose-7-phosphate | S7P | Pentose Phosphate Pathway | M+1 |
| Fructose-6-phosphate | F6P | Pentose Phosphate Pathway / Glycolysis | M+1 |
| Glyceraldehyde-3-phosphate | G3P | Pentose Phosphate Pathway / Glycolysis | M+1 |
| 3-Deoxy-D-arabino-heptulosonate-7-phosphate | DAHP | Shikimate Pathway | M+1 |
| Chorismate | Shikimate Pathway | M+1 | |
| Phenylalanine | Phe | Aromatic Amino Acid Biosynthesis | M+1 |
| Tyrosine | Tyr | Aromatic Amino Acid Biosynthesis | M+1 |
| Tryptophan | Trp | Aromatic Amino Acid Biosynthesis | M+1 |
Note: The actual mass isotopomer distribution will depend on the relative pathway fluxes and isotopic dilution from endogenous unlabeled sources.
Experimental Protocols
A generalized experimental workflow for a ¹³C-MFA study using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 is presented below. This protocol is adaptable for various cell types and culture conditions.
Experimental Design
-
Define Objectives: Clearly state the metabolic pathways of interest and the specific fluxes to be quantified.
-
Select Cell System: Choose an appropriate cell line or organism for the study (e.g., bacteria, yeast, plant cells, or mammalian cells).
-
Tracer Concentration: Determine the optimal concentration of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 to be used in the culture medium. This often involves a pilot study to assess tracer uptake and metabolism without inducing toxicity. A common starting point is to replace a fraction of the main carbon source with the labeled tracer.
-
Labeling Duration: The incubation time should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from minutes to hours depending on the metabolic rates of the system under investigation.[7]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare the culture medium containing the desired concentration of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2. Ensure all other nutrient concentrations are consistent with standard culture conditions.
-
Isotope Labeling:
-
Remove the standard culture medium from the cells.
-
Wash the cells once with a pre-warmed buffer (e.g., PBS) to remove residual unlabeled medium.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the predetermined duration under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Metabolite Extraction
-
Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state.
-
For adherent cells, aspirate the labeling medium and immediately add a cold quenching solution (e.g., 80% methanol at -80°C).
-
For suspension cells, rapidly centrifuge the cells and resuspend the pellet in the cold quenching solution.
-
-
Cell Lysis: Scrape the adherent cells or vortex the cell suspension to ensure complete lysis and extraction of intracellular metabolites.
-
Phase Separation: Add a non-polar solvent (e.g., chloroform) and water to the methanol extract to separate polar metabolites (aqueous phase) from lipids (organic phase).
-
Sample Collection: Collect the polar metabolite-containing aqueous phase.
-
Drying: Dry the polar extracts under a stream of nitrogen or using a vacuum concentrator.
Sample Analysis by GC-MS or LC-MS/MS
-
Derivatization (for GC-MS): To increase volatility and thermal stability, derivatize the dried metabolites. A common method is methoximation followed by silylation.
-
Instrument Setup:
-
GC-MS: Use a suitable column for separating polar metabolites. Set the appropriate temperature gradient and mass spectrometer scan parameters.
-
LC-MS/MS: Use a suitable column (e.g., HILIC or reversed-phase) and mobile phase gradient for metabolite separation. Optimize mass spectrometer parameters (e.g., collision energy for MS/MS) for the targeted metabolites.
-
-
Data Acquisition: Inject the prepared samples and acquire the mass spectral data.
Data Analysis and Flux Calculation
-
Data Processing: Process the raw data to identify and quantify the mass isotopomers of the target metabolites. This involves peak integration and correction for natural isotope abundance.
-
Metabolic Modeling: Construct a metabolic model that includes the relevant pathways (e.g., PPP, glycolysis, shikimate pathway).
-
Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions and the model-predicted distributions.[9]
Mandatory Visualizations
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
Caption: Metabolic fate of the tracer in central carbon metabolism.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The shikimate pathway: gateway to metabolic diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantification of (2S,3R)-2,3,4-Trihydroxybutanal in Human Plasma using (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 as an Internal Standard by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,3R)-2,3,4-Trihydroxybutanal, also known as D-erythrose, is a naturally occurring tetrose sugar involved in various metabolic pathways. Accurate quantification of this and other small carbohydrates in biological matrices is crucial for metabolic studies and in the development of therapeutics that may influence carbohydrate metabolism. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of such small molecules. The use of a stable isotope-labeled internal standard, such as (2S,3R)-2,3,4-Trihydroxybutanal-13C-2, is the gold standard for quantitative analysis.[1] This internal standard co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response, leading to enhanced precision and accuracy.[2] This application note provides a detailed protocol for the quantification of (2S,3R)-2,3,4-Trihydroxybutanal in human plasma using this compound as an internal standard.
Principle of the Method
This method utilizes isotope dilution mass spectrometry for the accurate quantification of (2S,3R)-2,3,4-Trihydroxybutanal. A known concentration of the stable isotope-labeled internal standard, this compound, is spiked into plasma samples. Following protein precipitation to remove macromolecules, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte and the internal standard are separated from other matrix components using hydrophilic interaction liquid chromatography (HILIC) and detected by multiple reaction monitoring (MRM). The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the sample by referencing a calibration curve.
Experimental Protocols
Materials and Reagents
-
(2S,3R)-2,3,4-Trihydroxybutanal (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2S,3R)-2,3,4-Trihydroxybutanal and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water to obtain a 1 mg/mL stock solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) acetonitrile/water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 (v/v) acetonitrile/water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 10 µg/mL.
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from human plasma.
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL internal standard working solution to each plasma sample (final concentration of 1 µg/mL), except for the blank samples.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 v/v acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Amide HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (2S,3R)-2,3,4-Trihydroxybutanal | 119.05 | 89.04 | 100 | 12 |
| This compound | 120.05 | 90.04 | 100 | 12 |
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the calibration standards. A linear regression with a 1/x² weighting factor is used for the calibration. The concentration of (2S,3R)-2,3,4-Trihydroxybutanal in the plasma samples is then determined from the calibration curve.
Method Performance
The performance of this method was evaluated for linearity, accuracy, precision, and recovery.
Table 2: Calibration Curve Summary
| Parameter | Value |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 15 | < 15 | 85 - 115 |
| Mid QC | 500 | < 15 | < 15 | 85 - 115 |
| High QC | 4000 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of (2S,3R)-2,3,4-Trihydroxybutanal in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for various research and clinical applications requiring the measurement of this important metabolite. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
References
Illuminating Cellular Metabolism: A Protocol for 13C Tracer Experiments in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting stable isotope tracer experiments using 13C-labeled substrates in mammalian cells. This powerful technique, known as 13C Metabolic Flux Analysis (13C-MFA), allows for the precise quantification of metabolic pathway fluxes, offering critical insights into cellular physiology in both healthy and diseased states.[1][2][3] By tracing the fate of 13C-labeled nutrients like glucose and glutamine, researchers can elucidate the intricate workings of central carbon metabolism, identify metabolic reprogramming in cancer, and discover novel targets for therapeutic intervention.[4][5][6]
Core Principles of 13C Tracer Experiments
Stable isotope tracing relies on supplying cells with a substrate (e.g., glucose) in which one or more of the standard carbon-12 (12C) atoms have been replaced with the stable isotope carbon-13 (13C).[2] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution and incorporation of 13C can be measured, revealing the flow of carbon through various metabolic pathways.[2][7]
Experimental Workflow Overview
A typical 13C tracer experiment follows a well-defined workflow, from initial cell culture to final data analysis. Each step is critical for obtaining high-quality, reproducible data.
Caption: A generalized workflow for 13C tracer experiments in mammalian cells.
Detailed Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol details the steps for culturing mammalian cells and introducing the 13C-labeled tracer. The A549 lung carcinoma cell line is used as an example.[8][9]
Materials:
-
A549 lung carcinoma cells (or other mammalian cell line of interest)
-
High-glucose Dulbecco's Modified Eagle Medium (DMEM)
-
Glucose-free DMEM
-
13C-labeled tracer (e.g., [U-13C6]glucose, [U-13C5]glutamine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture A549 cells in high-glucose DMEM supplemented with 10% dFBS and 1% penicillin-streptomycin.
-
Seed cells onto culture plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
-
Preparation of Labeling Medium:
-
Prepare fresh labeling medium by supplementing glucose-free DMEM with the desired concentration of the 13C-labeled tracer (e.g., 10 mM [U-13C6]glucose), 10% dFBS, and 1% penicillin-streptomycin.
-
It is crucial to use dialyzed FBS to minimize the presence of unlabeled glucose and other small molecules that could dilute the tracer.[8]
-
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled medium.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. The time required varies depending on the tracer and the metabolic pathways being investigated. For example, glycolytic metabolites can reach a steady state within 1.5 hours with a [1,2-13C2]glucose tracer, while the TCA cycle may require up to 3 hours with a [U-13C6]glutamine tracer.[8]
-
Protocol 2: Metabolite Quenching and Extraction
Rapidly quenching metabolic activity and efficiently extracting metabolites are critical for preserving the in vivo metabolic state of the cells.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol
-
Cell scraper
-
Centrifuge tubes
-
-80°C freezer
Procedure:
-
Quenching Metabolism:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Aspirate the saline solution completely.
-
-
Metabolite Extraction:
-
Add a sufficient volume of -80°C methanol to the plate to cover the cell monolayer.
-
Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
The resulting metabolite extract can be stored at -80°C until analysis.
-
Protocol 3: LC-MS Analysis of Polar Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of 13C-labeled metabolites.[10] This protocol provides a general method for HILIC-based LC-MS/MS.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Liquid chromatography system (UPLC or HPLC)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution:
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., a mixture of 80% Mobile Phase B and 20% Mobile Phase A).
-
-
LC Separation:
-
Column: Use a HILIC column suitable for the separation of polar metabolites.
-
Flow Rate: A typical flow rate is between 0.2 - 0.4 mL/min.[10]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[10]
-
Gradient: Employ a gradient that starts with a high percentage of organic solvent (Mobile Phase B) and gradually increases the aqueous phase (Mobile Phase A) to elute the polar compounds.
-
-
MS Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode, which is generally preferred for glucose and its phosphorylated intermediates.[10]
-
Scan Mode: Perform full scan analysis to detect all ions within a specified mass range. For targeted analysis, Multiple Reaction Monitoring (MRM) can be used on a triple quadrupole mass spectrometer.[10]
-
Data Acquisition: Acquire data in a way that allows for the resolution of different isotopologues (molecules of the same metabolite with different numbers of 13C atoms).
-
Data Presentation
The choice of 13C tracer significantly impacts the precision of flux estimates for different pathways.[9][11] The following table summarizes optimal tracers for key pathways in central carbon metabolism.
| Metabolic Pathway | Optimal 13C Tracer(s) | Rationale |
| Glycolysis | [1,2-13C2]glucose | Provides high precision for estimating glycolytic fluxes.[9][11] |
| Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose | Offers the most precise estimates for the PPP.[9][11] |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]glutamine | Preferred for analyzing the TCA cycle and glutamine metabolism.[8][9][11] |
| Overall Central Carbon Metabolism | [1,2-13C2]glucose | Provides the most precise overall network estimates.[9][11] |
Signaling Pathway Visualization
The following diagram illustrates the flow of carbon from [U-13C6]glucose through glycolysis and the TCA cycle.
Caption: Tracing 13C atoms from uniformly labeled glucose through central carbon metabolism.
By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can gain a deeper understanding of cellular metabolism, paving the way for new discoveries in disease biology and drug development.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Labeled Sugar-Based Metabolomics Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing using 13C labeled sugars is a powerful technique in metabolomics to elucidate the metabolic fate of glucose and other sugars within a biological system.[1][2] This approach allows for the quantitative analysis of metabolic fluxes through various pathways, providing a dynamic view of cellular metabolism that is not achievable with conventional metabolomics.[2][3] Accurate and reproducible sample preparation is paramount for obtaining high-quality data. These application notes provide detailed protocols for the preparation of samples from both suspension and adherent cell cultures for analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Core Concepts in 13C Metabolomics
The fundamental principle of 13C-based metabolomics is to introduce a substrate, such as [U-13C6]-glucose, into a biological system and trace the incorporation of the 13C isotope into downstream metabolites.[3] This allows for:
-
Flux Analysis: Quantifying the rate of metabolic reactions.[2][4]
-
Pathway Identification: Confirming the activity of metabolic pathways.
-
Metabolite Origin: Distinguishing between endogenous and exogenous sources of metabolites.
The choice of analytical platform, typically Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR, dictates specific sample preparation requirements.[5][6]
Experimental Workflow Overview
A typical 13C labeling experiment involves several key steps, from cell culture to data analysis. The following diagram outlines the general workflow.
Caption: General experimental workflow for 13C labeling metabolomics.
Key Experimental Protocols
Protocol 1: Cell Culture with 13C Labeled Sugars
This protocol describes the labeling of adherent and suspension cells with 13C-glucose.
Materials:
-
Cell culture medium deficient in the sugar to be labeled (e.g., glucose-free DMEM)
-
[U-13C6]-Glucose (or other labeled sugar)
-
Dialyzed fetal bovine serum (FBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure for Adherent Cells:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Prepare the labeling medium by supplementing the glucose-free medium with the desired concentration of [U-13C6]-glucose and dialyzed FBS. A common starting concentration for glucose is 10 mM.
-
Aspirate the existing medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.[7]
-
Add 2 mL of the prepared labeling medium to each well.[7]
-
Return the plates to the incubator and incubate for a predetermined time. The incubation time will depend on the metabolic pathway of interest; for glycolysis, a 4-6 hour incubation is often sufficient.[7]
Procedure for Suspension Cells:
-
Culture cells in flasks to the desired cell density.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet twice with pre-warmed sterile PBS.
-
Resuspend the cells in the prepared labeling medium at the desired density.
-
Return the cell suspension to the incubator for the desired labeling period.
Protocol 2: Metabolic Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical to preserve the in vivo metabolic state of the cells at the time of sample collection.[8][9][10] This protocol provides methods for both adherent and suspension cells.
Quenching and Extraction Solutions:
| Solution | Composition | Temperature |
| Quenching Solution (Adherent) | Ice-cold 80% Methanol (in water) | -80°C |
| Quenching Solution (Suspension) | 100% Cold Methanol | -80°C |
| Extraction Buffer | Acetonitrile:Methanol:Water (40:40:20 v/v/v) | -20°C |
Procedure for Adherent Cells:
-
Remove the cell culture plates from the incubator and place them on a bed of dry ice to rapidly quench metabolic activity.[7]
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS and aspirate completely.[7]
-
Add 1 mL of pre-chilled 80% methanol to each well.[7]
-
Incubate the plates on dry ice for 15 minutes.[7]
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.[7]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[7]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[7]
-
Dry the metabolite extracts to completeness using a vacuum concentrator.
Procedure for Suspension Cells:
-
Rapidly transfer the cell suspension to a filtration apparatus with a 0.8 µm membrane filter.
-
Quickly filter the cells and immediately transfer the membrane into cold (-80°C) methanol to quench metabolism. This method has been shown to have high quenching efficiency.[8][9][10][11]
-
Alternatively, mix the cell sample with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation. This method is slightly less effective but can be less laborious.[8][9]
-
After quenching, add the extraction buffer (acetonitrile:methanol:water) to the cells.
-
Vortex vigorously and centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites and dry using a vacuum concentrator.
Quantitative Comparison of Quenching Methods for Suspension Cells:
| Quenching Method | Quenching Efficiency | Metabolite Loss | Throughput | Reference |
| Rapid Filtration + Cold (-80°C) Methanol | Highest | Minimal | Lower | [8][9] |
| Frozen 30% Methanol Slurry (-24°C) + Centrifugation | High | Minimal | Higher | [8][9] |
| Saline Ice Slurry (~0°C) | Less Effective | Minimal | High | [8][9] |
| 60% Cold Methanol (-65°C) + Centrifugation | Effective | Significant | High | [8][9] |
Protocol 3: Derivatization for GC-MS Analysis
For GC-MS analysis, polar metabolites containing hydroxyl, carboxyl, thiol, and amine groups need to be derivatized to increase their volatility and thermal stability.[12][13] A two-step methoximation and silylation process is commonly used.[13]
Materials:
-
Methoxyamine hydrochloride (MeOx) in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Thermal shaker or incubator
Procedure:
-
Ensure the dried metabolite extracts are completely free of water, as it interferes with the derivatization reactions.[13]
-
Methoximation: Add 20 µL of MeOx in pyridine to the dried extract. This step converts aldehyde and keto groups into oximes, reducing the number of tautomers.[13]
-
Incubate at 37°C for 90 minutes with shaking.[13]
-
Silylation: Add 30 µL of MSTFA to the sample. This step replaces active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group.[13]
-
Incubate at 37°C for 30 minutes with shaking.[13]
-
The derivatized sample is now ready for GC-MS analysis.
Signaling Pathway Visualization
The following diagram illustrates the central carbon metabolism pathways that are typically traced using 13C-glucose.
Caption: Key pathways in central carbon metabolism traced by 13C-glucose.
Data Presentation
Quantitative data from 13C labeling experiments are typically presented as the fractional contribution of the labeled carbon to a given metabolite or as the relative abundance of different isotopologues.
Table 1: Example Fractional Contribution of 13C from [U-13C6]-Glucose to Central Carbon Metabolites.
| Metabolite | Fractional Contribution (%) - Control | Fractional Contribution (%) - Treatment X |
| Pyruvate | 95.2 ± 2.1 | 85.7 ± 3.5 |
| Lactate | 94.8 ± 2.3 | 84.9 ± 3.8 |
| Citrate | 88.5 ± 4.5 | 72.1 ± 5.2 |
| α-Ketoglutarate | 85.1 ± 4.2 | 68.9 ± 4.9 |
| Malate | 87.9 ± 3.9 | 70.5 ± 4.7 |
| Ribose-5-Phosphate | 65.4 ± 5.8 | 75.2 ± 6.1 |
Table 2: Example Isotopologue Distribution for Citrate.
| Isotopologue | Relative Abundance (%) - Control | Relative Abundance (%) - Treatment X |
| M+0 | 11.5 | 27.9 |
| M+1 | 1.2 | 2.5 |
| M+2 | 80.3 | 60.1 |
| M+3 | 2.1 | 3.8 |
| M+4 | 4.5 | 5.2 |
| M+5 | 0.3 | 0.4 |
| M+6 | 0.1 | 0.1 |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for conducting 13C labeled sugar-based metabolomics experiments. Adherence to these detailed procedures for cell culture, quenching, extraction, and derivatization will ensure the generation of high-quality, reproducible data, enabling researchers to gain deeper insights into cellular metabolism. The choice of quenching and analytical methods should be tailored to the specific experimental goals and available instrumentation.
References
- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 11. osti.gov [osti.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Steady-State 13C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steady-state 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. By introducing a 13C-labeled substrate to cells and tracking the incorporation of the heavy isotope into various metabolites, researchers can elucidate the activity of metabolic pathways. This approach is invaluable for understanding the metabolic reprogramming inherent in various disease states, such as cancer, and for identifying potential therapeutic targets in drug development.
This document provides a comprehensive guide to the experimental design of steady-state 13C-MFA, including detailed protocols and data presentation guidelines.
Core Principles of 13C-MFA
The fundamental principle of 13C-MFA involves replacing a standard nutrient in cell culture medium, typically a primary carbon source like glucose or glutamine, with its 13C-labeled counterpart. As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The distribution of these heavy isotopes within the metabolic network is then measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
The five basic steps of a 13C-MFA experiment are:
-
Experimental Design: This includes selecting the appropriate cell line, 13C-labeled tracer, and culture conditions to ensure a metabolic and isotopic steady state is achieved.
-
Tracer Experiment: Cells are cultured in the presence of the 13C-labeled substrate.
-
Isotopic Labeling Measurement: Metabolites are extracted from the cells, and the mass isotopomer distributions (MIDs) are measured.
-
Flux Estimation: Computational modeling is used to estimate the intracellular metabolic fluxes that best explain the measured MIDs and extracellular rates.
-
Statistical Analysis: The goodness-of-fit of the model is evaluated, and confidence intervals for the estimated fluxes are determined.
A critical assumption in steady-state 13C-MFA is that the cells are in both a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites are constant, while isotopic steady state means that the isotopic labeling pattern of these metabolites is no longer changing over time.
Experimental Design and Workflow
A successful 13C-MFA experiment hinges on a well-thought-out experimental design. The choice of 13C tracer is particularly crucial as it significantly influences the precision of the estimated fluxes.
Tracer Selection
The choice of isotopic tracer is critical for maximizing the information obtained from the experiment. Different tracers provide better resolution for different pathways.
-
[U-13C]glucose: A uniformly labeled glucose where all six carbon atoms are 13C. It is a good general-purpose tracer for central carbon metabolism.
-
[1,2-13C]glucose: Labeled only on the first and second carbons, this tracer is particularly useful for resolving fluxes through the pentose phosphate pathway (PPP).[1] Glycolysis retains both labeled carbons in pyruvate, whereas the oxidative PPP results in the loss of the C1 carbon as 13CO2.[1]
-
[U-13C]glutamine: Often used in parallel with glucose tracers to better resolve the activity of the tricarboxylic acid (TCA) cycle and anaplerotic pathways.
Parallel labeling experiments, where cells are grown in separate cultures with different tracers, can significantly improve the accuracy and resolution of the resulting flux map.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Media Preparation:
-
Prepare a chemically defined cell culture medium that is deficient in the nutrient to be used as a tracer (e.g., glucose-free DMEM).
-
Supplement the medium with the desired concentration of the 13C-labeled substrate (e.g., 25 mM [U-13C]glucose).
-
Add other necessary supplements such as dialyzed fetal bovine serum (dFBS) to a final concentration of 10%, L-glutamine, and antibiotics.
-
Sterile filter the complete labeling medium using a 0.22 µm filter.
-
-
Cell Seeding and Adaptation:
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency during the exponential growth phase at the time of harvest.
-
For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[2]
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Verification of Isotopic Steady State:
-
To confirm that isotopic steady state has been reached, collect cell samples at two or more time points (e.g., 18 and 24 hours) after the introduction of the labeled substrate.[3]
-
Analyze the isotopic enrichment of key intracellular metabolites. If the labeling is identical at the different time points, isotopic steady state has been achieved.[3]
-
Protocol 2: Sample Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state of the cells.
-
Quenching Adherent Cells:
-
Place the culture plate on dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Immediately wash the cells with an ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.
-
Aspirate the wash solution completely.
-
Add a pre-chilled extraction solvent, such as 80% methanol (-80°C), to the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Incubate the cell lysate at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Protocol 3: GC-MS Analysis
-
Derivatization:
-
To make the metabolites volatile for GC-MS analysis, a derivatization step is required.
-
A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Add the derivatization agent to the dried metabolite extract and incubate at a high temperature (e.g., 95°C) for 1 hour.
-
-
GC-MS Settings:
-
The following are example settings for a GC-MS system:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Electron Ionization Energy: 70 eV
-
Scan Range: m/z 50-650
-
-
Data Presentation
Quantitative data from 13C-MFA experiments should be summarized in clearly structured tables to facilitate comparison between different cell lines or experimental conditions.
Table 1: Extracellular Fluxes in Different Cancer Cell Lines
| Flux (nmol/10^6 cells/hr) | Cell Line A | Cell Line B |
| Glucose Uptake | 250 ± 20 | 400 ± 30 |
| Lactate Secretion | 400 ± 25 | 700 ± 40 |
| Glutamine Uptake | 60 ± 5 | 100 ± 8 |
| Glutamate Secretion | 10 ± 1 | 15 ± 2 |
Typical values for proliferating cancer cells are in the range of 100–400 nmol/10^6 cells/h for glucose uptake, 200–700 nmol/10^6 cells/h for lactate secretion, and 30–100 nmol/10^6 cells/h for glutamine uptake.[2][4]
Table 2: Central Carbon Metabolism Fluxes (Normalized to Glucose Uptake)
| Pathway/Reaction | Cell Line A | Cell Line B |
| Glycolysis | ||
| Glucose -> G6P | 100.0 | 100.0 |
| F6P -> G3P | 85.2 ± 3.1 | 90.5 ± 4.2 |
| G3P -> PYR | 170.4 ± 6.2 | 181.0 ± 8.4 |
| PYR -> Lactate | 75.1 ± 2.8 | 82.3 ± 3.5 |
| Pentose Phosphate Pathway | ||
| G6P -> 6PG | 14.8 ± 1.5 | 9.5 ± 1.1 |
| TCA Cycle | ||
| PYR -> AcCoA | 35.6 ± 2.1 | 25.1 ± 1.8 |
| AcCoA -> Citrate | 33.9 ± 2.0 | 23.8 ± 1.7 |
| a-KG -> SuccCoA | 28.5 ± 1.9 | 20.1 ± 1.5 |
| Malate -> OAA | 30.2 ± 2.2 | 21.3 ± 1.6 |
| Anaplerosis/Cataplerosis | ||
| Gln -> a-KG | 25.3 ± 1.8 | 35.7 ± 2.5 |
| PYR -> OAA | 5.7 ± 0.6 | 8.2 ± 0.9 |
Signaling Pathways and Metabolic Networks
Visualizing the interconnectedness of metabolic pathways is essential for interpreting 13C-MFA data. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways in central carbon metabolism.
Conclusion
Steady-state 13C-MFA is a cornerstone technique for the quantitative analysis of cellular metabolism. A meticulously planned experimental design, coupled with robust and detailed protocols for cell culture, sample preparation, and data analysis, is paramount for obtaining high-quality, reproducible results. The application notes and protocols provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement 13C-MFA in their studies, ultimately leading to a deeper understanding of metabolic regulation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application of 13C-Labeled Tracers in Cancer Metabolism Studies
A Note on 13C-D-threose: While the application of stable isotope tracers is a cornerstone of metabolic research, a comprehensive review of current literature reveals a scarcity of specific applications involving 13C-D-threose in cancer metabolism studies. The scientific community has more extensively utilized other 13C-labeled sugars, such as D-Allose and various glucose isotopologues, to probe the metabolic reprogramming inherent to cancer.
This document will provide detailed application notes and protocols for these more commonly employed 13C-labeled monosaccharides, offering insights into the methodologies and principles that would be applicable should 13C-D-threose become a tracer of interest in future research.
Application Notes: 13C-D-Allose as a Novel Tracer in Cancer Metabolism
D-Allose, a rare sugar, has demonstrated significant anti-cancer effects, including the inhibition of cancer cell proliferation and the induction of apoptosis.[1] The use of uniformly labeled [U-13C6]D-Allose allows researchers to trace its metabolic fate and elucidate its impact on central carbon metabolism in cancer cells.[2]
Stable isotope tracing with [U-13C6]D-Allose is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes.[2] By replacing natural abundance 12C with 13C, the journey of the labeled carbon atoms through metabolic reactions can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] The incorporation of 13C into downstream metabolites provides direct evidence of pathway activity.[2]
A key mechanism of D-Allose's anti-cancer activity involves the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn inhibits the glucose transporter GLUT1, leading to reduced glucose uptake.[1] 13C tracing can help to quantify the extent of this inhibition and its downstream metabolic consequences.
Experimental Protocols
Protocol 1: Tracing the Metabolic Fate of [U-13C6]D-Allose in Cancer Cells
Objective: To determine the intracellular pathways that metabolize D-Allose and quantify its incorporation into central carbon metabolites.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose-free medium
-
[U-13C6]D-Allose
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Culture cancer cells in complete medium until they reach approximately 80% confluency.[1]
-
Isotope Labeling:
-
Aspirate the complete medium and wash the cells once with D-Glucose-free medium.[1]
-
Add D-Glucose-free medium supplemented with 10 mM [U-13C6]D-Allose and 10% dialyzed FBS.[1]
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into intracellular metabolites.[2]
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolic activity by placing the culture plate on dry ice.[3]
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.[3]
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well of a 6-well plate.[3]
-
Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[3][4]
-
-
Protein Precipitation and Clarification:
-
Sample Analysis:
-
Carefully transfer the supernatant, which contains polar metabolites, to a new microcentrifuge tube.[4]
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[5]
-
Reconstitute the dried metabolites in a solvent compatible with the LC-MS system.[5]
-
Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions of key metabolites.[5]
-
Data Presentation: Hypothetical Fractional Contribution of [U-13C6]D-Allose
The following table illustrates how to present data on the fractional contribution of [U-13C6]D-Allose to key metabolites in two different cancer cell lines after 24 hours of labeling. This data is for illustrative purposes only.
| Metabolite | Cell Line A (% Contribution) | Cell Line B (% Contribution) |
| Lactate | 5.2 ± 0.8 | 3.1 ± 0.5 |
| Citrate | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Ribose-5-phosphate | 8.5 ± 1.2 | 6.3 ± 0.9 |
| Glycine | 4.7 ± 0.6 | 2.9 ± 0.4 |
Values represent the mean ± standard deviation from triplicate experiments.
Workflow for Tracing the Metabolic Fate of 13C-D-Allose
Caption: A general experimental workflow for 13C-Metabolic Flux Analysis.
Application Notes: 13C-Glucose Tracers for Pentose Phosphate Pathway (PPP) Analysis
The Pentose Phosphate Pathway (PPP) is a critical metabolic pathway that produces NADPH for antioxidant defense and reductive biosynthesis, and pentose sugars for nucleotide synthesis.[6] Quantifying the flux through the PPP is vital for understanding cancer cell metabolism.[6] 13C-Metabolic Flux Analysis (13C-MFA) using specifically labeled glucose tracers is a powerful technique for this purpose.[6]
The choice of tracer is crucial for accurate flux determination. [1,2-13C2]glucose is considered superior to [1-13C]glucose because it generates more informative labeling patterns in downstream metabolites, allowing for a more precise deconvolution of fluxes between glycolysis and the PPP.[6][7] Metabolism of [1,2-13C2]glucose through the oxidative PPP results in a unique M+1 isotopomer of triose phosphates, which is distinguishable from the M+2 isotopomers generated via glycolysis.[6]
Signaling Pathways and Metabolic Intersections
D-Allose treatment can influence the PPP. By upregulating TXNIP and reducing GLUT1 expression, D-Allose can limit the glucose available for both glycolysis and the PPP.[1] Using a dual-labeling approach with unlabeled D-Allose and a 13C-glucose tracer can elucidate the specific impact of D-Allose on PPP flux.
Caption: D-Allose modulates glucose uptake and metabolism.
Experimental Protocols
Protocol 2: Investigating the Effect of D-Allose on the Pentose Phosphate Pathway
Objective: To determine how D-Allose alters the flux through glycolysis and the PPP in cancer cells.
Materials:
-
Same as Protocol 1, with the addition of [1,2-13C2]D-Glucose and unlabeled D-Allose.
Procedure:
-
Cell Culture: Culture cancer cells as described in Protocol 1.
-
Isotope Labeling:
-
Culture cells in medium containing 10 mM [1,2-13C2]D-Glucose in the presence or absence of 25 mM unlabeled D-Allose for 24 hours.[1]
-
-
Metabolite Extraction and Analysis:
-
Follow the metabolite extraction and LC-MS/MS analysis protocol as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the mass isotopologue distributions of key metabolites in glycolysis and the PPP, such as lactate and ribose-5-phosphate. The labeling patterns will reveal the relative flux through these pathways.[1]
-
Data Presentation: Comparative Flux Analysis
The following table summarizes the performance of different glucose tracers for PPP analysis based on computational analysis of flux precision. A higher precision score indicates a more precise measurement.
| Tracer | Pathway | Precision Score | Comments |
| [1-13C]glucose | Pentose Phosphate Pathway | ~70 | Provides an estimate of oxidative PPP activity. |
| [1,2-13C2]glucose | Pentose Phosphate Pathway | ~95 | High precision for both oxidative and non-oxidative PPP fluxes; excellent resolution between PPP and glycolysis.[6] |
This data is based on computational evaluations and serves as a guide for tracer selection.[6]
Fate of 13C Atoms from Different Glucose Tracers
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for Detecting ¹³C Incorporation in Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of ¹³C incorporation in metabolites, a cornerstone technique in metabolic research, drug development, and biotechnology. By tracing the fate of ¹³C-labeled substrates, researchers can elucidate metabolic pathways, quantify fluxes, and identify metabolic reprogramming in various biological systems. This guide focuses on the two primary analytical platforms for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to ¹³C Isotope Tracing
Stable isotope tracing with ¹³C is a powerful method to track the flow of carbon atoms through metabolic networks.[1][2] By replacing a standard nutrient (e.g., glucose, glutamine) with its ¹³C-labeled counterpart in a cell culture or in vivo system, the labeled carbon atoms are incorporated into downstream metabolites.[1][3] The pattern and extent of ¹³C enrichment in these metabolites provide a dynamic snapshot of metabolic activity. This information is critical for understanding cellular physiology, identifying biomarkers, and discovering novel drug targets. The general workflow of a ¹³C metabolic flux analysis experiment involves experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[1]
Analytical Techniques: A Comparative Overview
The two major analytical techniques for detecting ¹³C incorporation are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Each offers distinct advantages and is suited to different research questions.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ionized molecules, distinguishing isotopologues by their mass difference. | Detects the nuclear spin properties of atomic nuclei, providing information on the chemical environment and connectivity of atoms.[4] |
| Sensitivity | High (femtomole to attomole range).[5] | Relatively low (nanomole to micromole range).[6] |
| Resolution | High mass resolution can separate isotopologues. | High spectral resolution provides detailed structural information.[7] |
| Information | Provides mass isotopomer distributions (MIDs), indicating the number of labeled carbons in a molecule.[8] | Provides positional isotopomer information, revealing the specific location of labeled carbons within a molecule.[4] |
| Sample Prep | Often requires derivatization for GC-MS to increase volatility.[9] | Minimal sample preparation, non-destructive.[10][11] |
| Throughput | High | Lower |
Mass Spectrometry-Based Methods
MS is a highly sensitive technique widely used for ¹³C-metabolic flux analysis (¹³C-MFA) due to its ability to detect a wide range of metabolites and their isotopologues.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common platforms.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable metabolites.[12] For ¹³C-MFA, it offers high chromatographic resolution and reproducible fragmentation patterns, which are crucial for determining mass isotopomer distributions.
This protocol is adapted from established methods for analyzing proteinogenic amino acids, which are excellent reporters of central carbon metabolism.[12][13]
1. Cell Culture and ¹³C Labeling:
-
Culture cells in a defined medium with the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [1,2-¹³C₂]glucose). A common practice is to use a mixture of labeled and unlabeled substrates to achieve a steady-state labeling of intracellular metabolites.[14]
-
Harvest cells during the exponential growth phase to ensure metabolic steady state.
2. Quenching and Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. A common method is to use a cold solvent mixture, such as 60% methanol at -40°C.[8][15]
-
Extract intracellular metabolites using a two-phase liquid-liquid extraction with a methanol/water/chloroform solvent system. The polar metabolites will be in the upper aqueous phase.[8]
3. Protein Hydrolysis:
-
Pellet the remaining cell biomass after metabolite extraction.
-
Add 6 M HCl to the pellet and hydrolyze at 100-110°C for 24 hours to break down proteins into their constituent amino acids.
-
Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
4. Derivatization:
-
To make the amino acids volatile for GC analysis, perform a derivatization step. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Reconstitute the dried hydrolysate in pyridine and add MTBSTFA.
-
Incubate at 60-70°C for 1 hour.
5. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar column such as a DB-5ms is typically used.
-
Injection Mode: Splitless.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to separate the derivatized amino acids.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. SIM mode offers higher sensitivity for targeted analysis.[12]
-
6. Data Analysis:
-
Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.
-
Extract the mass isotopomer distributions (MIDs) for each amino acid fragment. This involves correcting for the natural abundance of ¹³C.
-
Use the MIDs to calculate metabolic fluxes using software such as INCA, Metran, or 13CFLUX2.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is advantageous for analyzing non-volatile and thermally labile metabolites, such as phosphorylated intermediates in glycolysis and the pentose phosphate pathway.
This protocol provides a general framework for the analysis of polar metabolites.
1. Cell Culture, Quenching, and Extraction:
-
Follow the same procedures as for the GC-MS protocol (Sections 3.1.1 and 3.1.2).
2. Sample Preparation:
-
Dry the polar metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile).
3. LC-MS Analysis:
-
LC Conditions:
-
Column: A column suitable for polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is often used.
-
Mobile Phases: Typically a two-solvent system with a gradient from high organic to high aqueous content.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), usually in negative ion mode for central carbon metabolites.
-
Acquisition Mode: Selected Ion Monitoring (SIM) on a triple quadrupole instrument or high-resolution full scan on an Orbitrap or Q-TOF instrument.[5]
-
4. Data Analysis:
-
Identify metabolite peaks based on accurate mass and retention time.
-
Extract the mass isotopomer distributions, correcting for natural ¹³C abundance.
-
Perform metabolic flux analysis as described for GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Methods
NMR spectroscopy is a powerful technique that provides unique insights into the positional labeling of metabolites, which is often not achievable with MS.[4] This makes it particularly valuable for elucidating complex metabolic pathways. While less sensitive than MS, recent advances in NMR technology have significantly improved its applicability in metabolomics.[7][8]
Experimental Protocol: NMR Analysis of ¹³C-Labeled Metabolites
1. Cell Culture, Quenching, and Extraction:
-
Follow the same procedures as for the MS protocols (Sections 3.1.1 and 3.1.2). A larger number of cells may be required due to the lower sensitivity of NMR.
2. Sample Preparation:
-
Dry the polar metabolite extract.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[16]
-
Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to minimize variations in chemical shifts.[17]
-
Transfer the sample to a 5 mm NMR tube.[17]
3. NMR Data Acquisition:
-
Acquire ¹H and/or ¹³C NMR spectra on a high-field NMR spectrometer.
-
¹D ¹H NMR: Provides information on the overall metabolic profile and can be used to quantify metabolites.
-
¹D ¹³C NMR: Directly detects the ¹³C nuclei, providing information on enrichment at specific carbon positions.
-
2D NMR (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC): Provides detailed information on the connectivity of atoms and is invaluable for identifying metabolites and determining positional isotopomers.[10][11]
4. Data Analysis:
-
Process the NMR spectra using software such as MestReNova or TopSpin.
-
Identify and quantify metabolites by comparing the spectra to databases (e.g., HMDB, BMRB).
-
Determine the fractional ¹³C enrichment at specific carbon positions by analyzing the intensity of satellite peaks arising from ¹³C-¹³C J-coupling.
-
Use this positional enrichment data for metabolic flux analysis.
Visualizations
Experimental Workflow
Caption: General workflow for a ¹³C metabolic flux analysis experiment.
Central Carbon Metabolism
Caption: Simplified diagram of central carbon metabolism showing key pathways.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. datapdf.com [datapdf.com]
- 10. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. google.com [google.com]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Application Note: Targeted LC-MS/MS Method for the Quantitative Analysis of 13C-Labeled Monosaccharides in Metabolic Research
Abstract
Stable isotope tracing using 13C-labeled substrates is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. This application note details a robust and sensitive targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 13C-labeled monosaccharides, such as glucose and its downstream metabolites. The protocol is designed for researchers, scientists, and drug development professionals engaged in metabolic studies, providing a comprehensive workflow from sample preparation to data analysis. The use of a targeted approach, specifically Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity for the detection and quantification of isotopologues.
Introduction
Understanding the intricate network of metabolic pathways is crucial in various fields, including disease research and drug development. Stable isotope tracing, coupled with mass spectrometry, allows for the dynamic tracking of metabolites through these pathways.[1][2] By introducing a 13C-labeled substrate, such as [U-13C6]glucose, into a biological system, researchers can monitor the incorporation of the heavy isotope into downstream metabolites. This provides valuable insights into the activity of specific metabolic routes like glycolysis and the tricarboxylic acid (TCA) cycle.[3][4][5][6] This application note provides a detailed protocol for a targeted LC-MS/MS method optimized for the analysis of 13C-labeled monosaccharides and their key metabolic intermediates.
Experimental Workflow
The overall experimental workflow for tracing 13C-labeled monosaccharides involves several key stages, from cell culture and labeling to LC-MS/MS analysis and data interpretation.
Protocols
Cell Culture and Labeling
This protocol is designed for adherent cell lines but can be adapted for suspension cultures.
-
Cell Seeding: Plate cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Labeling Medium Preparation: Prepare a culture medium containing the 13C-labeled monosaccharide of interest (e.g., 10 mM [U-13C6]Glucose).
-
Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate.[7]
Metabolite Extraction
This procedure is critical for quenching enzymatic activity and extracting polar metabolites.
-
Quenching: Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Extraction: Immediately add 1 mL of pre-chilled 80% methanol (-80°C) to each well to halt metabolic activity.[8]
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate at -20°C for 1 hour to precipitate proteins.[8]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the extracts using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.[8]
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid).
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar monosaccharides and their phosphorylated intermediates.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient starts at a high percentage of mobile phase B, which is gradually decreased to elute the polar analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS System: A triple quadrupole mass spectrometer is ideal for targeted MRM analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated derivatives.[8]
-
MRM Transitions: Define the specific precursor-to-product ion transitions for both the unlabeled (12C) and labeled (13C) versions of the target metabolites. The number of 13C atoms incorporated will determine the mass of the precursor ion.
-
Data Presentation
The quantitative data from the LC-MS/MS analysis can be summarized in tables to facilitate the comparison of isotopologue distribution over time.
Table 1: Mass Isotopologue Distribution of Glycolytic Intermediates after [U-13C6]Glucose Labeling
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | 0 | 99.1 | 0.8 | 0.1 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 45.2 | 2.1 | 0.5 | 0.2 | 0.1 | 2.3 | 49.6 | |
| 4 | 10.3 | 0.9 | 0.3 | 0.1 | 0.1 | 1.2 | 87.1 | |
| 24 | 2.1 | 0.5 | 0.1 | 0.1 | 0.0 | 0.5 | 96.7 | |
| Fructose-1,6-Bisphosphate | 0 | 99.2 | 0.7 | 0.1 | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 50.1 | 2.5 | 0.6 | 0.3 | 0.1 | 2.8 | 43.6 | |
| 4 | 15.4 | 1.2 | 0.4 | 0.2 | 0.1 | 1.5 | 81.2 | |
| 24 | 3.5 | 0.6 | 0.2 | 0.1 | 0.0 | 0.7 | 94.9 | |
| Pyruvate | 0 | 98.9 | 1.0 | 0.1 | 0.0 | - | - | - |
| 1 | 60.3 | 5.2 | 1.5 | 33.0 | - | - | - | |
| 4 | 25.1 | 2.3 | 0.8 | 71.8 | - | - | - | |
| 24 | 8.9 | 1.1 | 0.4 | 89.6 | - | - | - |
M+n represents the isotopologue with 'n' 13C atoms.
Signaling Pathway Visualization
The metabolism of glucose begins with glycolysis, a fundamental pathway for energy production. The incorporation of 13C from labeled glucose can be traced through the intermediates of this pathway.
Conclusion
The described targeted LC-MS/MS method provides a sensitive and specific approach for the quantitative analysis of 13C-labeled monosaccharides and their metabolites. This protocol offers a comprehensive guide for researchers to perform stable isotope tracing experiments, enabling a deeper understanding of cellular metabolism. The adaptability of this method allows for its application in various biological systems and for investigating the effects of genetic modifications, disease states, or drug treatments on metabolic pathways.
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
use of (2S,3R)-2,3,4-Trihydroxybutanal-13C-2 in microbial MFA
Answering the user's request.## Application Notes: Use of (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 in Microbial Metabolic Flux Analysis
Publication No: AN-MFA-2025-01 Version: 1.0 For Research Use Only
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates (fluxes) of intracellular metabolic reactions, providing deep insights into cellular physiology.[1] The most powerful implementation, ¹³C-Metabolic Flux Analysis (¹³C-MFA), uses substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through the metabolic network.[2][3] By measuring the isotopic labeling patterns in metabolic products, typically protein-bound amino acids or other stable intracellular metabolites, researchers can computationally estimate the fluxes throughout the central carbon metabolism.[4][5]
This document details the application and protocols for using (2S,3R)-2,3,4-Trihydroxybutanal-¹³C-2 (also known as D-Erythrose-[2-¹³C]) as a tracer for microbial MFA studies. D-Erythrose is a four-carbon aldose sugar that serves as a key intermediate in the Pentose Phosphate Pathway (PPP) in the form of Erythrose-4-Phosphate (E4P).[6] Using D-Erythrose specifically labeled at the second carbon atom provides a unique tool to probe the fluxes of the PPP and connected pathways with high resolution.
Principle of the Method
When microorganisms are cultured with D-Erythrose-[2-¹³C] as a carbon source, the labeled sugar is taken up and phosphorylated to form D-Erythrose-4-Phosphate-[2-¹³C]. This labeled intermediate directly enters the non-oxidative branch of the Pentose Phosphate Pathway. The ¹³C label at the C2 position is then transferred to other key intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, through the actions of transketolase and transaldolase.
The specific distribution of this ¹³C label into biomass precursors, such as amino acids and nucleotides, is directly dependent on the relative activities of the interconnected metabolic pathways. For example, the labeling pattern of aromatic amino acids (phenylalanine, tyrosine, tryptophan), which use E4P as a precursor, will be particularly informative. By measuring these labeling patterns using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, a computational model can be used to solve for the intracellular fluxes that best explain the observed data.[2]
Applications
The use of D-Erythrose-[2-¹³C] is particularly advantageous for:
-
Probing the Pentose Phosphate Pathway: Provides a direct entry point for the label into the non-oxidative PPP, allowing for precise quantification of fluxes through transketolase and transaldolase reactions.
-
Studying Aromatic Amino Acid Biosynthesis: E4P is a direct precursor for the shikimate pathway, which produces aromatic amino acids. This tracer is ideal for metabolic engineering efforts aimed at overproducing these compounds.
-
Investigating Metabolism of Four-Carbon Sugars: Essential for studying microorganisms that can naturally utilize C4 sugars, such as certain species of Brucella or Alcaligenes.[7][8] In some bacteria, erythritol is metabolized exclusively via D-erythrose-4-phosphate, making this tracer highly relevant.[7][9][10]
-
Complementing Glucose-Based MFA: Can be used in parallel with glucose-based labeling experiments to resolve fluxes that are otherwise difficult to distinguish.[11]
Metabolic Pathway and Label Propagation
The ¹³C label from D-Erythrose-[2-¹³C] enters the central metabolism at the level of Erythrose-4-Phosphate (E4P). The diagram below illustrates its entry into the non-oxidative Pentose Phosphate Pathway and the subsequent transfer of the labeled carbon atom.
Caption: Metabolic fate of D-Erythrose-[2-¹³C] in central carbon metabolism.
Experimental Workflow
A typical ¹³C-MFA experiment involves several key stages, from culturing the microbes with the labeled substrate to computational analysis. The overall workflow is depicted below.
Caption: General experimental workflow for a ¹³C-Metabolic Flux Analysis study.
Detailed Experimental Protocols
The following protocols are generalized for microbial cultures and should be optimized for the specific organism and experimental setup. A standard approach involves analyzing the labeling patterns of proteinogenic amino acids, which provides a time-integrated and robust measurement of precursor labeling.[4][5]
Protocol 1: Isotopic Labeling of Microbial Cultures
-
Media Preparation: Prepare a defined minimal medium where D-Erythrose is the sole or primary carbon source. For a 1L culture, a typical concentration is 2-5 g/L. To ensure the label is not diluted, use high-purity D-Erythrose-[2-¹³C] (>98% enrichment). All other components (nitrogen source, salts, trace elements) should be at standard concentrations.
-
Pre-culture: Inoculate a starter culture in a medium containing unlabeled D-Erythrose (or another suitable carbon source) and grow until the mid-exponential phase.
-
Labeling Culture: Inoculate the main culture (containing D-Erythrose-[2-¹³C]) with an appropriate volume of the pre-culture to a starting OD₆₀₀ of ~0.1.
-
Cultivation: Grow the cells in a bioreactor or shake flask under controlled conditions (e.g., 37°C, 250 rpm, controlled pH). Monitor cell growth by measuring OD₆₀₀.
-
Sampling: Once the culture reaches a metabolic and isotopic steady state (typically after 5-7 generations in the labeled medium), rapidly withdraw a defined volume of cell culture (e.g., 10 mL for an OD₆₀₀ of 2.0).
Protocol 2: Quenching, Extraction, and Hydrolysis
-
Quenching: Immediately quench metabolic activity by transferring the cell suspension into a tube containing 3-5 volumes of pre-chilled (-20°C) 60% methanol solution. This ensures that enzyme activity ceases instantly.
-
Cell Lysis & Extraction: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g, 4°C) to pellet the cells. Discard the supernatant. Wash the pellet with a cold buffer.
-
Protein Hydrolysis: Resuspend the cell pellet in 1 mL of 6 M HCl. Transfer to a screw-cap tube and incubate at 105°C for 24 hours to hydrolyze the cellular protein into constituent amino acids.
-
Drying: After hydrolysis, centrifuge to remove cell debris. Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
Protocol 3: Derivatization and GC-MS Analysis
-
Derivatization: Re-dissolve the dried amino acid hydrolysate in 50 µL of pyridine. Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% t-BDMCS. Incubate at 70°C for 1 hour to create tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.
-
GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a standard GC column and temperature gradient suitable for separating amino acid derivatives.
-
Data Acquisition: Operate the MS in selective ion monitoring (SIM) or full scan mode to acquire the mass spectra for each amino acid. The data of interest is the mass isotopomer distribution (MID), which is the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
Data Presentation and Analysis
The primary data from the GC-MS analysis are the Mass Isotopomer Distributions (MIDs) for fragments of the derivatized amino acids. This data, along with biomass composition and extracellular uptake/secretion rates, is used as input for flux calculation software.
Logical Relationship in MFA
The core logic of ¹³C-MFA is to use the measured labeling data to constrain a metabolic model and solve for the unknown fluxes.
Caption: Logical data flow in a ¹³C-Metabolic Flux Analysis experiment.
Representative Data Tables
The following tables show hypothetical but realistic data that could be obtained from an MFA experiment using D-Erythrose-[2-¹³C].
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Amino Acid Fragments
| Amino Acid (Fragment) | Precursors | Mass Isotopomer | Wild-Type Strain (Relative Abundance) | Engineered Strain (Relative Abundance) |
| Phenylalanine | E4P + PEP | M+0 | 0.45 | 0.25 |
| (m/z 336) | M+1 | 0.35 | 0.50 | |
| M+2 | 0.15 | 0.20 | ||
| M+3 | 0.05 | 0.05 | ||
| Histidine | R5P | M+0 | 0.60 | 0.40 |
| (m/z 440) | M+1 | 0.30 | 0.45 | |
| M+2 | 0.10 | 0.15 | ||
| Alanine | Pyruvate | M+0 | 0.85 | 0.80 |
| (m/z 260) | M+1 | 0.10 | 0.15 | |
| M+2 | 0.05 | 0.05 |
Note: MIDs are corrected for natural ¹³C abundance. The "Engineered Strain" might have an upregulated PPP, leading to higher label incorporation into Phenylalanine and Histidine.
Table 2: Hypothetical Central Carbon Fluxes (Normalized to Erythrose Uptake Rate of 100)
| Reaction / Pathway | Abbreviation | Wild-Type Strain (Relative Flux) | Engineered Strain (Relative Flux) |
| Pentose Phosphate Pathway | |||
| Transketolase 1 | TKT1 | 45.2 ± 3.1 | 65.8 ± 4.5 |
| Transaldolase | TAL | 30.5 ± 2.5 | 42.1 ± 3.3 |
| Glycolysis | |||
| Phosphofructokinase | PFK | 60.1 ± 4.2 | 40.5 ± 3.8 |
| Pyruvate Kinase | PYK | 75.3 ± 5.0 | 55.2 ± 4.1 |
| TCA Cycle | |||
| Citrate Synthase | CS | 35.6 ± 2.8 | 30.1 ± 2.5 |
| Anaplerosis | |||
| PEP Carboxylase | PPC | 5.1 ± 0.8 | 8.9 ± 1.1 |
| Biomass Synthesis | |||
| Flux to Aromatic AAs | Shikimate | 2.2 ± 0.2 | 8.5 ± 0.6 |
Note: Fluxes are estimated values with 95% confidence intervals. The "Engineered Strain" demonstrates a clear shift of carbon from glycolysis towards the PPP and aromatic amino acid synthesis.
References
- 1. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erythrose - Wikipedia [en.wikipedia.org]
- 7. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Utilizing 13C Labeled Sugars in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using 13C labeled sugars in cell culture media. It addresses common challenges through frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using 13C labeled sugars in cell culture?
A1: Stable isotope tracing with 13C labeled sugars is a powerful technique for quantitatively analyzing intracellular metabolic pathway activities.[1][2] By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C in a nutrient source like glucose, researchers can track the path of these carbon atoms through various metabolic networks.[1] This allows for the measurement of metabolic fluxes (the rates of reactions), providing critical insights into cellular physiology, disease mechanisms like cancer, and the effects of drugs.[1][3]
Q2: How do I choose the right 13C labeled sugar for my experiment?
A2: The choice of the specific 13C labeled sugar, or "tracer," is critical as it determines the precision with which you can estimate metabolic fluxes for specific pathways.[4][5] The optimal tracer depends on the metabolic pathways you aim to investigate. For a general overview of central carbon metabolism, uniformly labeled glucose ([U-¹³C₆]glucose) is often used.[6] However, for more focused analyses, specifically labeled tracers are superior. For example, [1,2-¹³C₂]glucose is highly effective for quantifying fluxes through glycolysis and the pentose phosphate pathway (PPP), while [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle.[4][5]
Q3: How long should I incubate my cells with the 13C labeled sugar?
A3: The incubation time required to achieve isotopic steady state—where the isotopic enrichment of intracellular metabolites becomes constant—varies significantly. For glycolytic intermediates, this state may be reached within minutes, whereas for TCA cycle intermediates, it could take several hours.[3] For complex molecules like UDP-GlcNAc, which derives carbon from multiple pathways, achieving steady state can take 30 hours or more in some cell lines.[7] It is crucial to perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and metabolites of interest.[8]
Q4: Can the 13C labeled sugar itself affect cell metabolism?
A4: While ¹³C is a stable, non-radioactive isotope, the introduction of fully labeled substrates can sometimes have subtle effects. The primary concern is often not the isotope itself but potential impurities in the labeled compound. It is also important to ensure that replacing the standard sugar with a labeled version does not significantly alter the medium's osmolarity or concentration of the key carbon source. In most cases, ¹³C tracers are considered to accurately reflect endogenous metabolic fluxes.[6]
Q5: What are the main analytical methods used to measure 13C enrichment?
A5: The most common analytical techniques for quantifying the distribution of ¹³C in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is widely used to measure the mass isotopomer distributions (MIDs) of labeled metabolites.[1][6] High-resolution mass spectrometry is especially powerful for this purpose.[6] NMR can also provide positional information about where the ¹³C atoms are located within a molecule, but it is generally less sensitive than MS.[9]
Troubleshooting Guides
Problem 1: Low or No ¹³C Enrichment Detected in Downstream Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The labeling has not reached isotopic steady state for the pathway of interest. Perform a time-course experiment to determine the optimal labeling duration.[3][8] |
| Tracer Depletion | The cells may have consumed all the labeled sugar before the end of the incubation period, leading to metabolism of alternative, unlabeled sources.[7] Ensure the initial concentration of the labeled sugar is sufficient for the cell density and incubation time. |
| Contamination with Unlabeled Substrate | The base medium may contain unlabeled glucose, or the serum used may not be dialyzed, contributing unlabeled small molecules.[10][11] Use glucose-free medium as a base and always use dialyzed fetal bovine serum (dFBS).[10] Perform a quick wash with glucose-free media before adding the labeling media.[10][11] |
| Unexpected Pathway Activity | Cells may be utilizing alternative metabolic pathways that bypass the expected route. For example, glutamine might be the primary carbon source for the TCA cycle.[7] Consider using other tracers, such as ¹³C-glutamine, to investigate alternative nutrient utilization. |
| Issues with Metabolite Extraction | The extraction protocol may be inefficient for the target metabolites, or metabolic activity may not have been quenched quickly enough, altering labeling patterns post-harvest. Rapidly quench metabolism by placing the culture plate on dry ice and use a pre-chilled extraction solvent (e.g., -80°C 80% methanol).[8] |
Problem 2: Poor Cell Growth or Viability in ¹³C-Labeled Medium
| Possible Cause | Troubleshooting Step |
| Impurity in Labeled Substrate | The synthesized ¹³C-labeled sugar may contain trace amounts of toxic impurities. Check the certificate of analysis from the supplier for purity information. If possible, test a new batch or a different supplier. |
| Incorrect Medium Preparation | Errors in weighing the labeled sugar or reconstituting the medium could lead to incorrect nutrient concentrations or osmolality. Double-check all calculations and ensure the final medium composition matches the standard formulation. |
| Sterility Issues | Contamination introduced during the preparation of the labeled medium can negatively impact cell health. Prepare a concentrated, sterile-filtered stock solution of the ¹³C-sugar and add it aseptically to the sterile base medium.[12] |
Quantitative Data Summary
Table 1: Selection of ¹³C Tracers for Analyzing Specific Metabolic Pathways
This table provides guidance on selecting appropriate ¹³C-labeled tracers to precisely measure fluxes in central carbon metabolism.
| Tracer | Primary Target Pathway(s) | Key Advantages | Reference(s) |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolysis and PPP fluxes. Distinguishes between oxidative and non-oxidative PPP. | [4][5] |
| [U-¹³C₆]glucose | General Central Carbon Metabolism | Labels all downstream metabolites, providing a comprehensive overview of glucose utilization in glycolysis, PPP, and the TCA cycle. | [6] |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Emerged as the preferred tracer for the analysis of the TCA cycle, especially for tracking glutaminolysis. | [4][5] |
| [¹³C₅, ¹⁵N₂]glutamine | Glutamine Metabolism | Allows for simultaneous tracing of both carbon and nitrogen from glutamine, but requires analytical methods that can distinguish between the isotopes. | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Sterile ¹³C-Labeled Cell Culture Medium
-
Objective: To prepare a complete cell culture medium containing a ¹³C-labeled sugar while maintaining sterility.
-
Materials:
-
Glucose-free base medium (e.g., RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose) powder
-
Sterile, deionized water
-
0.22 µm syringe filter
-
Sterile conical tubes and pipettes
-
-
Procedure:
-
Prepare a concentrated stock solution of the ¹³C-labeled glucose. For example, to make a 200 g/L stock, dissolve the required amount of labeled glucose powder in sterile water.
-
Sterilize this stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[12] This is the recommended method to avoid potential degradation from autoclaving.
-
In a sterile biosafety cabinet, prepare the final culture medium by aseptically adding the sterile ¹³C-glucose stock solution to the glucose-free base medium to achieve the desired final concentration (e.g., 2 g/L).
-
Supplement the medium with dFBS and any other required components (e.g., penicillin-streptomycin).
-
Mix thoroughly and warm the final medium to 37°C before use.
-
Protocol 2: ¹³C Labeling and Metabolite Extraction from Adherent Cells
-
Objective: To label adherent cells with a ¹³C tracer and then quench metabolism and extract intracellular metabolites for analysis.
-
Materials:
-
Adherent cells cultured in a 6-well plate (seeded to be ~80-90% confluent)
-
Complete medium with unlabeled glucose
-
Pre-warmed ¹³C-labeled medium (from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) 80% methanol (HPLC-grade)
-
Dry ice
-
Cell scraper
-
-
Procedure:
-
One hour before labeling, aspirate the standard culture medium and replace it with fresh medium containing unlabeled glucose and dialyzed serum to normalize the cells.[10][11]
-
To start the labeling, aspirate the medium and perform a very quick wash with 1-2 mL of glucose-free medium to remove residual unlabeled glucose.[10][11] This step should not exceed 30 seconds.
-
Immediately add the pre-warmed ¹³C-labeled medium to the cells and return the plate to the 37°C incubator for the desired labeling period.
-
To quench metabolism, remove the plate from the incubator and place it directly on a bed of dry ice.[8]
-
Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Use a cell scraper to detach the cells, ensuring they are fully submerged in the methanol.[8]
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the polar metabolites, for analysis via LC-MS or GC-MS.
-
Visualizations
Caption: General experimental workflow for a 13C labeling study.
Caption: Troubleshooting decision tree for low 13C enrichment.
Caption: Simplified tracing of 13C from glucose in metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
improving peak resolution for isotopically labeled compounds in chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve peak resolution for isotopically labeled compounds in your chromatography experiments.
Troubleshooting Guide: Common Peak Resolution Issues
This guide addresses specific problems you may encounter during the analysis of isotopically labeled compounds.
Problem: Poor Resolution or Co-elution of Labeled and Unlabeled Compounds
Question: Why are my isotopically labeled and unlabeled compounds showing poor resolution or co-eluting?
Answer: This is a common challenge often caused by the "chromatographic isotope effect" (CIE), where molecules with different isotopes can have slightly different retention times.[1] Deuterium (²H) labeling, in particular, can cause labeled molecules to elute slightly earlier than their unlabeled counterparts.[2][3] This can lead to partial separation, peak broadening, or apparent co-elution, which complicates accurate quantification.[1]
To resolve this, a systematic approach to method optimization is required. The primary goal is to enhance the separation factor (α) and/or the efficiency (N) of your chromatographic system.[4]
// Define Nodes start [label="Start: Poor Resolution or\nCo-elution of Isotopologues", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_system [label="Step 1: Verify System Suitability\n- Check for leaks, dead volume\n- Ensure consistent flow rate\n- Confirm column health", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_mp [label="Step 2: Optimize Mobile Phase\n- Adjust organic solvent ratio\n- Change organic modifier (e.g., ACN vs. MeOH)\n- Modify pH and buffer strength", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_sp [label="Step 3: Change Stationary Phase\n- Screen different column chemistries\n(e.g., C18, Phenyl-Hexyl, Biphenyl, HILIC)\n- Consider particle size (smaller for higher efficiency)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Step 4: Adjust Column Temperature\n- Increase or decrease temperature\n- Evaluate effect on selectivity and retention", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_flow [label="Step 5: Modify Flow Rate\n- Lower flow rate to increase interaction time\nand potentially improve resolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Outcome: Baseline Resolution\nAchieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Define Edges start -> check_system [label="Begin Troubleshooting"]; check_system -> optimize_mp [label="System OK"]; optimize_mp -> optimize_sp [label="Resolution still poor"]; optimize_sp -> optimize_temp [label="Resolution still poor"]; optimize_temp -> optimize_flow [label="Resolution still poor"]; optimize_flow -> solution [label="Resolution Improved"];
// Invisible edges for alignment if needed optimize_mp -> solution [label="Resolution Improved", style=dashed, color="#5F6368"]; optimize_sp -> solution [label="Resolution Improved", style=dashed, color="#5F6368"]; optimize_temp -> solution [label="Resolution Improved", style=dashed, color="#5F6368"]; }
Figure 1: Logical workflow for troubleshooting co-elution of isotopologues.
Troubleshooting Steps:
-
Mobile Phase Optimization : This is often the most critical factor.[5][6][7]
-
Organic Solvent : Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[8] Protic solvents like methanol can compete for hydrogen-bonding interactions differently than aprotic solvents like acetonitrile.[9]
-
pH and Buffers : For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[8][10] The choice of buffer is also crucial, as its ionization can be temperature-dependent.[10]
-
Gradient Elution : Implementing a shallower gradient can improve the separation of closely eluting peaks.[4][11]
-
-
Stationary Phase Selection : The chemistry of the stationary phase plays a major role in resolving isotopologues.[9][12][13]
-
Chemistry : If a standard C18 column fails, consider columns with different retention mechanisms, such as phenyl-hexyl, biphenyl, or pentafluorophenyl phases, which offer π-π interactions.[8][9][14] For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better separation.[9]
-
Particle Size : Using columns with smaller particle sizes increases column efficiency (plate number, N), resulting in sharper peaks and better resolution.[8][11][15]
-
-
Temperature Control : Adjusting the column temperature affects solvent viscosity, analyte diffusion, and interactions with the stationary phase.[16][17][18]
-
Flow Rate Adjustment : Lowering the flow rate can enhance resolution by allowing more time for analytes to interact with the stationary phase, although this will increase the total run time.[5][11][19]
Problem: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
Question: Why are the peaks for my isotopically labeled compounds showing significant tailing, fronting, or splitting?
Answer: Abnormal peak shapes can obscure co-eluting species and interfere with accurate integration. While these issues are common in all HPLC analyses, they can be particularly problematic when trying to resolve closely eluting isotopologues.
-
Peak Tailing : This is often caused by secondary interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the silica surface.[21] It can also be a sign of column contamination or degradation.[20][22]
-
Peak Fronting : This may indicate column overload, where too much sample has been injected, or poor sample solubility in the mobile phase.[23]
-
Split Peaks : This can be caused by a void at the column inlet, a plugged frit, or a mismatch between the injection solvent and the mobile phase.[23]
// Define Nodes start [label="Start: Abnormal Peak Shape\n(Tailing, Fronting, Splitting)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; q_all_peaks [label="Does the issue affect\nall peaks?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
// Path for "Yes, all peaks" cause_system [label="Likely Systemic Issue:\n- Extra-column volume\n- Column contamination/void\n- Plugged frit", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_system [label="Action:\n- Minimize tubing length\n- Flush or replace column\n- Replace frit", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for "No, specific peaks" q_peak_shape [label="What is the shape?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];
// Tailing path cause_tailing [label="Tailing:\nLikely secondary interactions\nor chemical issues", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_tailing [label="Action:\n- Adjust mobile phase pH\n- Add competing base/acid\n- Use end-capped column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Fronting path cause_fronting [label="Fronting:\nLikely overload or solubility issue", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_fronting [label="Action:\n- Reduce injection volume/concentration\n- Dissolve sample in mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Splitting path cause_splitting [label="Splitting:\nLikely injection or column issue", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_splitting [label="Action:\n- Match injection solvent to mobile phase\n- Check for column void", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define Edges start -> q_all_peaks; q_all_peaks -> cause_system [label="Yes"]; cause_system -> sol_system; q_all_peaks -> q_peak_shape [label="No"];
q_peak_shape -> cause_tailing [label="Tailing"]; cause_tailing -> sol_tailing;
q_peak_shape -> cause_fronting [label="Fronting"]; cause_fronting -> sol_fronting;
q_peak_shape -> cause_splitting [label="Splitting"]; cause_splitting -> sol_splitting; }
Figure 2: Decision tree for diagnosing abnormal peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is the Chromatographic Isotope Effect (CIE)? The Chromatographic Isotope Effect refers to the difference in chromatographic behavior between molecules that differ only in their isotopic composition (isotopologues).[1] This effect can cause partial separation of labeled and unlabeled compounds, which may interfere with quantification if not properly resolved.[1]
Q2: Which type of isotopic label causes the most significant chromatographic shift? Deuterium (²H) labeling generally causes the most pronounced isotope effects compared to heavier isotopes like ¹³C or ¹⁵N.[1] This is because the relative mass difference between deuterium and hydrogen is much larger. Therefore, using ¹³C or ¹⁵N labeled standards is an effective way to avoid chromatographic shifts and potential quantification inaccuracies.[1]
Q3: How does mass spectrometry (MS) resolution relate to chromatographic resolution? Chromatographic resolution separates compounds in time before they enter the mass spectrometer. MS resolution separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers (like Orbitrap or FT-ICR) can distinguish between isotopologues that have very small mass differences, even if they co-elute from the chromatography column.[24][25][26][27] However, chromatographic separation is still crucial to reduce matrix effects and ensure accurate quantification, especially when using electrospray ionization.[1]
Q4: Can derivatization help improve the separation of isotopologues? Yes, chemically modifying molecules through derivatization can alter their chromatographic properties and potentially lead to better separation.[25] This is a useful strategy if optimizing the mobile phase, stationary phase, and temperature is insufficient.
Data & Protocols
Data Summary Tables
Table 1: Impact of Isotopic Label Type on Chromatographic Separation
| Isotopic Label | Common Isotope Effect | Recommendation for Minimizing Effect | Reference |
| Deuterium (²H or D) | Significant; labeled compounds often elute earlier. | Use with caution; may require extensive method development to achieve co-elution for accurate quantification. | [1][2] |
| Carbon-13 (¹³C) | Minimal to negligible. | Recommended. The most effective way to avoid chromatographic isotope effects. | [1] |
| Nitrogen-15 (¹⁵N) | Minimal to negligible. | Recommended. An excellent alternative to deuterium labeling to prevent separation issues. | [1] |
Table 2: General Influence of Chromatographic Parameters on Peak Resolution
| Parameter | Action | Expected Effect on Resolution | Potential Drawbacks | References |
| Mobile Phase Strength | Decrease organic content (in RP-HPLC) | Increases retention; may improve resolution. | Longer analysis time. | [8][15] |
| Mobile Phase Selectivity | Change organic solvent (ACN vs. MeOH) | Alters selectivity (α); can resolve co-eluting peaks. | May require re-optimization of other parameters. | [8][9] |
| Column Temperature | Decrease Temperature | Increases retention; may improve resolution. | Longer analysis time; higher backpressure. | [16][19] |
| Column Temperature | Increase Temperature | Decreases retention and backpressure; can alter selectivity. | May decrease resolution; risk of analyte degradation. | [16] |
| Flow Rate | Decrease Flow Rate | Increases efficiency and interaction time; often improves resolution. | Significantly longer analysis time. | [5][19] |
| Stationary Phase | Change column chemistry (e.g., C18 to Phenyl) | Alters selectivity (α); highly effective for resolving difficult pairs. | Requires purchasing new columns; method re-validation. | [9][12][28] |
| Column Dimensions | Increase column length / Decrease particle size | Increases efficiency (N); improves resolution. | Higher backpressure. | [8][11][15] |
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase for Resolving Isotopologues
Objective: To achieve baseline resolution (Rs > 1.5) between an analyte and its isotopically labeled internal standard by systematically adjusting mobile phase parameters.
Methodology:
-
Initial Assessment:
-
Perform an injection using the current method and assess the resolution between the isotopologue peaks.
-
Ensure the HPLC system is performing optimally by checking for pressure fluctuations, leaks, and peak shape of a standard compound.[4]
-
-
Solvent Selectivity Screening (Ternary Plots):
-
Prepare mobile phases using different organic modifiers. Common choices for reversed-phase are Acetonitrile (ACN) and Methanol (MeOH).
-
Step 2.1: Run an isocratic hold at 50% ACN / 50% aqueous buffer.
-
Step 2.2: Run an isocratic hold at 50% MeOH / 50% aqueous buffer.
-
Step 2.3: Compare the chromatograms. A change in elution order or a significant change in the spacing between the isotopologues indicates that solvent type is a powerful tool for optimizing selectivity.[9]
-
-
Gradient Optimization:
-
If using gradient elution, start with the most promising solvent from Step 2.
-
Step 3.1: Run the established gradient.
-
Step 3.2: If resolution is poor, decrease the gradient slope (i.e., make it shallower). For example, change a 5-95% B over 10 minutes to 5-95% B over 20 minutes. This provides more time for separation.[4]
-
-
pH Adjustment (for ionizable compounds):
-
Identify the pKa of your analytes.
-
Step 4.1: Adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa to ensure it is fully ionized or fully neutral.
-
Step 4.2: If co-elution persists, test pH values closer to the pKa, as this can sometimes create subtle differences in retention.[8][29] Use a buffer appropriate for the desired pH range.
-
-
Final Refinement:
-
Once the optimal mobile phase composition is determined, make small adjustments to the flow rate or column temperature to fine-tune the resolution and peak shape.[19]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. Mobile Phase Optimization: Significance and symbolism [wisdomlib.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of temperature on the chromatographic retention of ionizable compounds. II. Acetonitrile-water mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. biotage.com [biotage.com]
- 13. mastelf.com [mastelf.com]
- 14. veeprho.com [veeprho.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromtech.com [chromtech.com]
- 17. ibisscientific.com [ibisscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. lcms.cz [lcms.cz]
- 22. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 23. acdlabs.com [acdlabs.com]
- 24. larancelab.com [larancelab.com]
- 25. benchchem.com [benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. enovatia.com [enovatia.com]
- 28. m.youtube.com [m.youtube.com]
- 29. mastelf.com [mastelf.com]
addressing incomplete labeling in 13C tracer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during 13C tracer studies, with a specific focus on incomplete labeling.
Frequently Asked Questions (FAQs)
Q1: What is incomplete labeling in the context of 13C tracer studies, and why is it a problem?
Q2: What is the difference between metabolic steady state and isotopic steady state?
A2:
-
Metabolic Steady State: This refers to a state where the concentrations of intracellular metabolites and metabolic fluxes are constant over time.[3]
-
Isotopic Steady State: This is achieved when the isotopic enrichment of metabolites becomes constant over time after the introduction of a 13C-labeled tracer.[1] The time required to reach isotopic steady state depends on the fluxes and the pool sizes of the metabolite and its precursors.[1] Glycolytic intermediates may reach isotopic steady state within minutes, while TCA cycle intermediates can take several hours.[1][4]
Q3: How can I determine the optimal duration for my 13C labeling experiment to ensure complete labeling?
A3: The optimal labeling time is crucial for achieving isotopic steady state and varies depending on the specific metabolic pathways and cell type being studied.[4] A time-course experiment is the most effective method to determine this.
Troubleshooting Guides
Issue 1: Low 13C Label Incorporation in Downstream Metabolites
Symptoms:
-
Mass spectrometry (MS) data shows low fractional enrichment of 13C in key metabolites.
-
Mass isotopomer distributions (MIDs) are dominated by the M+0 peak (unlabeled metabolite).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Time | The labeling duration may be too short for the 13C tracer to enrich the metabolite pools of interest fully. The time to reach isotopic steady state varies for different pathways.[1] Solution: Perform a time-course experiment by collecting samples at multiple time points after introducing the tracer to determine when isotopic steady state is reached.[5] |
| Incorrect Tracer Selection | The chosen 13C tracer may not efficiently label the metabolic pathway under investigation.[6] For example, uniformly labeled glucose is not effective for analyzing glycolysis in the absence of other carbon sources because all glycolytic metabolites will become fully labeled regardless of the flux distribution.[6] Solution: Select a tracer that is known to be a primary carbon source for your pathway of interest.[7] Consider using specifically labeled tracers, such as [1,2-¹³C₂]glucose, which has been shown to provide precise estimates for glycolysis and the pentose phosphate pathway.[6] |
| Dilution from Unlabeled Sources | The 13C-labeled tracer can be diluted by unlabeled carbon sources present in the cell culture medium or from intracellular storage pools (e.g., glycogen). Solution: Ensure the experimental medium contains the 13C tracer as the sole carbon source. For in vivo studies, fasting the animals before tracer infusion can increase the fractional enrichment of tracers like 13C-glucose in the plasma.[8] |
| Slow Metabolic Flux | The metabolic pathway of interest may have a slow turnover rate, resulting in a gradual incorporation of the 13C label. Solution: Increase the labeling time. If the flux is inherently slow, consider using isotopically nonstationary MFA (INST-MFA), which analyzes labeling patterns before isotopic steady state is reached.[5][9] |
Issue 2: High Variability in Labeling Data Between Replicates
Symptoms:
-
Significant differences in mass isotopomer distributions for the same metabolite across biological or technical replicates.
-
Poor goodness-of-fit when fitting data to a metabolic model.[3]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Variations in cell density, growth phase, or medium composition can lead to different metabolic states between replicates. Solution: Standardize cell culture protocols meticulously. Ensure all replicates are seeded at the same density and harvested at the same growth phase.[3] |
| Errors in Sample Quenching and Extraction | Inefficient or inconsistent quenching of metabolism can allow enzymatic reactions to continue after sample collection, altering metabolite levels and labeling patterns. Solution: Optimize and standardize your quenching and metabolite extraction procedures. Rapid quenching with cold methanol or other established methods is critical. |
| Analytical Errors during MS or NMR Analysis | Inconsistent sample preparation for analysis or instrument variability can introduce errors. Solution: Review your raw MS or NMR data for anomalies.[3] If significant measurement error is suspected, consider re-analyzing the samples.[3] |
| Violation of Metabolic Steady State | The cells may not have been in a metabolic steady state during the labeling experiment.[3] Solution: Confirm that the cells were in a stable metabolic state before introducing the tracer.[3] For experiments that are not at a steady state, an appropriate dynamic model should be used.[3] |
Experimental Protocols
Protocol 1: Determining Isotopic Steady State via a Time-Course Experiment
This protocol outlines the steps to determine the necessary labeling duration for achieving isotopic steady state in cell culture.
Methodology:
-
Cell Culture: Culture cells under conditions that promote a metabolic steady state.[3]
-
Tracer Introduction: Replace the standard medium with a medium containing the 13C-labeled tracer (e.g., [U-¹³C₆]glucose).
-
Time-Course Sampling: Collect cell samples at multiple time points after introducing the tracer. Suggested time points for central carbon metabolism are 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours.
-
Metabolite Extraction: Immediately quench metabolism and extract intracellular metabolites from the cell samples.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of key metabolites in each sample using mass spectrometry.
-
Data Analysis: Plot the fractional enrichment of 13C for each metabolite against time. Isotopic steady state is reached when the fractional enrichment plateaus.
Data Presentation
Table 1: Comparative Performance of Common ¹³C-Labeled Glucose Tracers
The choice of tracer significantly impacts the precision of flux estimations for different metabolic pathways.[4] This table summarizes the performance of various ¹³C-glucose tracers for analyzing central carbon metabolism, based on computational evaluations. Higher scores indicate more precise flux estimates.[4]
| Tracer | Overall Network Score | Glycolysis Score | Pentose Phosphate Pathway Score | TCA Cycle Score |
| [1,2-¹³C₂]glucose | 100 | 100 | 100 | 65 |
| [U-¹³C₆]glucose | 85 | 0 | 50 | 100 |
| [1-¹³C₁]glucose | 60 | 40 | 80 | 30 |
| [2-¹³C₁]glucose | 75 | 85 | 60 | 45 |
| [3-¹³C₁]glucose | 70 | 90 | 40 | 50 |
Data adapted from computational evaluations in human lung carcinoma cells.[4]
Visualizations
Caption: Workflow for a typical steady-state 13C labeling experiment.
Caption: Troubleshooting logic for addressing incomplete labeling.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
Technical Support Center: Correction for Natural 13C Abundance in Metabolomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction for natural 13C abundance in metabolomics data. It is intended for researchers, scientists, and drug development professionals who encounter challenges during their stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural 13C abundance?
A1: Carbon naturally exists as two stable isotopes: 12C (approximately 98.9%) and 13C (approximately 1.1%).[1][2] When a molecule is analyzed by mass spectrometry, this naturally occurring 13C contributes to the signal of ions that are one or more mass units heavier than the monoisotopic peak (M+0). In stable isotope tracing experiments, where a 13C-labeled substrate is intentionally introduced, it is critical to differentiate the 13C enrichment from the tracer from the 13C that is naturally present.[1] Failure to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[3]
Q2: What are the essential inputs required for an accurate 13C correction?
A2: To perform an accurate correction, you will need the following:
-
The complete and correct molecular formula of the analyte, including any derivatizing agents used during sample preparation. This is essential for calculating the theoretical natural isotope distribution.[4]
-
The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw intensity or area data for each isotopologue (M+0, M+1, M+2, etc.) that will be corrected.[1]
-
The isotopic purity of your tracer. Commercially available 13C-labeled substrates are never 100% pure and contain a small fraction of 12C.[3] This information is crucial for accurate flux calculations.
-
The mass resolution of your instrument. This can influence the correction algorithm, particularly for high-resolution data where different isotopologues (e.g., one 13C vs. one 15N) may be resolved.[5]
Q3: I've performed the correction, and some of my abundance values are negative. What does this mean and how should I handle it?
A3: Negative abundance values after correction are a common issue that can arise from several factors:
-
Low signal intensity or missing peaks: If the signal for a specific isotopologue is very low or absent in the raw data, the correction algorithm can sometimes produce a negative value.[4]
-
Incorrect background subtraction: Inaccurate background subtraction can distort the relative intensities of the isotopologues.[4]
-
Peak integration errors: Inconsistent or incorrect integration of the isotopologue peaks can lead to errors in the correction.
-
Matrix interferences: Co-eluting compounds can interfere with the measured isotopologue distribution.[5]
To handle negative values, first, review the raw data for the affected metabolite to check for low signal-to-noise or integration issues. Some correction methods offer options to handle these situations, such as setting a lower boundary to eliminate potential negative fractions.[1]
Q4: Can I just subtract the isotopologue distribution of an unlabeled sample from my labeled sample?
A4: No, this is not a valid method for natural abundance correction.[6] The contribution of natural isotopes scales with the abundance of the labeled species. For example, in a labeled sample, the natural 13C will contribute to peaks at higher masses (e.g., M+2, M+3), whereas in an unlabeled sample, the primary contribution is to the M+1 peak. A proper correction requires a mathematical deconvolution, typically using a matrix-based approach.[1][7]
Experimental Protocols
Protocol 1: Data Acquisition for 13C Correction
This protocol outlines the general steps for acquiring mass spectrometry data suitable for natural abundance correction.
-
Sample Preparation:
-
Prepare your samples according to your specific metabolomics workflow.
-
Crucially, include both unlabeled (natural abundance) control samples and your 13C-labeled experimental samples.[4]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.[4]
-
Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution of the target analytes.
-
Optimize ionization source parameters to achieve stable spray and good signal intensity.[4]
-
-
Data Acquisition Sequence:
-
Inject a blank sample (solvent only) to assess background noise and carryover.
-
Inject your unlabeled control sample. This serves as a crucial quality control and helps validate the correction algorithm.[4] The corrected M+0 for this sample should be close to 100%.[6]
-
Inject your 13C-labeled samples.
-
Ensure that chromatographic peaks are well-defined and have sufficient signal intensity for accurate integration of all relevant isotopologues.
-
Protocol 2: General Workflow for 13C Correction using Software
This protocol provides a general workflow for using a dedicated software tool (e.g., IsoCor, IsoCorrectoR) for 13C correction.[8][9]
-
Data Extraction:
-
Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool like MS-DIAL.
-
Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities or areas.
-
Export the data to a format compatible with your correction software (e.g., a CSV file). The file should typically contain columns for metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).[4]
-
-
Using the Correction Software:
-
Launch the correction software.
-
Load your data file.
-
Specify the necessary parameters, which usually include:
-
The tracer element (e.g., 13C).
-
The isotopic purity of the tracer.[3]
-
The molecular formula for each metabolite.
-
Instrument-specific settings like mass resolution, if applicable.
-
-
Run the correction.
-
-
Output and Verification:
-
The software will generate an output file containing the corrected mass isotopologue distributions, free from the contribution of natural isotopes.
-
Review the corrected data for your unlabeled control samples to ensure the M+0 abundance is approximately 100% and other isotopologues are near zero. This validates the correction process.
-
Quantitative Data Summary
Table 1: Natural Abundance of Key Isotopes in Metabolomics
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | ~98.9 |
| 13C | ~1.1 | |
| Hydrogen | 1H | ~99.985 |
| 2H (D) | ~0.015 | |
| Nitrogen | 14N | ~99.63 |
| 15N | ~0.37 | |
| Oxygen | 16O | ~99.76 |
| 17O | ~0.04 | |
| 18O | ~0.20 | |
| Sulfur | 32S | ~95.02 |
| 33S | ~0.75 | |
| 34S | ~4.21 |
Source: Data compiled from various sources including IUPAC reports.[1]
Table 2: Comparison of Selected 13C Correction Software Tools
| Software Tool | Platform | Key Features | Reference |
| IsoCor | Python | Corrects for natural abundance and tracer impurity. Supports any tracer isotope. | [9] |
| IsoCorrectoR | R (Bioconductor) | Corrects MS and MS/MS data. Handles multiple tracers and high-resolution data. | [8][10] |
| ICT | Perl | Capable of correcting tandem mass spectrometry (MS/MS) data. | [9] |
| AccuCor | R | Specifically designed for high-resolution MS data, considering resolved isotopologues. | [5] |
Visualizations
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. benchchem.com [benchchem.com]
- 5. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
how to improve confidence intervals in metabolic flux estimations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the confidence intervals in their metabolic flux estimations.
Frequently Asked questions (FAQs)
Q1: What are the primary factors influencing the confidence intervals of metabolic flux estimations?
The precision of metabolic flux estimations, reflected in the confidence intervals, is influenced by several key factors throughout the experimental and computational workflow. These include:
-
Experimental Design: The choice of isotopic tracers and the specific labeling strategy are critical.[1][2][3][4][5] Optimal experimental design can significantly reduce the uncertainty in flux estimates.[1][5]
-
Analytical Measurements: The accuracy and precision of measurements for extracellular fluxes (e.g., substrate uptake and product secretion rates) and the mass isotopomer distributions of intracellular metabolites directly impact the confidence in flux estimations.[6]
-
Metabolic Network Model: The structure and completeness of the metabolic model are crucial. An overly simplistic or overly complex model can lead to inaccurate flux estimations and unreliable confidence intervals.[7][8]
-
Computational Methods: The algorithm used to estimate fluxes and their confidence intervals plays a significant role. Different methods, such as maximum likelihood estimation, Monte Carlo simulations, and Bayesian inference, can yield different confidence intervals.[1][9][10][11]
Q2: How can I optimize my experimental design to achieve tighter confidence intervals?
Optimizing the experimental design is a proactive approach to improving the precision of flux estimations. Key strategies include:
-
Rational Tracer Selection: Instead of relying on standard tracers, a rational design of 13C-labeling experiments can significantly improve flux resolution.[3] This involves selecting tracers that provide the most information about the fluxes of interest.[1][2] Software tools can assist in the in silico design of optimal tracer experiments.[5]
-
Parallel Labeling Experiments (PLEs): Performing two or more tracer experiments in parallel with different isotopic tracers can provide complementary information and significantly improve the precision of flux estimations.[12][13]
-
Isotopically Non-Stationary MFA (INST-MFA): This method, which analyzes the transient labeling of metabolites, can provide tighter confidence intervals for certain pathways, such as the pentose phosphate pathway and the TCA cycle, compared to steady-state MFA.[14][15]
Q3: What computational methods are available to calculate more accurate confidence intervals?
Several computational methods can be employed to obtain more reliable confidence intervals for metabolic flux estimations:
-
Monte Carlo Methods: These methods involve repeatedly perturbing the experimental measurements to simulate the effects of noise and then calculating the flux distribution for each perturbed dataset. This approach provides a more accurate estimation of the uncertainties compared to local estimation methods.[1][9][11]
-
Parameter Continuation: This is an alternative to Monte Carlo analysis for calculating confidence intervals and is implemented in software like INCA.[9]
-
Bayesian Inference: This probabilistic approach can quantify flux uncertainty, especially for genome-scale models, and can manage data inconsistencies more systematically than frequentist approaches.[10]
-
Flux Variability Analysis (FVA): FVA computes the range of possible values for each flux while satisfying the given constraints, providing an interval for each intracellular flux.[12]
Troubleshooting Guides
Issue: The confidence intervals for some of my estimated fluxes are very wide.
Wide confidence intervals indicate a high degree of uncertainty in the estimated flux values. Here are some troubleshooting steps:
-
Evaluate the Experimental Design:
-
Was the isotopic tracer optimal for the fluxes of interest? Certain tracers provide more information for specific pathways.[2][3] Consider performing in silico simulations to assess the information content of different tracers before conducting experiments.[5]
-
Could parallel labeling experiments provide more constraints? Using multiple tracers in parallel can significantly improve flux precision.[12][13]
-
-
Assess the Quality of Analytical Data:
-
Are there significant errors in the measurement of extracellular rates or mass isotopomer distributions? Re-evaluate the analytical procedures for potential sources of error. Accurate measurements are fundamental for precise flux estimations.[6]
-
-
Re-evaluate the Metabolic Network Model:
-
Is the model structure appropriate? An incorrect or incomplete model can lead to poor flux estimations.[7][8] Consider using model selection methods based on independent validation data to choose the most appropriate model.[7][8]
-
Are there underdetermined parts of the network? Some fluxes may be inherently difficult to resolve with the available data. Additional measurements or constraints might be necessary.[12]
-
-
Employ More Robust Computational Methods:
Issue: The goodness-of-fit for my flux estimation is poor.
A poor goodness-of-fit suggests that the model does not adequately describe the experimental data. This can lead to unreliable flux estimates and confidence intervals.
-
Check for Data Inconsistencies:
-
Are the measurements of substrate uptake, product secretion, and biomass formation consistent with a mass balance? Inconsistencies in the data can prevent a good fit.
-
Are there any outliers in the mass isotopomer data? Re-examine the raw analytical data for potential errors.
-
-
Refine the Metabolic Network Model:
-
Are all relevant metabolic reactions included in the model? Missing reactions can lead to a poor fit.
-
Are the reversibility constraints on the reactions correct? Incorrect assumptions about reaction reversibility can affect the solution space.[12]
-
Consider including thermodynamic constraints. These can help to prevent infeasible loops and further constrain the solution space.[12][17]
-
-
Investigate Alternative Flux Distributions:
-
The optimization algorithm may have converged to a local minimum. Try using different starting values for the fluxes or a different optimization algorithm.
-
Experimental Protocols
Protocol: 13C-Metabolic Flux Analysis (13C-MFA) General Workflow
13C-MFA is a standard technique to quantify intracellular metabolic fluxes.[3][4][18] The general workflow involves the following steps:
-
Experimental Design:
-
Tracer Experiment:
-
Sample Collection and Metabolite Extraction:
-
Quench metabolic activity rapidly to preserve the in vivo metabolic state.
-
Extract intracellular metabolites.
-
-
Isotopic Labeling Measurement:
-
Analyze the mass isotopomer distributions of the extracted metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
-
Flux Estimation:
-
Statistical Analysis:
Data Presentation
Table 1: Comparison of Methods for Confidence Interval Estimation
| Method | Description | Advantages | Disadvantages |
| Local Estimation (e.g., from Covariance Matrix) | Approximates confidence intervals based on the local curvature of the objective function at the best-fit solution.[9] | Computationally fast. | Can be inaccurate for non-linear models.[6][16] |
| Monte Carlo Simulation | Generates a distribution of flux solutions by repeatedly fitting the model to randomly perturbed data.[1][11] | Provides a more accurate representation of the true uncertainty.[1] | Computationally intensive. |
| Parameter Continuation | An iterative one-dimensional search strategy to determine the bounds of the confidence interval for each flux.[1] | More accurate than local estimation and can be faster than Monte Carlo.[1] | Can still be computationally demanding for large networks. |
| Bayesian Inference | Uses a probabilistic framework to determine the posterior probability distribution of the fluxes given the data.[10] | Provides a full probability distribution for each flux and can handle data inconsistencies.[10] | Can be complex to implement and computationally expensive. |
Visualizations
Caption: Workflow for 13C-Metabolic Flux Analysis.
Caption: Logical relationship of inputs and outputs in MFA.
References
- 1. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 6. Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 9. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BayFlux: A Bayesian method to quantify metabolic Fluxes and their uncertainty at the genome scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 14. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 18. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 19. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
Technical Support Center: Overcoming Matrix Effects with ¹³C Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects when using ¹³C internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting substances from the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][4][5] These effects are a major concern in quantitative LC-MS analysis because they can lead to erroneous results.[3][5]
Q2: How do ¹³C-labeled internal standards help in overcoming matrix effects?
A2: Stable isotope-labeled internal standards (SIL-IS), such as those labeled with ¹³C, are the preferred choice for compensating for matrix effects.[2][6][7] Since a ¹³C-labeled internal standard is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8][9][10] This allows for accurate quantification because the ratio of the analyte to the internal standard remains constant, even in the presence of matrix effects.[7][10] ¹³C-labeled standards are often preferred over deuterium (²H) labeled standards as they are less likely to exhibit chromatographic separation from the analyte, ensuring they are affected by the same matrix components.[9][11]
Q3: What are the primary causes of matrix effects in bioanalytical samples?
A3: The primary causes of matrix effects are endogenous components from the biological sample that co-elute with the analyte of interest.[3][12] Common interfering substances include:
-
Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression.[13]
-
Salts and Proteins: These can also interfere with the ionization process.[3]
-
Metabolites: Endogenous or drug metabolites can co-elute and cause interference.[14]
Q4: How can I assess the extent of matrix effects in my experiment?
A4: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4][11] A constant flow of the analyte is infused into the mass spectrometer after the LC column, and a blank matrix extract is injected. Any deviation in the analyte's baseline signal indicates the retention times at which matrix components are causing interference.[2][4]
-
Post-Extraction Spiking (Quantitative Assessment): This method quantifies the degree of ion suppression or enhancement.[2][3][11] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a pure solvent at the same concentration.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Poor accuracy and precision despite using a ¹³C internal standard.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Co-elution | Verify the co-elution of the analyte and the ¹³C internal standard. | Overlay the chromatograms of the analyte and the internal standard. Even a slight difference in retention time can lead to differential matrix effects.[9][15] Consider optimizing the chromatographic method to ensure complete overlap. |
| Differential Matrix Effects | Assess if the matrix affects the analyte and internal standard differently. | This can occur in rare cases, especially with highly complex matrices.[13] Evaluate the matrix effect for both the analyte and the internal standard individually using the post-extraction spiking method. The internal standard normalized matrix factor should be close to 1.0.[3][12] |
| Isotopic Impurity | Check the certificate of analysis for the isotopic purity of the ¹³C internal standard. | If the internal standard contains a significant amount of the unlabeled analyte, it can affect the accuracy of the results, especially at the lower limit of quantification.[16] |
Problem 2: Low signal intensity for both the analyte and the ¹³C internal standard.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Significant Ion Suppression | Evaluate the sample preparation method. | The most effective way to combat severe ion suppression is to remove interfering matrix components before analysis.[13] Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][13] |
| Suboptimal MS Conditions | Optimize the mass spectrometer source parameters. | Systematically optimize parameters such as spray voltage, gas flows, and temperature for your specific analyte.[2] |
| Chromatographic Conditions | Optimize the chromatographic separation. | Adjust the mobile phase composition, gradient, or flow rate to better separate the analyte from matrix components.[10][11] Using a shallower gradient can improve separation.[13] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the matrix effect on the analysis of an analyte in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and the ¹³C internal standard in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and the ¹³C internal standard into the extracted matrix residue just before the final reconstitution step.
-
Set C (Pre-Spiked Matrix): Spike the analyte and the ¹³C internal standard into the biological matrix before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Data Interpretation:
| Value | Interpretation |
| MF = 1 | No matrix effect. |
| MF < 1 | Ion suppression. |
| MF > 1 | Ion enhancement. |
| IS-Normalized MF ≈ 1 | The ¹³C internal standard is effectively compensating for the matrix effect. |
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To reduce matrix effects by cleaning up the sample using SPE before LC-MS analysis.
Methodology:
-
Select SPE Sorbent: Choose an appropriate SPE sorbent based on the physicochemical properties of your analyte (e.g., reversed-phase, ion-exchange, or mixed-mode).
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) as recommended by the manufacturer.[2]
-
Loading: Load the pre-treated sample (e.g., diluted plasma with the ¹³C internal standard) onto the SPE cartridge.[2]
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences while retaining the analyte.[2]
-
Elution: Elute the analyte and internal standard from the cartridge using a stronger solvent.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.[2][13]
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Evaluation: Re-assess the matrix effect using the post-extraction spiking protocol to confirm the effectiveness of the SPE cleanup.[2]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bioszeparacio.hu [bioszeparacio.hu]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
guide to data processing for untargeted MS-based isotopic tracing
Welcome to the technical support center for untargeted mass spectrometry-based isotopic tracing. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of data processing in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in untargeted MS-based isotopic tracing data?
A1: The most significant sources of error in untargeted MS-based isotopic tracing data often stem from several stages of the experimental and data processing workflow. These include:
-
Sample Preparation: Inconsistent extraction methods can introduce variability in metabolite recovery. For instance, the choice of solvent can significantly impact which metabolites are extracted.[1][2]
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Instrumental Variability: Fluctuations in instrument performance can lead to shifts in retention time and mass accuracy, as well as variations in signal intensity.[3][4][5]
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Data Processing Parameters: Suboptimal parameter settings for peak picking, feature alignment, and isotopologue grouping can lead to inaccurate quantification and identification of labeled compounds.[6][7][8][9][10]
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Background Noise and Interference: Chemical noise and interfering compounds in the biological matrix can obscure low-abundance signals and lead to false positives.[11][12][13]
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Metabolite Identification: The inherent complexity of the metabolome and limitations of spectral libraries make confident identification of all detected features a major challenge.[14][15]
Q2: How can I optimize peak picking for my untargeted metabolomics data?
A2: Optimizing peak picking is crucial for accurate results. Different software and algorithms may produce significantly different results.[5][16][17][18] A common strategy involves using a parameter sweeping approach with software like XCMS. By systematically testing different parameter combinations and evaluating the results based on metrics like the coefficient of variation (CV) for known compounds or quality control (QC) samples, you can identify the optimal settings for your specific dataset.[6][7][8] For example, a study demonstrated that optimizing XCMS parameters improved the median CV from 24% to 7% and significantly reduced retention time and mass-to-charge ratio fluctuations.[6]
Q3: My retention times are shifting between samples. How can I correct for this?
A3: Retention time (RT) drift is a common issue in LC-MS analysis.[4][5] Several algorithms are available to correct for these shifts and improve the alignment of features across samples. These methods typically work by identifying landmark peaks present in all samples and then warping the chromatograms to align these landmarks. It has been shown that effective RT correction can significantly improve the accuracy of feature alignment.[19][20] Some modern software packages offer automated and robust RT correction functionalities.
Q4: I am having trouble with the correct grouping of isotopologues for a single metabolite. What could be the issue?
A4: Incorrect isotopologue grouping can arise from several factors. Co-eluting isobaric compounds can be mistakenly grouped with the isotopologues of your target metabolite. Additionally, suboptimal settings in your data processing software for parameters like mass tolerance and retention time window for grouping can lead to errors. Verifying the characteristic mass difference and similar chromatographic peak shape for all isotopologues within a group is essential.[9][10] Using software specifically designed for isotopic tracing, such as X13CMS or IsoSearch, can help automate and improve the accuracy of this process.[2][12][21]
Q5: How can I increase confidence in the identification of labeled metabolites?
A5: Confident metabolite identification is a multi-step process. Initially, accurate mass measurements are used to query databases like METLIN or KEGG.[3] However, this can result in multiple potential candidates. To increase confidence, it is crucial to compare the experimental MS/MS fragmentation pattern with those in spectral libraries.[3] Furthermore, in isotopic tracing studies, the presence of a logical isotopic labeling pattern provides strong evidence for the identity of a metabolite and its involvement in a specific metabolic pathway.[14][15]
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
Symptoms:
-
Principal Component Analysis (PCA) shows poor clustering of QC samples.
-
High coefficient of variation (CV) for features in QC samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure a standardized and reproducible protocol for sample quenching and metabolite extraction is strictly followed for all samples.[16] |
| Instrumental Instability | Condition the LC-MS system before starting the analytical run. Monitor system suitability throughout the run using a standard mixture. |
| Suboptimal Data Processing | Re-evaluate and optimize peak picking and alignment parameters using a systematic approach. |
| Carryover | Inject blank samples between QC and biological samples to assess and minimize carryover. |
Issue 2: Low Number of Identified Labeled Features
Symptoms:
-
Software reports very few or no significantly labeled compounds.
-
Expected labeled metabolites are not detected.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Isotopic Labeling | Verify the uptake of the isotopic tracer by the cells or organism. Ensure the labeling duration is sufficient for the tracer to be incorporated into the pathways of interest.[16] |
| Suboptimal LC-MS Method | Optimize the chromatographic method to ensure the separation and detection of the target metabolites. Check that the mass spectrometer settings are appropriate for detecting the expected m/z range. |
| Inadequate Data Processing Parameters | The parameters for isotopologue grouping (e.g., m/z tolerance, retention time window) may be too stringent. Try relaxing these parameters and re-processing the data. |
| Low Abundance of Labeled Metabolites | The labeled metabolites may be below the limit of detection of the instrument. Consider increasing the amount of sample injected or using a more sensitive instrument. |
Issue 3: Erroneous Feature Alignment
Symptoms:
-
Visual inspection of aligned data shows that peaks from different compounds are being grouped together.
-
Statistical analysis yields a high number of false positives.
Possible Causes and Solutions:
| Cause | Solution |
| Severe Retention Time Drift | Implement a robust retention time correction algorithm. Manually inspect the alignment of a few key features to ensure the correction is effective.[19][20] |
| Inappropriate Alignment Parameters | The bandwidth (bw) or other grouping parameters in the alignment algorithm may be too wide. Optimize these parameters based on the observed chromatographic peak widths in your data. |
| Presence of Isomers | Isomeric compounds with similar retention times and m/z values can be difficult to align correctly. Utilize high-resolution chromatography and mass spectrometry to better separate and distinguish isomers. |
Experimental Protocols
Sample Preparation for Untargeted Isotopic Tracing in Cell Culture
This protocol outlines a general procedure for quenching metabolism and extracting metabolites from adherent cell cultures for untargeted MS-based isotopic tracing.
Materials:
-
Pre-chilled (-20°C) 80% methanol (v/v) in water
-
Liquid nitrogen
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 15,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Culture Cells with Isotopic Tracer: Culture cells in a medium containing the desired stable isotope-labeled precursor (e.g., ¹³C-glucose) for a specified duration.[16]
-
Quench Metabolism: Aspirate the culture medium and immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer. Aspirate the saline and place the culture dish on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.
-
Metabolite Extraction: Add pre-chilled 80% methanol to the frozen cell monolayer. Use a cell scraper to detach the cells and collect the cell lysate in a microcentrifuge tube.
-
Cell Lysis: Vortex the cell lysate vigorously for 1 minute, followed by incubation at -20°C for 1 hour to precipitate proteins.
-
Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extract using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
LC-MS Analysis for Untargeted Metabolomics
This protocol provides a general framework for LC-MS analysis. Specific parameters will need to be optimized for the instrument and metabolites of interest.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Chromatographic Conditions (Example for HILIC):
-
Column: A suitable HILIC column (e.g., SeQuant ZIC-pHILIC)
-
Mobile Phase A: 20 mM ammonium carbonate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high to low organic content (e.g., 80% B to 20% B over 15 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example for a Q-Exactive Orbitrap):
-
Ionization Mode: Positive and Negative (separate runs or polarity switching)
-
Scan Range: m/z 70-1050
-
Resolution: 70,000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
Data-Dependent MS/MS (dd-MS²): TopN = 10, with stepped collision energy
Data Presentation
Table 1: Impact of XCMS Peak Picking Parameter Optimization
The following table summarizes the quantitative improvement in data quality after optimizing XCMS peak picking parameters in a study on drug-like compounds.[6]
| Parameter | Before Optimization | After Optimization |
| Median Coefficient of Variation (%) | 24 | 7 |
| Retention Time Fluctuation (seconds) | 9.3 | 0.54 |
| m/z Fluctuation (Da) | 0.00095 | 0.00028 |
| Number of Annotated Features | 88 | 113 |
| Total Features | 3282 | 428 |
Mandatory Visualization
Below are diagrams illustrating key workflows in untargeted MS-based isotopic tracing.
Caption: Experimental workflow for untargeted MS-based isotopic tracing.
Caption: Logical workflow for data processing in isotopic tracing.
References
- 1. Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X13CMS: Global Tracking of Isotopic Labels in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of peak-picking workflows for untargeted liquid chromatography/high-resolution mass spectrometry metabolomics data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Large-scale untargeted LC-MS metabolomics data correction using between-batch feature alignment and cluster-based within-batch signal intensity drift correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated optimization of XCMS parameters for improved peak picking of liquid chromatography-mass spectrometry data using the coefficient of variation and parameter sweeping for untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Untargeted Metabolomics: 5 Problems, 1 Solution [elucidata.io]
- 12. Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Promises and Pitfalls of Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Targeted Mass Isotopolome Analysis Using Stable Isotope Patterns to Identify Metabolic Changes | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. metabCombiner: Paired Untargeted LC-HRMS Metabolomics Feature Matching and Concatenation of Disparately Acquired Data Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IsoSearch: An Untargeted and Unbiased Metabolite and Lipid Isotopomer Tracing Strategy from HR-LC-MS/MS Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating E. coli Metabolic Models: A Comparative Guide to [U-13C]Glucose-Based Flux Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the accuracy of in silico metabolic models is paramount for predicting cellular behavior and guiding metabolic engineering strategies. This guide provides a comprehensive comparison of the gold-standard [U-13C]glucose-based metabolic flux analysis (13C-MFA) with alternative validation methods for Escherichia coli models, supported by experimental data and detailed protocols.
The predictive power of any metabolic model hinges on its validation against experimental evidence. Among the various techniques, 13C-MFA has emerged as the most powerful tool for quantifying intracellular metabolic fluxes, providing a high-resolution snapshot of cellular physiology.[1][2] This guide delves into the nuances of 13C-MFA and contrasts it with other widely used techniques, offering a clear perspective on their respective strengths, limitations, and ideal applications.
Quantitative Comparison of Model Validation Methods
The choice of a validation method significantly impacts the accuracy and resolution of the resulting metabolic flux map. The following table summarizes key performance indicators for 13C-MFA and an alternative method, Flux Balance Analysis (FBA), based on data from various studies on E. coli.
| Performance Metric | [U-13C]Glucose-Based 13C-MFA | Flux Balance Analysis (FBA) | Gene Knockout/Fitness Data |
| Primary Output | Absolute intracellular metabolic fluxes (mmol/gDW/h) | Theoretical optimal flux distribution for a given objective (e.g., biomass growth) | Phenotypic data (growth/no growth) of mutant strains |
| Resolution | High (individual reaction fluxes) | Low to Medium (network-level predictions) | Low (binary growth outcome) |
| Data Requirement | Isotopic labeling data from mass spectrometry or NMR | Stoichiometric model, objective function, and constraints (e.g., substrate uptake rates) | High-throughput mutant fitness data |
| Experimental Complexity | High (requires isotopic tracer experiments) | Low (primarily computational) | High (requires construction and screening of mutant libraries) |
| Model Validation Power | High (direct quantification of fluxes) | Medium (validation of network capabilities and gene essentiality) | Medium to High (validation of gene essentiality and network robustness) |
| Typical Flux Precision | Standard deviation ≤2% with advanced protocols[3] | Not directly applicable; provides a solution space | Not directly applicable |
| Goodness-of-Fit | Statistically assessed using chi-square (χ²) tests[4][5] | Assessed by comparing predicted growth phenotypes with experimental data | Assessed by metrics like the area under a precision-recall curve[6][7] |
The Gold Standard: [U-13C]Glucose Metabolic Flux Analysis
13C-MFA is a powerful technique that uses substrates labeled with the stable isotope 13C to trace the flow of carbon through the metabolic network.[2] By measuring the incorporation of 13C into cellular metabolites, primarily proteinogenic amino acids, researchers can deduce the relative and absolute fluxes through the central carbon metabolism.
A key assumption in 13C-MFA is that the underlying metabolic network model is accurate and complete.[8][9] Parallel labeling experiments, where cells are grown on different mixtures of labeled and unlabeled glucose, have become a standard practice to rigorously test and validate the network model.[9] Inconsistent flux results or statistically unacceptable fits from these experiments often indicate an incomplete or inaccurate model, prompting its refinement.[8][9] For instance, an initial E. coli model might fail to produce a good fit until it is extended to account for phenomena like CO2 exchange with the environment.[9]
Experimental and Computational Workflow
The process of 13C-MFA involves several key steps, from culturing cells with the isotopic tracer to computational flux estimation.
Central Carbon Metabolism of E. coli
The central carbon metabolism is the backbone of cellular bioenergetics and biosynthesis. Understanding the flux distribution through these pathways is a primary goal of metabolic modeling.
References
- 1. benchchem.com [benchchem.com]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Model validation and selection in metabolic flux analysis and flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating E. coli genome‐scale metabolic model accuracy with high‐throughput mutant fitness data | Molecular Systems Biology [link.springer.com]
- 7. Evaluating E. coli genome-scale metabolic model accuracy with high-throughput mutant fitness data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Comparative Guide to ¹³C-Labeled Internal Standards
In the landscape of bioanalysis, particularly within drug development and clinical research, the accurate quantification of analytes is paramount. The use of internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is a well-established practice to correct for sample-to-sample variability during analysis. Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are considered the gold standard. This guide provides an objective comparison of ¹³C-labeled internal standards against other alternatives, primarily deuterium (²H)-labeled standards, supported by experimental data to demonstrate their superior performance in achieving accurate and precise quantification.
The Critical Role of an Ideal Internal Standard
An ideal internal standard should mimic the analyte of interest in its physicochemical properties, ensuring it experiences identical conditions during sample preparation, chromatography, and mass spectrometric detection. This co-behavior allows for the effective normalization of variations, such as extraction efficiency and matrix effects, ultimately leading to more reliable data. While both ¹³C- and ²H-labeled compounds are widely used SILs, their inherent isotopic properties result in significant performance differences.
Superiority of ¹³C-Labeled Internal Standards in Bioanalysis
Experimental evidence consistently demonstrates the superiority of ¹³C-labeled internal standards over their deuterated counterparts for achieving the highest levels of accuracy and precision in quantitative bioanalysis. The key advantages of ¹³C-labeling lie in its ability to provide a standard that is chemically and chromatographically indistinguishable from the analyte, a crucial factor in mitigating the analytical challenges posed by complex biological matrices.
Enhanced Chromatographic Co-elution
A significant drawback of using ²H-labeled internal standards is the potential for chromatographic separation from the unlabeled analyte. This phenomenon, known as the "isotope effect," is more pronounced with a higher number of deuterium substitutions and can lead to differential ion suppression or enhancement, thereby compromising the accuracy of quantification. In contrast, ¹³C-labeled internal standards typically exhibit perfect co-elution with the analyte under various chromatographic conditions.[1] This ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time, leading to more effective correction and improved data quality.
Improved Accuracy and Precision
The superior co-elution of ¹³C-labeled internal standards directly translates to improved accuracy and precision in quantitative assays. Studies have shown that the use of ²H-labeled standards can lead to significant inaccuracies, with some instances reporting errors as high as 40%. In a comparative study, the mean bias for a particular assay using a deuterated internal standard was 96.8% with a standard deviation of 8.6%, whereas the use of a ¹³C-labeled internal standard resulted in a mean bias of 100.3% with a standard deviation of 7.6%, indicating a significant improvement in both accuracy and precision.
In a study involving the quantification of the mycotoxin deoxynivalenol (DON) in maize and wheat extracts without cleanup, the use of a fully ¹³C-labeled DON internal standard yielded recoveries of 95±3% and 99±3%, respectively. In contrast, when the internal standard was not used for data evaluation, the apparent recoveries were only 29±6% for wheat and 37±5% for maize, highlighting the critical role of the ¹³C-labeled internal standard in correcting for severe matrix effects.[2][3]
Quantitative Data Comparison
The following tables summarize the performance differences between ¹³C-labeled and ²H-labeled internal standards based on experimental data from various studies.
Table 1: Comparison of Chromatographic Behavior and Accuracy
| Parameter | ¹³C-Labeled Internal Standard | ²H-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[1] | Often exhibits a slight retention time shift, eluting earlier than the analyte.[1][4] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects. |
| Accuracy (Bias) | Demonstrates improved accuracy, with mean bias closer to 100%. | Can lead to significant inaccuracies due to imperfect retention time matching. | ¹³C-IS provides more reliable and defensible quantitative results. |
| Precision (CV%) | Significantly reduces the coefficient of variation (CV%) in lipidomics studies compared to deuterated standards.[5] | Higher variability in results due to inconsistent correction for matrix effects. | ¹³C-IS leads to more reproducible and consistent data. |
Table 2: Performance in the Presence of Matrix Effects
| Application | Internal Standard Type | Observed Performance | Reference |
| Amphetamine in urine (UPLC-MS/MS) | ¹³C-labeled | Improved ability to compensate for ion suppression effects. | [1] |
| Amphetamine in urine (UPLC-MS/MS) | ²H-labeled | Slight separation from the analyte, reducing the benefit of the SIL IS.[1] | [1] |
| Deoxynivalenol in maize/wheat (LC-MS/MS) | Fully ¹³C-labeled | Excellent correction for matrix effects, with recoveries of 95-99%.[2][3] | [2][3] |
| Deoxynivalenol in maize/wheat (LC-MS/MS) | No Internal Standard | Apparent recoveries of only 29-37% due to uncorrected matrix effects.[2][3] | [2][3] |
Experimental Protocols
The following provides a detailed methodology for a typical bioanalytical workflow using a ¹³C-labeled internal standard for the quantification of a drug in a biological matrix.
Sample Preparation
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add a known and fixed amount of the ¹³C-labeled internal standard solution.
-
Extraction: Perform a protein precipitation by adding 300 µL of a cold organic solvent (e.g., acetonitrile). Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the ¹³C-labeled internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationships in bioanalytical method validation using a ¹³C-labeled internal standard.
Caption: Experimental workflow for quantitative bioanalysis using a ¹³C-labeled internal standard.
Caption: Logical dependencies in bioanalytical method validation with a ¹³C-IS.
Conclusion
For researchers, scientists, and drug development professionals who demand the highest level of confidence in their quantitative data, the choice of internal standard is a critical decision. The evidence strongly supports the use of ¹³C-labeled internal standards as the superior choice for robust and accurate bioanalysis. Their ability to perfectly co-elute with the analyte of interest ensures the most effective correction for matrix effects and other sources of variability, leading to more reliable, reproducible, and defensible results. While the initial cost of ¹³C-labeled standards may be higher than that of their deuterated counterparts, the investment is justified by the significant improvement in data quality and the avoidance of potential pitfalls associated with isotopic effects.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Confirming Isotopic Steady State in Tracer Experiments
For researchers, scientists, and drug development professionals engaged in metabolic studies, confirming isotopic steady state is a critical step in ensuring the accuracy and validity of metabolic flux analysis (MFA). This guide provides a comprehensive comparison of methodologies to verify isotopic steady state, supported by experimental data and detailed protocols.
Stable isotope tracing is a powerful technique for elucidating metabolic pathways by tracking the incorporation of labeled isotopes (e.g., ¹³C, ¹⁵N) into metabolites. A key assumption for many MFA studies is that the system has reached both a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of metabolites are constant over time, while isotopic steady state is achieved when the isotopic enrichment of these metabolites no longer changes.[1][2] The time required to reach isotopic steady state can vary significantly depending on the pathway and the specific metabolite, ranging from minutes for glycolysis to hours or even days for nucleotide biosynthesis.[3][4]
This guide compares three primary methods for confirming isotopic steady state:
-
Time-Course Analysis with Visual Inspection: A straightforward, qualitative approach.
-
Time-Course Analysis with Statistical Testing: A quantitative and more rigorous method.
-
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): An advanced approach that does not require the assumption of isotopic steady state.
Comparison of Methods for Confirming Isotopic Steady State
The choice of method for confirming isotopic steady state depends on the specific experimental goals, the complexity of the metabolic network under investigation, and the available resources. The following table summarizes the key aspects of each approach.
| Feature | Time-Course Analysis with Visual Inspection | Time-Course Analysis with Statistical Testing | Isotopically Non-Stationary MFA (INST-MFA) |
| Principle | Qualitative assessment of isotopic enrichment curves over time. | Quantitative comparison of isotopic enrichment at multiple time points using statistical tests. | Models the entire time-course of isotopic enrichment without assuming a steady state. |
| Data Requirements | Isotopic enrichment data from multiple time points. | Isotopic enrichment data from multiple time points with biological replicates. | Detailed time-course of isotopic enrichment data and metabolite pool sizes. |
| Pros | - Simple and intuitive.- Quick initial assessment. | - Objective and statistically rigorous.- Provides a quantifiable measure of confidence. | - Does not require isotopic steady state.- Can provide insights into pathway dynamics and pool sizes. |
| Cons | - Subjective and prone to interpretation bias.- Lacks statistical rigor. | - Requires more complex data analysis.- Choice of statistical test and significance threshold can be arbitrary. | - Experimentally demanding (requires rapid sampling).- Computationally intensive.- Requires specialized software. |
| Typical Use Case | Preliminary experiments to estimate the time to reach steady state. | Rigorous validation of the steady-state assumption for publication-quality MFA studies. | Systems that are slow to reach steady state, or when studying dynamic metabolic responses. |
Quantitative Data Summary
The following table presents a hypothetical dataset illustrating the isotopic enrichment of a metabolite over time, which will be used to demonstrate the different confirmation methods.
| Time Point (hours) | Replicate 1 (% Enrichment) | Replicate 2 (% Enrichment) | Replicate 3 (% Enrichment) | Mean Enrichment (%) | Standard Deviation |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | 35.2 | 38.1 | 36.5 | 36.6 | 1.45 |
| 4 | 62.8 | 65.4 | 64.1 | 64.1 | 1.31 |
| 6 | 80.5 | 82.1 | 81.3 | 81.3 | 0.80 |
| 8 | 88.9 | 89.5 | 89.2 | 89.2 | 0.30 |
| 10 | 90.1 | 90.5 | 90.3 | 90.3 | 0.20 |
| 12 | 90.3 | 90.6 | 90.4 | 90.4 | 0.15 |
| 14 | 90.4 | 90.7 | 90.5 | 90.5 | 0.15 |
Detailed Methodologies
Experimental Protocol: Time-Course Isotopic Labeling Experiment
A time-course experiment is fundamental to all three methods for confirming isotopic steady state.
1. Cell Culture and Tracer Introduction:
-
Culture cells to the desired density in standard medium.
-
To initiate the labeling experiment, replace the standard medium with an identical medium containing the stable isotope-labeled tracer (e.g., ¹³C-glucose).[5]
2. Time-Course Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 10, 12, 14 hours), harvest the cells. The selection of time points should be informed by prior knowledge of the pathway's kinetics.[3][4]
3. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. A common method is to use a cold solvent mixture, such as 60% methanol at -40°C.[6]
-
Extract metabolites using a suitable solvent, such as a methanol/water or methanol/chloroform/water mixture.[3][7]
4. Isotopic Enrichment Analysis:
-
Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment of the metabolites of interest.[8]
Method 1: Time-Course Analysis with Visual Inspection
Protocol:
-
Plot the mean isotopic enrichment of the target metabolite against time.
-
Visually inspect the resulting curve to identify the point at which it appears to plateau, indicating that isotopic steady state has been reached.
Example Data Interpretation: Based on the data in the table above, a visual inspection of the enrichment curve would suggest that steady state is approached around 8-10 hours, as the rate of increase in enrichment significantly slows down.
Method 2: Time-Course Analysis with Statistical Testing
Protocol:
-
Perform a time-course experiment with multiple biological replicates at each time point.
-
Use statistical tests to compare the isotopic enrichment between the later time points. A common approach is to use a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD) to identify time points that are not statistically different from each other.[3]
Example Data Interpretation:
-
ANOVA: A one-way ANOVA performed on the enrichment data from 8, 10, 12, and 14 hours would test if there are any significant differences among the means of these groups.
-
Interpretation: If the p-value from the ANOVA is greater than a predefined significance level (e.g., p > 0.05), it suggests that there is no statistically significant change in isotopic enrichment across these time points, thus confirming isotopic steady state.
Method 3: Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA)
Protocol:
-
Conduct a detailed time-course labeling experiment, ensuring a sufficient number of data points to accurately model the enrichment dynamics.
-
Utilize specialized software packages such as INCA or FreeFlux to perform INST-MFA.[9][10][11]
-
This analysis will model the complete time-course of isotopic labeling data to calculate metabolic fluxes without the need to assume or confirm a steady state.
Software Comparison:
| Software | Key Features for Steady State Analysis | Key Features for Non-Stationary Analysis | Platform | Availability |
| INCA | - Steady-state flux estimation.- Goodness-of-fit statistics.[9] | - Simulates transient isotope labeling experiments.- Can integrate NMR and MS data.[12][13] | MATLAB | Academic license available.[9] |
| FreeFlux | - Flux estimation at isotopic steady state. | - Time-efficient analysis of non-stationary data.- Open-source and Python-based.[10][11] | Python | Open-source.[10] |
| MetaboAnalyst | - Not specifically for MFA, but can be used for statistical analysis of time-series data (e.g., ANOVA).[5][14] | - Provides tools for time-series analysis that can be applied to isotopic enrichment data.[15] | Web-based | Free online tool.[5] |
Visualizing Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the workflows for confirming isotopic steady state.
References
- 1. researchgate.net [researchgate.net]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MetaboAnalyst [metaboanalyst.ca]
- 6. researchgate.net [researchgate.net]
- 7. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MFA Suite™: INCA Application Academic License | MFA Suite [mfa.vueinnovations.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. INCA 2.0: A tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MetaboAnalyst [metaboanalyst.ca]
- 15. google.com [google.com]
A Researcher's Guide to 13C Labeled Metabolic Probes: A Comparative Analysis
In the intricate landscape of cellular metabolism, the ability to trace the flow of nutrients and elucidate the activity of metabolic pathways is paramount for researchers, scientists, and drug development professionals. 13C labeled metabolic probes have become indispensable tools for providing a dynamic and quantitative view of metabolic fluxes. This guide presents a comparative analysis of commonly used 13C labeled metabolic probes, supported by experimental data, detailed protocols, and visualizations of key metabolic pathways to facilitate the selection of the most appropriate tracer for your research endeavors.
Principles of 13C Metabolic Flux Analysis (MFA)
13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core of this methodology involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally determine the metabolic fluxes throughout the cellular network. The judicious selection of a ¹³C labeled tracer is a critical experimental design component as it directly influences the precision and accuracy of flux estimations for specific pathways.[1]
Comparative Analysis of Common 13C Labeled Probes
The choice of a ¹³C tracer is highly dependent on the metabolic pathway of interest. Glucose and glutamine are two of the most abundant nutrients for many cultured cells, making their ¹³C-labeled versions the most frequently used probes.[1]
¹³C-Labeled Glucose Tracers
Glucose is a central player in energy metabolism, fueling glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Different labeling patterns on the glucose molecule offer distinct advantages for interrogating these pathways.[1]
¹³C-Labeled Glutamine Tracers
Glutamine is a crucial anaplerotic substrate, replenishing TCA cycle intermediates, and is vital for nucleotide and amino acid synthesis.
| Tracer | Primary Application(s) | Strengths | Limitations |
| [U-¹³C₅]Glutamine | TCA Cycle Analysis, Reductive Carboxylation | Provides high-resolution data for TCA cycle fluxes and is the preferred tracer for this pathway.[2] It has been instrumental in elucidating the contribution of glutamine to lipogenesis via reductive carboxylation.[3] | Less informative for glycolysis and the pentose phosphate pathway. |
| [1-¹³C]Glutamine | TCA Cycle, Glutaminolysis | Can help to distinguish between different entry points of glutamine carbon into the TCA cycle. | May provide less comprehensive labeling of TCA cycle intermediates compared to [U-¹³C₅]Glutamine. |
| [2-¹³C]Glutamine | TCA Cycle | Useful for probing specific enzymatic reactions within the TCA cycle. | Labeling patterns can be complex to interpret without sophisticated modeling. |
Experimental Protocols
The following provides a generalized protocol for a ¹³C labeling experiment in cultured adherent mammalian cells.
Materials
-
Adherent mammalian cells of interest
-
Standard growth medium
-
Basal medium (without glucose and glutamine)
-
Unlabeled glucose and glutamine
-
¹³C-labeled metabolic probe (e.g., [1,2-¹³C₂]Glucose, [U-¹³C₅]Glutamine)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
Procedure
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.
-
Media Preparation:
-
Unlabeled Medium: Prepare the experimental medium by supplementing the basal medium with unlabeled glucose and glutamine at the desired concentrations.
-
Labeled Medium: Prepare the experimental medium by replacing the standard glucose or glutamine with the desired ¹³C-labeled probe at the same concentration.
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.
-
Incubate the cells for a predetermined time to allow intracellular metabolites to reach isotopic steady state. This duration can vary from a few hours to over 24 hours depending on the cell type and the pathways under investigation.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To halt all enzymatic activity, rapidly aspirate the labeled medium.
-
Immediately add ice-cold 80% methanol to the plate.[1]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract, typically using a speed vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to make them volatile.
-
Analyze the derivatized sample using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Utilize specialized software to perform computational flux analysis, which fits the measured mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.
-
Visualizing Metabolic Pathways with ¹³C Tracers
The diagrams below illustrate how different ¹³C-labeled tracers are metabolized through central carbon pathways.
References
Navigating Precision: A Comparative Guide to Validating LC-MS Methods for Isotopically Labeled Analyte Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled analytes using liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis. This guide provides an objective comparison of key methodologies and technologies, supported by experimental data and detailed protocols, to ensure the development of robust, reliable, and compliant analytical methods.
The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative bioanalysis, offering a way to correct for variability during sample preparation and analysis. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and consistency of bioanalytical data.[1][2][3][4]
The Foundation: Choosing Your Internal Standard and LC-MS Platform
The success of any quantitative LC-MS method hinges on the appropriate selection of the internal standard and the mass spectrometry platform.
Head-to-Head: ¹³C-Labeled vs. ²H-Labeled Internal Standards
While both Carbon-13 (¹³C) and Deuterium (²H) labeled internal standards are widely used, they exhibit key performance differences. ¹³C-labeled standards are generally considered superior due to their closer physicochemical properties to the unlabeled analyte.[5][6]
Key Performance Differences:
-
Chromatographic Co-elution: ¹³C-labeled standards typically co-elute perfectly with the analyte, as the heavier isotope has a minimal impact on polarity and hydrophobicity. In contrast, the "isotope effect" in deuterated standards, where the C-²H bond is slightly stronger and less polar than the C-¹H bond, can cause them to elute slightly earlier. This chromatographic separation can compromise accurate quantification if the analyte and internal standard experience different matrix effects.[6][7][8]
-
Mass Spectrometric Fragmentation: Deuterated internal standards, especially those with a high number of deuterium substitutes, may require different collision energies for optimal fragmentation compared to the unlabeled analyte. This can complicate method development and potentially impact reproducibility.[5]
-
Cost and Availability: Deuterated standards are often more readily available and less expensive than their ¹³C-labeled counterparts.
Platform Showdown: Triple Quadrupole vs. High-Resolution Mass Spectrometry (Q-TOF, Orbitrap)
The choice of mass spectrometer is critical and depends on the specific application, balancing the need for sensitivity, selectivity, and qualitative capabilities.
Instrument Comparison:
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Use | Targeted quantification | Qualitative and quantitative analysis | Qualitative and quantitative analysis |
| Operating Principle | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | High-resolution full scan and MS/MS | High-resolution accurate mass (HRAM) full scan and MS/MS |
| Sensitivity | Generally the most sensitive for targeted quantification.[9] | Good sensitivity, but may be lower than a triple quadrupole for targeted analysis.[9] | Comparable sensitivity to triple quadrupoles for many applications.[10] |
| Selectivity | High selectivity for targeted analytes. | High selectivity due to high mass resolution, which can resolve interferences. | Excellent selectivity due to ultra-high mass resolution.[10] |
| Dynamic Range | Typically offers a wide linear dynamic range (6+ orders of magnitude). | Generally a smaller dynamic range (3-5 orders of magnitude) compared to a triple quadrupole.[11] | Good dynamic range. |
| Qualitative Analysis | Limited qualitative capabilities. | Excellent for identifying unknown compounds through accurate mass measurement.[12] | Superior for structural elucidation and identification of unknowns.[10] |
| Method Development | Requires optimization of SRM/MRM transitions for each analyte. | Can use a more generic, full-scan approach, simplifying method development.[9] | Fast and easy setup for quantifying a large number of compounds.[10] |
| Cost | Generally lower cost compared to high-resolution instruments. | Mid-range cost. | Higher initial cost.[12] |
A Blueprint for Validation: Detailed Experimental Protocols
Adherence to a rigorous validation protocol is essential for ensuring that an LC-MS method is fit for its intended purpose. The following sections provide detailed methodologies for the key validation parameters as outlined in the ICH M10 guideline.[1][2][3][4]
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of agreement between multiple measurements (precision).[13][14]
Experimental Protocol:
-
Prepare Quality Control (QC) Samples: Spike blank biological matrix with the analyte at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Medium QC
-
High QC
-
-
Intra-day (Within-run) Accuracy and Precision:
-
Analyze a minimum of five replicates of each QC concentration level in a single analytical run.
-
Calculate the mean concentration, the percent accuracy (%Bias), and the coefficient of variation (%CV) for each level.
-
-
Inter-day (Between-run) Accuracy and Precision:
-
Analyze at least three separate analytical runs on different days.
-
Calculate the overall mean concentration, %Bias, and %CV for each QC level across all runs.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.[13]
-
Precision: The %CV should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[13]
Selectivity and Sensitivity (LLOQ)
Objective: To demonstrate the ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix and to establish the lowest concentration that can be reliably measured.[14][15][16]
Experimental Protocol:
-
Selectivity:
-
Analyze at least six different lots of blank biological matrix.
-
For each lot, analyze an unfortified blank sample and a sample spiked with the analyte at the LLOQ and the internal standard.
-
Evaluate for interfering peaks at the retention times of the analyte and internal standard.
-
-
Sensitivity (LLOQ):
-
Prepare a set of samples spiked with the analyte at the proposed LLOQ concentration.
-
Analyze these samples and determine the accuracy and precision as described in the accuracy and precision protocol.
-
The analyte response at the LLOQ should be at least five times the response of a blank sample.[15][17]
-
Acceptance Criteria:
-
Selectivity: The response of any interfering peaks in the blank matrix should be no more than 20% of the analyte response at the LLOQ and no more than 5% of the internal standard response.[16]
-
Sensitivity (LLOQ): The accuracy should be within ±20% of the nominal concentration, and the precision (%CV) should not exceed 20%.[17]
Matrix Effect and Recovery
Objective: To assess the influence of the biological matrix on the ionization of the analyte and internal standard (matrix effect) and to determine the efficiency of the extraction procedure (recovery).[18][19][20][21][22]
Experimental Protocol:
-
Prepare Three Sets of Samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract. This represents 100% recovery.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
Acceptance Criteria:
-
The matrix factor (ratio of the peak area in the presence of matrix to the peak area in the absence of matrix) should be consistent across different lots of matrix. The %CV of the internal standard-normalized matrix factor should be ≤15%.
-
Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[23][24]
Experimental Protocol:
-
Prepare QC Samples at low and high concentrations.
-
Expose Samples to Different Conditions:
-
Freeze-Thaw Stability: Analyze samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a period that reflects the expected sample handling time before analysis.
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard in their stock solutions under their storage conditions.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
-
-
Analyze the Stressed Samples against a freshly prepared calibration curve and compare the concentrations to those of freshly prepared QC samples.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.[25]
Visualizing the Workflow and Logic
To better understand the processes involved in LC-MS method validation, the following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.
Caption: A typical workflow for LC-MS bioanalysis using an isotopically labeled internal standard.
Caption: The logical relationship and influence of various validation parameters on each other.
Quantitative Data Summary
The following tables summarize the key performance parameters for different internal standards and LC-MS platforms based on typical validation data.
Table 1: Comparison of ¹³C-Labeled vs. ²H-Labeled Internal Standards
| Parameter | ¹³C-Labeled Internal Standard | ²H-Labeled Internal Standard |
| Chromatographic Shift | Typically co-elutes with the analyte | May elute slightly earlier than the analyte[6][7][8] |
| Accuracy (%Bias) | Generally < ±10% | Can be > ±15% if chromatographic separation occurs |
| Precision (%CV) | Typically < 10% | Can be higher due to differential matrix effects |
| Matrix Effect | More effective at compensating for matrix effects due to co-elution[8] | Less effective if there is chromatographic separation |
| Cost | Higher | Lower |
Table 2: Performance Comparison of LC-MS Platforms for Quantification
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Typical LLOQ | Low pg/mL to sub-pg/mL | pg/mL to ng/mL range | Low pg/mL to ng/mL range |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (%Bias) | < ±15% | < ±15% | < ±15% |
| Precision (%CV) | < 15% | < 15% | < 15% |
| Throughput | High | Moderate to High | Moderate to High |
By carefully considering the choice of internal standard and LC-MS platform, and by rigorously adhering to the detailed validation protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data to support their drug development programs.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. database.ich.org [database.ich.org]
- 4. propharmagroup.com [propharmagroup.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. reddit.com [reddit.com]
- 12. biocompare.com [biocompare.com]
- 13. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolian.com [resolian.com]
- 15. sisu.ut.ee [sisu.ut.ee]
- 16. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
- 20. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 23. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 24. sisu.ut.ee [sisu.ut.ee]
- 25. scispace.com [scispace.com]
A Comparative Guide to Assessing the Kinetic Isotope Effect of ¹³C Labeling in Cellular Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of cellular metabolism is paramount. The use of stable isotopes, particularly ¹³C, has revolutionized our ability to trace metabolic pathways and quantify fluxes. However, a critical and often overlooked phenomenon, the kinetic isotope effect (KIE), can significantly influence experimental outcomes. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the context of ¹³C labeling, the slightly heavier mass of ¹³C compared to ¹²C can lead to slower reaction rates, altering the distribution of labeled metabolites and potentially leading to inaccurate flux estimations if not properly accounted for.[1][2]
This guide provides an objective comparison of the primary methodologies used to assess the ¹³C KIE in cellular metabolism, supported by experimental data and detailed protocols.
Methodology Comparison: NMR vs. Mass Spectrometry
The two principal analytical techniques for measuring ¹³C KIE are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each offers distinct advantages and limitations.
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS, LC-MS) |
| Principle | Measures the nuclear spin properties of isotopes, allowing for the determination of isotopic enrichment at specific atomic positions within a molecule. | Separates ions based on their mass-to-charge ratio, enabling the quantification of different isotopologues (molecules that differ only in their isotopic composition). |
| Precision | High precision, especially with advanced techniques like 2D [¹³C,¹H]-HSQC, which can achieve experimental errors as low as 0.02%-0.12%.[3][4][5] | Isotope Ratio Mass Spectrometry (IRMS) is considered the gold standard for precision. Standard GC-MS and LC-MS offer good precision but can be influenced by measurement errors.[3][4] |
| Sensitivity | Inherently lower sensitivity compared to MS, often requiring larger sample amounts.[6][7] Polarization transfer techniques can enhance sensitivity.[8][9][10] | High sensitivity, capable of detecting and quantifying low-abundance metabolites.[11] |
| Sample Preparation | Non-destructive, allowing for repeated measurements on the same sample.[6] Minimal sample preparation is often required. | Destructive.[6] Often requires derivatization to make metabolites volatile for GC-MS analysis. |
| Information | Provides detailed positional information of ¹³C labels and can distinguish between isotopomers (molecules with the same number of isotopic atoms but at different positions). | Provides information on the overall isotopic enrichment of a molecule (isotopologue distribution).[1] |
| Throughput | Generally lower throughput due to longer acquisition times. | Higher throughput, suitable for analyzing a larger number of samples. |
Quantitative Data on ¹³C Kinetic Isotope Effects
The magnitude of the ¹³C KIE is typically small but can be significant for certain enzymatic reactions, particularly those involving the cleavage of a C-C bond in a rate-limiting step. Below is a summary of experimentally determined ¹³C KIE values for key enzymes in cellular metabolism.
| Enzyme | Reaction | ¹³C KIE Value | Analytical Method |
| Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate → 6-Phosphoglucono-δ-lactone | 1.0172 ± 0.0002 | 2D [¹³C,¹H]-HSQC NMR |
| 1-deoxy-d-xylulose-5-phosphate reductoisomerase | 1-deoxy-d-xylulose-5-phosphate → 2-C-methyl-d-erythritol 4-phosphate | 1.0303 ± 0.0012 (at C3) | 2D [¹³C,¹H]-HSQC NMR |
| Pyruvate Dehydrogenase Complex | Pyruvate → Acetyl-CoA | ~1.01 - 1.04 (estimated) | Modeled based on literature values |
Note: The KIE is expressed as the ratio of the reaction rate of the lighter isotope (¹²C) to the heavier isotope (¹³C). A value greater than 1 indicates a normal KIE, where the ¹²C-containing molecule reacts faster.
Experimental Protocols
General Workflow for ¹³C Labeling and Metabolite Extraction
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to a desired cell density.
-
Replace the medium with an identical medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) and continue the culture for a time sufficient to reach isotopic steady state.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding a cold solvent (e.g., -80°C methanol).
-
Scrape the cells and transfer the cell suspension to a tube.
-
Perform metabolite extraction using a suitable solvent system (e.g., methanol/water/chloroform).
-
Separate the polar (metabolites) and non-polar (lipids) phases by centrifugation.
-
Collect the polar phase and dry it under vacuum.
-
Protocol for ¹³C KIE Measurement using 2D [¹³C,¹H]-HSQC NMR
This protocol is adapted from methodologies that provide high-precision measurements.[3][5]
-
Sample Preparation:
-
Prepare two parallel samples: one with a singly ¹³C-labeled substrate and another with a doubly ¹³C-labeled substrate at an adjacent position (this allows for the resolution of signals based on ¹³C-¹³C coupling).
-
Initiate the enzymatic reaction by adding the enzyme to the substrate mixture.
-
Quench the reaction at various time points.
-
Purify the substrate or product of interest.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Integrate the cross-peak volumes corresponding to the singly and doubly labeled species.
-
Calculate the ratio of the two isotopologues at each time point.
-
The KIE can be determined by analyzing the change in this ratio as a function of the reaction progress.
-
Protocol for ¹³C KIE Assessment using GC-MS
-
Sample Derivatization:
-
Derivatize the dried metabolite extracts to increase the volatility of the compounds for gas chromatography. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
The GC separates the individual metabolites, and the MS analyzes the mass isotopologue distribution for each metabolite.
-
-
Data Analysis and KIE Estimation:
-
Correct the raw mass isotopomer distributions for the natural abundance of ¹³C.
-
The KIE can be inferred by comparing the labeling patterns of substrate and product pools. For enzymatic reactions where a C-C bond is broken, the isotopic enrichment of the product will be lower than that of the precursor if a significant KIE is present.
-
Computational modeling is often required to deconvolute the effects of the KIE from the overall metabolic flux.
-
Visualizing Metabolic and Experimental Workflows
Caption: General workflow for assessing ¹³C kinetic isotope effect in cellular metabolism.
Caption: Impact of ¹³C KIE on the Pyruvate Dehydrogenase (PDH) reaction.
Conclusion
References
- 1. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effects significantly influence intracellular metabolite (13) C labeling patterns and flux determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 13C-Metabolic Flux Analysis (13C-MFA) Software
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic engineering and systems biology, 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for elucidating the intricate network of cellular metabolism. The accuracy and efficiency of 13C-MFA, however, are heavily reliant on the computational software used for data analysis. This guide provides an objective comparison of the performance of prominent 13C-MFA software packages, supported by available experimental data, to aid in the selection of the most suitable tool for your research needs.
At its core, 13C-MFA involves introducing 13C-labeled substrates to a biological system and tracking the incorporation of these isotopes into various metabolites.[1] This labeling data, in conjunction with a stoichiometric model of metabolism, is then used to calculate the rates, or fluxes, of intracellular reactions.[2] The complexity of the underlying mathematical models and the ever-increasing size of metabolic networks necessitate powerful and sophisticated software for accurate flux estimation.[3]
Performance Comparison of Key 13C-MFA Software
| Software | Primary Analysis Type | Key Features | Platform | Quantitative Performance Insights |
| 13CFLUX2 | Steady-state & Instationary MFA | High-performance, support for large-scale models, multicore/cluster computing.[3][4] | C++, Linux/Unix with Java/Python add-ons[3] | Reported to be 100 to 10,000 times faster than its predecessor, 13CFLUX.[5][6] For a typical GC/MS setup with an E. coli model, cumomer-based simulation takes ~10.8 ms and EMU-based simulation takes ~2.73 ms on a 2.93 GHz Xeon machine.[3][5] |
| INCA | Steady-state & Instationary MFA | User-friendly GUI, integrates NMR and MS data, supports parallel labeling experiments.[7][8] | MATLAB[7] | A widely used and validated tool.[9] For an E. coli model, flux identification took ~10 minutes and confidence interval calculation took ~1 hour for a single parameter in one study.[10] |
| OpenFLUX | Steady-state MFA | Open-source, user-friendly, based on the Elementary Metabolite Unit (EMU) framework. | MATLAB | Capable of finding optimum flux distributions for published datasets in under 20 seconds. |
| CeCaFLUX | Instationary MFA | User-friendly web server, parallel evolutionary optimization algorithm, real-time visualization.[10] | Web-based | For an E. coli model, flux identification took ~5 minutes, significantly faster than the reported ~10 minutes for INCA in the same study.[10] Confidence interval calculation for a single parameter was also much faster at ~5 minutes compared to ~1 hour for INCA.[10] |
| FiatFlux | Steady-state MFA | User-friendly, designed for non-expert users, focuses on flux ratio analysis. | Open-source | Emphasizes ease of use and intuitive data treatment. |
| Metran | Steady-state MFA | One of the established software packages for flux estimation.[2] | MATLAB | A widely recognized and utilized tool in the 13C-MFA community.[6] |
| FreeFlux | Steady-state & Instationary MFA | Open-source Python package, designed for time-efficient analysis.[9] | Python[9] | Aims to address the computational efficiency limitations of some other open-source tools.[9] |
Experimental and Computational Workflow
A typical 13C-MFA study follows a well-defined workflow, encompassing both experimental procedures and computational analysis.[11][12][13] Understanding this process is crucial for designing robust experiments and correctly interpreting the results.
Detailed Experimental Protocol
The success of a 13C-MFA study hinges on a meticulously executed experimental protocol. The following provides a generalized methodology that can be adapted to specific research questions and biological systems.[14][15][16]
1. Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium to ensure precise control over nutrient composition.
-
In the exponential growth phase, switch the cells to a medium containing a 13C-labeled substrate. The choice of tracer is critical and should be informed by the metabolic pathways of interest.[14] Common tracers include [1,2-13C]glucose or [U-13C]glucose. For some applications, parallel labeling experiments with different tracers can enhance flux resolution.[14]
2. Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically achieved by flash-freezing the cells in a cold solvent like liquid nitrogen.
-
Extract metabolites from the quenched cells using appropriate solvent systems (e.g., a cold methanol-water mixture).
3. Sample Derivatization and Analytical Measurement:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which is a common analytical platform for 13C-MFA, proteinogenic amino acids are often analyzed after hydrolysis of cell protein.[14] These amino acids are then derivatized to increase their volatility.
-
Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions (MIDs) of the metabolite fragments.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful techniques for measuring isotopic labeling.[11]
4. Data Correction:
-
The raw mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes to isolate the labeling patterns resulting from the introduced tracer.
Logical Framework for Flux Estimation
The computational core of 13C-MFA involves fitting the experimentally measured MIDs to a metabolic model to estimate the intracellular fluxes. This is a complex optimization problem that is solved iteratively by the software.
Conclusion
The field of 13C-MFA is continually evolving, with ongoing advancements in both experimental techniques and computational software.[12] The choice of software is a critical determinant of the accuracy, precision, and efficiency of a 13C-MFA study. High-performance tools like 13CFLUX2 offer significant speed advantages for large-scale models, while user-friendly platforms such as INCA and web-based servers like CeCaFLUX provide accessible entry points for a broader range of researchers. Open-source options like OpenFLUX and FreeFlux promote customization and transparency in the analysis pipeline.
Ultimately, the optimal software choice will depend on the specific requirements of the research, including the complexity of the metabolic model, the type of experimental data, the available computational resources, and the user's programming expertise. By carefully considering these factors and leveraging the information presented in this guide, researchers can make an informed decision to select the most appropriate 13C-MFA software to unravel the complexities of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13CFLUX2--high-performance software suite for (13)C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. researchgate.net [researchgate.net]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Decoding Metabolism: A Guide to Selecting Labeled Substrates for Precise Flux Estimations
For researchers, scientists, and drug development professionals seeking to accurately quantify metabolic pathway fluxes, the choice of an isotopic tracer is a critical experimental decision. This guide provides an objective comparison of commonly used 13C-labeled substrates, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tracer for your research needs.
Metabolic Flux Analysis (MFA) is a powerful technique for understanding the intricate network of biochemical reactions within a cell.[1][2][3] By introducing a substrate labeled with a stable isotope, typically 13C, researchers can trace the path of atoms through metabolic pathways.[1][4] The resulting distribution of these isotopes in downstream metabolites provides a detailed picture of cellular flux distribution.[1][5] However, the precision of these flux estimations is highly dependent on the specific labeled substrate used.[6][7] This guide delves into the nuances of selecting the optimal 13C-labeled substrate to maximize the accuracy and resolution of your metabolic flux analysis.
Comparing the Precision of Labeled Substrates
The choice of a 13C tracer significantly impacts the precision of estimated fluxes.[6] Different labeled substrates provide varying degrees of information for different pathways. The following tables summarize computational and experimental data on the performance of various 13C-labeled glucose and glutamine tracers in determining fluxes within central carbon metabolism. The precision is often represented by the confidence intervals of the flux estimations; smaller intervals indicate higher precision.
Table 1: Performance of 13C-Labeled Glucose Tracers in Mammalian Cells
| Labeled Substrate | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle | Overall Network Performance |
| [1,2-13C2]Glucose | Excellent [7][8] | Excellent [7][8] | Good | Excellent [7] |
| [1-13C]Glucose | Good | Moderate | Poor | Moderate |
| [2-13C]Glucose | Very Good | Very Good | Moderate | Very Good[7] |
| [3-13C]Glucose | Very Good | Very Good | Moderate | Very Good[7] |
| [U-13C6]Glucose | Moderate | Poor | Excellent | Good[7] |
Table 2: Performance of 13C-Labeled Glutamine Tracers in Mammalian Cells
| Labeled Substrate | Glycolysis & PPP | TCA Cycle Anaplerosis | Overall Network Performance |
| [U-13C5]Glutamine | Minimal Information | Excellent [7] | Good (for TCA cycle)[7] |
| [1,2-13C2]Glutamine | Minimal Information | Very Good[7] | Moderate (for TCA cycle) |
| [3,4-13C2]Glutamine | Minimal Information | Very Good[7] | Moderate (for TCA cycle) |
Key Findings:
-
[1,2-13C2]Glucose consistently provides the most precise estimates for fluxes in glycolysis and the pentose phosphate pathway.[7][8]
-
Tracers such as [2-13C]Glucose and [3-13C]Glucose often outperform the more traditionally used [1-13C]glucose.[7]
-
For interrogating the TCA cycle, [U-13C5]Glutamine is the preferred isotopic tracer.[7]
-
While uniformly labeled glucose ([U-13C6]Glucose) offers some utility for the TCA cycle, it provides minimal information for glycolysis and the PPP.[7]
-
To achieve a comprehensive and precise flux map across the entire central carbon metabolism, a combination of tracers, such as [1,2-13C2]Glucose and [U-13C5]Glutamine , is often optimal.[9]
Experimental Protocols
A successful 13C Metabolic Flux Analysis experiment requires careful planning and execution. The following is a generalized protocol for a 13C labeling experiment in cultured mammalian cells.
Generalized Experimental Workflow for 13C Metabolic Flux Analysis
Caption: A generalized experimental workflow for 13C metabolic flux analysis.
Detailed Experimental Protocol: 13C-Labeling in Adherent Mammalian Cells
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.
-
Media Preparation: Prepare two types of experimental media:
-
Unlabeled Medium: The same basal medium but with unlabeled glucose and/or glutamine at the desired concentration.
-
Labeled Medium: The basal medium where the standard glucose or glutamine is replaced with the desired 13C-labeled substrate (e.g., [1,2-13C2]Glucose or [U-13C5]Glutamine).
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed 13C-labeled medium to the cells.
-
Incubate the cells for a predetermined time to allow the intracellular metabolites to reach isotopic steady state. This duration can vary from a few hours to over 24 hours depending on the cell type and the pathways under investigation.
-
-
Metabolism Quenching and Metabolite Extraction:
-
To halt all enzymatic activity, rapidly aspirate the labeled medium.
-
Immediately add ice-cold 80% methanol to the plate.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at a high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: Analyze the isotopic labeling patterns of the metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10]
-
Flux Estimation: Use specialized software (e.g., METRAN, INCA, OpenFLUX) to estimate the intracellular fluxes by fitting the measured labeling data to a metabolic model.[8][10]
Visualizing Metabolic Pathways and Tracer Selection
Understanding how different labeled substrates are metabolized is key to selecting the right tracer. The following diagrams illustrate the entry points of labeled glucose and glutamine into central carbon metabolism and a logical workflow for tracer selection.
Entry of Labeled Glucose and Glutamine into Central Carbon Metabolism
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (2S,3R)-2,3,4-Trihydroxybutanal-13C-2
For Immediate Implementation: This document outlines the critical personal protective equipment (PPE) and safety procedures required for handling (2S,3R)-2,3,4-Trihydroxybutanal-13C-2. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
This compound is a stable isotope-labeled compound. The primary safety considerations are dictated by the chemical properties of the unlabeled parent molecule, as the carbon-13 isotope is not radioactive.[1][2] The unlabeled analogue is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment is essential to minimize exposure and ensure safe handling.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required equipment for various levels of protection.
| Protection Level | Equipment | Specifications & Use Cases |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes.[3][4] |
| Face Shield | Required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing. To be worn in conjunction with safety goggles.[4][5] | |
| Hand Protection | Nitrile Gloves | Recommended for incidental contact.[1][4] Gloves should be inspected for tears before use and changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from accidental spills.[1][2] |
| Respiratory Protection | Chemical Fume Hood | All handling of the compound, especially if it is in a powdered or volatile form, should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[1][2] |
Procedural Safety and Disposal
Handling Procedures:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment to identify potential hazards.[6]
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, particularly when handling powders or solutions that may produce aerosols.[1]
-
Standard Operating Procedures (SOPs): Adhere to detailed SOPs for all handling, storage, and disposal activities.[1]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[1]
Disposal Plan: Waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1] As it is not radioactive, no special radiological disposal procedures are necessary.[2]
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. If respiratory symptoms occur, seek medical advice.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. solubilityofthings.com [solubilityofthings.com]
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